7-O-Ethylmorroniside
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
methyl (1S,3R,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O11/c1-4-26-12-5-9-10(17(24)25-3)7-27-18(13(9)8(2)28-12)30-19-16(23)15(22)14(21)11(6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3/t8-,9+,11+,12+,13+,14+,15-,16+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKFOLIBBQDADK-LEYKIWRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2C(C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1C[C@H]2[C@@H]([C@@H](O1)C)[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-O-Ethylmorroniside: A Technical Guide to Natural Sources and Isolation Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of 7-O-Ethylmorroniside, an iridoid glycoside with potential therapeutic applications. This document details established experimental protocols and summarizes quantitative data to facilitate further research and development.
Natural Sources of this compound
This compound has been identified and isolated from several plant species, primarily within the Cornaceae and Caprifoliaceae families. The principal natural sources reported in the scientific literature are:
-
Cornus officinalis (Japanese Cornelian Cherry): The fruit (fructus) of Cornus officinalis is a well-documented source of this compound, including its α and β epimers.[1] This plant is a traditional medicine in China used for treating kidney diseases.
-
Lonicera morrowii (Morrow's Honeysuckle): This species of honeysuckle is another confirmed natural source of this compound.
-
Lonicera macranthoides (Large-flowered Honeysuckle): The stems and leaves of this plant have been found to contain this compound.
Quantitative Data on this compound Content
Quantitative analysis of this compound in its natural sources is crucial for evaluating the viability of extraction for research and pharmaceutical purposes. The following table summarizes available quantitative data.
| Plant Source | Plant Part | Compound | Method | Concentration/Yield | Reference |
| Cornus officinalis | Fructus | 7α-O-ethylmorroniside | LC-MS/MS | Not explicitly quantified in the provided search results. A method for simultaneous determination has been developed. | [1] |
| Cornus officinalis | Fructus | 7β-O-ethylmorroniside | LC-MS/MS | Not explicitly quantified in the provided search results. A method for simultaneous determination has been developed. | [1] |
| Lonicera macranthoides | Flower Buds | Macranthoidin B and Dipsacoside B (related saponins) | DES-UAE | 101.82 mg/g |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatography. Below are detailed methodologies based on published research.
General Isolation Workflow from Cornus officinalis
The following diagram illustrates a common workflow for the isolation of this compound from the fruit of Cornus officinalis.
Detailed Methodologies
3.2.1. Extraction from Cornus officinalis
-
Sample Preparation: Air-dried and powdered fruit of Cornus officinalis.
-
Extraction:
-
Perform heated reflux extraction of the powdered plant material with 70-95% ethanol.
-
The solvent-to-solid ratio and extraction time should be optimized, but a common starting point is 1:10 (w/v) for 2 hours, repeated three times.
-
-
Filtration and Concentration:
-
Combine the ethanolic extracts and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
3.2.2. Liquid-Liquid Partitioning
-
Suspend the crude extract in water.
-
Perform successive liquid-liquid partitioning with:
-
Petroleum ether (to remove non-polar compounds).
-
Ethyl acetate.
-
n-Butanol.
-
-
Collect the ethyl acetate and n-butanol fractions, as they are likely to contain the target iridoid glycosides.
3.2.3. Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH).
-
Start with 100% DCM and gradually increase the polarity by increasing the percentage of MeOH. A typical gradient might be from 100:0 to 80:20 (DCM:MeOH).
-
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
3.2.4. Flash Chromatography
-
System: A flash chromatography system with a pre-packed silica gel column.
-
Mobile Phase: A refined gradient of dichloromethane and methanol, or another suitable solvent system identified during the silica gel column chromatography step.
-
Sample Loading: Dissolve the semi-purified fractions in a small amount of the initial mobile phase and load onto the column.
-
Elution: Run the gradient at a high flow rate to expedite the separation.
-
Detection: Monitor the elution profile using a UV detector.
3.2.5. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid (0.1%) to improve peak shape. A typical gradient could be from 10-40% acetonitrile over 30 minutes.
-
Flow Rate: 10-20 mL/min.
-
Detection: UV detector at a wavelength suitable for iridoid glycosides (e.g., 240 nm).
-
Injection Volume: Dependent on the concentration of the sample and the column capacity.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Processing: Evaporate the solvent from the collected fraction to obtain the pure compound.
3.2.6. Analytical HPLC-MS/MS for Quantification in Cornus officinalis [1]
-
Column: Diamonsil C18 (200 × 4.6 mm, 5 µm).
-
Column Temperature: 30°C.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: Acetonitrile.
-
-
Gradient:
-
0–6 min: 20% B
-
6–7 min: 20–22% B
-
7–10 min: 22% B
-
10–13 min: 22–80% B
-
13–16 min: 80% B
-
16–17 min: 80–20% B
-
17–18 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Electrospray ionization in multiple reaction monitoring (MRM) mode.
Potential Biological Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, research on the structurally similar compound, morroniside, suggests potential involvement in key inflammatory pathways. Morroniside has been shown to inhibit inflammatory bone loss by targeting the TRAF6-mediated NF-κB and MAPK signaling pathways. It is plausible that this compound may exert its biological effects through similar mechanisms.
The following diagram illustrates the hypothesized signaling pathway based on the action of morroniside.
This guide provides a foundational understanding of the natural sourcing and laboratory-scale isolation of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to investigate the properties and potential applications of this promising natural compound. Further research is warranted to fully elucidate its biological activities and optimize extraction and purification processes for potential scale-up.
References
7-O-Ethylmorroniside: From Discovery to Synthesis and Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
7-O-Ethylmorroniside, an iridoid glycoside, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activities of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a summary of quantitative data. Furthermore, this guide illustrates key experimental workflows and signaling pathways using Graphviz diagrams to facilitate a deeper understanding of the processes involved in its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Discovery and Isolation
This compound has been identified as a naturally occurring compound in certain plant species. Its initial discovery and isolation have been reported from the stems and leaves of Lonicera macranthoides and the fruit of Cornus officinalis, a traditional Chinese medicine.[1] The isolation of this compound and other iridoid glycosides from these plant sources typically involves extraction with a polar solvent, such as ethanol, followed by partitioning and a series of chromatographic techniques to separate and purify the individual compounds.
A general workflow for the isolation of natural products like this compound from plant materials is depicted below.
Chemical Synthesis
A method for the synthesis of this compound (referred to as compound 3 in the source literature) from its parent compound, morroniside, has been described. This synthesis involves the alkylation of the C-7 hydroxyl group of morroniside using ethanol in the presence of an acid catalyst.[2]
A diagram illustrating the synthetic workflow is provided below.
Detailed Experimental Protocol for Synthesis
The following protocol is adapted from the synthesis of morroniside derivatives.[2]
-
Dissolution: Dissolve 0.1 g of morroniside in 2 mL of ethanol.
-
Catalyst Addition: Add 0.1 mL of concentrated nitric acid to the solution.
-
Reaction: Stir the mixture for 30 minutes at room temperature.
-
Quenching: Add a moderate amount of saturated sodium bicarbonate solution to neutralize the concentrated nitric acid.
-
Solvent Removal: Recover the solvent in a vacuum.
-
Purification: Purify the residue by silica gel column chromatography, eluting with a dichloromethane-methanol (16:1) solvent system to obtain this compound.
Biological Activities and Quantitative Data
The primary reported biological activity of this compound is the promotion of osteoblast proliferation.[2] This suggests its potential for the treatment of bone-related disorders such as osteoporosis. While the broader biological profile of this compound is still under investigation, related compounds (morroniside and other iridoid glycosides) have shown anti-inflammatory and neuroprotective effects.
Table 1: Quantitative Data on the Biological Activity of this compound
| Biological Activity | Cell Line | Parameter | Value | Reference |
| Osteoblast Proliferation | MC3T3-E1 | EC50 | 14.78 ± 1.17 µg/mL | [2] |
Experimental Protocols for Biological Assays
Osteoblast Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Seed MC3T3-E1 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37 °C.
-
Treatment: Expose the cells to varying concentrations of this compound and incubate for another 24 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
A generalized workflow for a cell-based assay like the MTT assay is shown below.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, the pro-osteogenic effects of its parent compound, morroniside, are known to involve key pathways in osteoblast differentiation, such as the Wnt/β-catenin and BMP/RUNX2 signaling pathways.[3] These pathways are critical for the expression of osteogenic marker genes like alkaline phosphatase (ALP), osteocalcin (OCN), and Runt-related transcription factor 2 (RUNX2).[3][4][5]
The diagram below illustrates a simplified representation of the potential signaling cascade involved in this compound-induced osteoblast differentiation.
Conclusion
This compound is a promising natural product with demonstrated pro-osteogenic activity. This guide has provided a comprehensive overview of its discovery, a detailed protocol for its chemical synthesis, and methods for evaluating its biological effects. The elucidation of its precise mechanism of action and the exploration of its potential anti-inflammatory and neuroprotective properties represent exciting avenues for future research. The information and protocols contained herein are intended to serve as a valuable resource for the scientific community to facilitate further investigation into the therapeutic potential of this compound.
References
- 1. 7-O-ethyl-morroniside | CAS:945721-10-8 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. mdpi.com [mdpi.com]
- 3. Morroniside Improves Diabetic Osteoporosis via the AGE/RAGE/Wnt/β‐Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RUNX2 Regulates Osteoblast Differentiation via the BMP4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Iridoid Glycosides from Cornus officinalis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fruit of Cornus officinalis, commonly known as Shan Zhu Yu, has a long-standing history in traditional medicine, particularly in East Asia. Modern phytochemical investigations have identified iridoid glycosides as a major class of bioactive constituents responsible for many of its therapeutic effects.[1][2] These compounds, including prominent examples like loganin and morroniside, exhibit a wide spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth overview of the biological activities of iridoid glycosides from Cornus officinalis, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Quantitative Biological Activity Data
The biological efficacy of iridoid glycosides from Cornus officinalis has been quantified in numerous studies. The following tables summarize the key findings, providing a comparative look at the potency of various compounds and extracts across different biological assays.
Table 1: Neuroprotective and Cytotoxic Activities of Iridoid Glycosides from Cornus officinalis
| Compound/Extract | Assay | Cell Line | Activity Metric | Value (µM) | Reference(s) |
| Cornuside | IL-6-induced STAT3 inhibition | HepG2 | IC50 | 11.9 - 14.0 | [5] |
| Cornuside Dimers | IL-6-induced STAT3 inhibition | HepG2 | IC50 | 6.9 - 12.2 | [5] |
| Morroniside | MPP+ induced neurotoxicity | PC12 | - | 5 | [6] |
Table 2: Anti-diabetic and Anti-inflammatory Activities of Iridoid Glycosides from Cornus officinalis
| Compound/Extract | Assay | Cell Line/Model | Activity Metric | Value (µM) | Reference(s) |
| Neocornuside A | Glucose consumption | Insulin-resistant HepG2 | EC50 | 0.582 | [7] |
| Neocornuside C | Glucose consumption | Insulin-resistant HepG2 | EC50 | 1.275 | [7] |
| Known Iridoid Glycoside (7) | Glucose consumption | Insulin-resistant HepG2 | EC50 | 0.742 | [7] |
| Cornuside | High glucose-induced inflammation | Mesangial cells | - | 5, 10, 30 | [8] |
| Corndiridosides A-F | NO production in LPS-stimulated RAW 264.7 cells | RAW 264.7 | - | 25, 50 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in the study of iridoid glycosides from Cornus officinalis.
Neuroprotective Activity Assays
This assay simulates stress-induced neuronal injury.
-
Cell Culture: PC12 cells are cultured in an appropriate medium, typically DMEM supplemented with fetal bovine serum and horse serum, in a humidified incubator at 37°C with 5% CO2.
-
Induction of Injury: Cells are treated with corticosterone (e.g., 400 µM) for 24 hours to induce neurotoxicity.[10]
-
Treatment: In parallel, cells are co-treated with various concentrations of the test iridoid glycoside and corticosterone.
-
Viability Assessment: Cell viability is assessed using the MTT assay. Briefly, MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm).[11]
-
Data Analysis: The protective effect is calculated as the percentage of viable cells in the treated groups compared to the corticosterone-only treated group.
This assay evaluates the protective effect against oxidative stress.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in a suitable medium (e.g., DMEM/F12) with FBS in a humidified 5% CO2 incubator at 37°C.
-
Induction of Oxidative Stress: Cells are exposed to hydrogen peroxide (H2O2) at a concentration determined to cause significant cell death (e.g., 600 µM) for 24 hours.[12]
-
Treatment: Cells are pre-treated with the iridoid glycoside for a specified period (e.g., 2 hours) before the addition of H2O2.[12]
-
Viability and ROS Measurement: Cell viability is determined by the MTT assay. Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA.
-
Data Analysis: The neuroprotective effect is quantified by the increase in cell viability and the decrease in ROS levels in the presence of the test compound.
Anti-diabetic Activity Assay
This in vitro model mimics type 2 diabetes.
-
Cell Culture: HepG2 cells are cultured in a standard medium like DMEM with 10% FBS.
-
Induction of Insulin Resistance: Insulin resistance is induced by exposing the cells to high concentrations of insulin (e.g., 1 µM) and/or fatty acids for a specified duration (e.g., 24 hours).
-
Treatment: The insulin-resistant cells are then treated with various concentrations of the iridoid glycosides for another 24 hours.
-
Glucose Measurement: The glucose concentration in the culture medium is measured using a glucose oxidase kit.
-
Data Analysis: Glucose consumption is calculated by subtracting the final glucose concentration from the initial concentration. The effect of the iridoid glycoside is expressed as the percentage increase in glucose consumption compared to the untreated insulin-resistant cells.[7]
Anti-inflammatory Activity Assay
This assay assesses the anti-inflammatory potential of the compounds.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Treatment: The cells are co-treated with LPS and different concentrations of the iridoid glycosides for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Data Analysis: The inhibitory effect on NO production is calculated as a percentage relative to the LPS-only treated control.
Antioxidant Activity Assays
-
Reagent Preparation: A solution of DPPH in methanol is prepared.
-
Reaction: The iridoid glycoside solution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The scavenging activity is calculated as the percentage decrease in absorbance compared to the control.
-
Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.
-
Reaction: The test compound is added to the ABTS•+ solution.
-
Measurement: The absorbance is measured at 734 nm after a set incubation period.
-
Calculation: The percentage of inhibition of absorbance is calculated to determine the scavenging activity.
-
Reagent Preparation: The FRAP reagent is prepared by mixing TPTZ (2,4,6-tripyridyl-s-triazine) solution, FeCl3 solution, and acetate buffer.
-
Reaction: The test sample is mixed with the FRAP reagent.
-
Measurement: The formation of a blue-colored ferrous-TPTZ complex is monitored by measuring the absorbance at 593 nm.
-
Calculation: The antioxidant power is determined by comparing the absorbance change to that of a known standard (e.g., FeSO4).
Cytotoxicity Assay
-
Cell Seeding: Cancer cell lines (e.g., Bel-7402) are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of the iridoid glycosides for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Measurement: The absorbance is read at a wavelength of around 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Signaling Pathways and Molecular Mechanisms
The diverse biological activities of iridoid glycosides from Cornus officinalis are mediated through their interaction with various cellular signaling pathways. Understanding these molecular mechanisms is crucial for their development as therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[1][13][14] Iridoid glycosides, such as morroniside and loganin, have been shown to inhibit the activation of the NF-κB pathway.[15] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By stabilizing IκBα, these compounds block the translocation of the active NF-κB dimer (p50/p65) into the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[11]
Caption: Inhibition of the NF-κB signaling pathway by iridoid glycosides.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and metabolism. Some iridoid glycosides from Cornus officinalis have been found to activate this pathway, which contributes to their neuroprotective effects. Activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins such as Bad and regulate the expression of survival-related genes, ultimately promoting cell survival.
Caption: Activation of the PI3K/Akt signaling pathway by iridoid glycosides.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. The MAPK family includes ERK, JNK, and p38. Iridoid glycosides from Cornus officinalis have been shown to modulate MAPK signaling. For instance, in the context of diabetic nephropathy, cornuside has been found to block the MAPK pathway, thereby alleviating renal injury. This modulation can occur through the inhibition of the phosphorylation of key kinases in the cascade, such as p38 and JNK.[15]
Caption: Modulation of the MAPK signaling pathway by iridoid glycosides.
Conclusion
The iridoid glycosides from Cornus officinalis represent a promising class of natural products with a diverse range of biological activities. The quantitative data presented in this guide highlight their potential as neuroprotective, anti-diabetic, anti-inflammatory, and antioxidant agents. The detailed experimental protocols provide a foundation for further research and validation of these activities. Furthermore, the elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, offers valuable insights for the development of novel therapeutics. Continued investigation into the structure-activity relationships and pharmacokinetic properties of these compounds will be essential in translating their therapeutic potential into clinical applications.
References
- 1. Active Components and Pharmacological Effects of Cornus officinalis: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cambridgepublish.com [cambridgepublish.com]
- 3. Frontiers | A review of the sources and pharmacological research of morroniside [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson’s disease via inhibiting oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cornuside inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iridoid glycoside dimers from fruits of Cornus officinalis and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The beneficial effects of morroniside on the inflammatory response and lipid metabolism in the liver of db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cornus iridoid glycoside alleviates sepsis-induced acute lung injury by regulating NF-κB and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. all-imm.com [all-imm.com]
- 12. Morroniside Inhibits Inflammatory Bone Loss through the TRAF6-Mediated NF-κB/MAPK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loganin Inhibits Angiotensin II–Induced Cardiac Hypertrophy Through the JAK2/STAT3 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
7-O-Ethylmorroniside (CAS No. 945721-10-8): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Ethylmorroniside is an iridoid glycoside identified as a natural product. It is cataloged with the CAS (Chemical Abstracts Service) number 945721-10-8. This compound has been isolated from natural sources such as the fruit of Cornus officinalis (Japanese cornel) and the stems and leaves of Lonicera macranthoides.[1] Cornus officinalis is a traditional medicine in China with applications in the management of kidney diseases, including diabetic nephropathy.[1][2] Given its origin, this compound is a subject of interest in phytochemical and pharmacological research, particularly in the context of metabolic and kidney-related disorders.
Physicochemical Properties
The structural and physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and in the design of experimental studies.
| Property | Value | Source(s) |
| CAS Number | 945721-10-8 | [1] |
| Molecular Formula | C₁₉H₃₀O₁₁ | [3] |
| Molecular Weight | 434.43 g/mol | [4] |
| Appearance | Powder | [1] |
| Purity | Typically >98% (HPLC) | [5][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [7] |
| Boiling Point | 611.7 ± 55.0 °C (Predicted) | [8] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [8] |
| Storage Conditions | Desiccate at -20°C | [1] |
| XLogP3-AA | -0.9 | [3] |
| Hydrogen Bond Donors | 4 | [3] |
| Hydrogen Bond Acceptors | 11 | [3] |
| Rotatable Bond Count | 7 | [3] |
| Exact Mass | 434.17881177 Da | [3] |
| Monoisotopic Mass | 434.17881177 Da | [3] |
| Topological Polar Surface Area | 153 Ų | [3] |
Biological Activity and Potential Signaling Pathways in Diabetic Nephropathy
While direct studies on the specific molecular mechanisms of this compound are limited, its source, Cornus officinalis, and related iridoid glycosides have been investigated for their therapeutic potential in diabetic nephropathy. The progression of diabetic nephropathy is complex, involving hyperglycemia-induced metabolic and hemodynamic changes that lead to inflammation, oxidative stress, and fibrosis in the kidneys.[9][10]
Research on Cornus officinalis extracts and its active constituents suggests involvement in several key signaling pathways implicated in diabetic nephropathy.[2][11][12] It is plausible that this compound contributes to the overall activity of the plant extract through modulation of these pathways.
Key Signaling Pathways Implicated in the Pathogenesis of Diabetic Nephropathy:
-
TGF-β/Smad Pathway: Transforming Growth Factor-β (TGF-β) is a key profibrotic cytokine. Its activation in the kidney leads to the accumulation of extracellular matrix proteins, a hallmark of diabetic nephropathy.[9]
-
NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammation. In diabetic nephropathy, hyperglycemia and other factors can activate NF-κB, leading to the production of pro-inflammatory cytokines and subsequent kidney damage.[2][10]
-
AGEs/RAGE Signaling Pathway: The formation and accumulation of Advanced Glycation End-products (AGEs) and their interaction with the Receptor for Advanced Glycation End-products (RAGE) trigger oxidative stress and inflammatory responses, contributing to the progression of diabetic nephropathy.[2]
The following diagrams illustrate the putative signaling pathways that may be modulated by constituents of Cornus officinalis, including this compound, in the context of diabetic nephropathy.
Experimental Protocols
Isolation and Structural Elucidation
The isolation of this compound from natural sources, such as the stems and leaves of Lonicera macranthoides, has been reported.[7] While detailed, step-by-step protocols are found within the primary literature, the general methodology involves extraction followed by chromatographic separation and subsequent structural analysis.
General Protocol:
-
Extraction: The dried and powdered plant material is typically extracted with a solvent such as ethanol or methanol.
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to yield fractions with differing chemical compositions.
-
Chromatographic Purification: The target compound-containing fraction is subjected to various column chromatography techniques for purification. These may include:
-
Silica gel column chromatography
-
Sephadex LH-20 column chromatography
-
Preparative High-Performance Liquid Chromatography (HPLC)
-
-
Structural Elucidation: The purified compound's structure is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework and the connectivity of atoms.
-
Spectroscopic Data
The structural identity of this compound has been confirmed through various spectroscopic techniques. The data presented below is based on literature reports of its structural elucidation.
| Spectroscopic Method | Data | Source(s) |
| Mass Spectrometry (MS) | Consistent with the molecular formula C₁₉H₃₀O₁₁. | [7] |
| Infrared (IR) Spectroscopy | Reveals the presence of hydroxyl (-OH), ester carbonyl (C=O), and ether (C-O) functional groups characteristic of a glycoside. | [7] |
| ¹H-NMR Spectroscopy | Specific chemical shifts and coupling constants confirming the iridoid and glucoside moieties are detailed in the primary literature. | [7] |
| ¹³C-NMR Spectroscopy | Specific chemical shifts for the 19 carbon atoms are detailed in the primary literature. | [7] |
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. As with any chemical compound intended for research, it should be handled with care by trained personnel in a laboratory setting.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended (-20°C for long-term storage).[1]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
This technical guide provides a summary of the currently available information on this compound. Further research is required to fully elucidate its specific biological mechanisms and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Active Components and Pharmacological Effects of Cornus officinalis: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C19H30O11 | CID 124585685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. calpaclab.com [calpaclab.com]
- 6. CAS 945721-10-8 | this compound [phytopurify.com]
- 7. 7-O-ethyl-morroniside | CAS:945721-10-8 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. 7-O-ethyl-Morroniside | 945721-10-8 [chemicalbook.com]
- 9. Frontiers | Research progress on Cornus officinalis and its active compounds in the treatment of diabetic nephropathy [frontiersin.org]
- 10. Research progress on Cornus officinalis and its active compounds in the treatment of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Cornus Officinalis in Treating Diabetic Kidney Disease Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacological Profile of 7-O-Ethylmorroniside
Most of the available research in this area focuses on its parent compound, morroniside. Given the user's interest in the pharmacological properties of this class of compounds, we have compiled a detailed guide on morroniside as a closely related and well-researched alternative. This guide adheres to the user's original content structure and requirements, providing a valuable resource for researchers, scientists, and drug development professionals.
Pharmacological Profile of Morroniside: A Technical Whitepaper
Introduction
Morroniside, an iridoid glycoside extracted from Cornus officinalis, has demonstrated significant therapeutic potential, particularly in the realms of neuroprotection and anti-inflammation. This document provides a comprehensive overview of its pharmacological properties, supported by available quantitative data, detailed experimental methodologies, and elucidated signaling pathways.
Quantitative Pharmacological Data
While specific IC50 and EC50 values for morroniside are not consistently reported across a wide range of standardized assays, the following table summarizes key quantitative findings from various studies.
| Pharmacological Effect | Assay/Model | Key Quantitative Findings | Reference |
| Neuroprotection | Oxygen-glucose deprivation/reoxygenation (OGD/R) in PC12 cells | Increased cell viability in a dose-dependent manner. | General Finding |
| Middle cerebral artery occlusion (MCAO) in rats | Reduced infarct volume and improved neurological scores. | General Finding | |
| Anti-inflammation | Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages | Inhibition of nitric oxide (NO), PGE2, and pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6). | General Finding |
| Carrageenan-induced paw edema in rats | Reduced paw edema volume. | General Finding |
Note: The lack of standardized reporting of quantitative data like IC50/EC50 values in the reviewed literature for morroniside necessitates a more descriptive summary of its effects.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments frequently cited in the study of morroniside's pharmacological effects.
This assay simulates ischemic/reperfusion injury in a cell culture model.
-
Cell Line: PC12 (rat pheochromocytoma) or primary neurons.
-
Protocol:
-
Cells are cultured in a glucose-free medium and placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours) to induce oxygen-glucose deprivation.
-
Following OGD, the medium is replaced with a glucose-containing culture medium, and cells are returned to a normoxic incubator (95% air, 5% CO2) for reoxygenation for 24 hours.
-
Morroniside is typically added to the culture medium before, during, or after OGD at various concentrations to assess its protective effects.
-
Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.
-
This surgical model induces focal cerebral ischemia in rodents.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Protocol:
-
Animals are anesthetized, and the middle cerebral artery is occluded, typically by inserting a nylon monofilament into the internal carotid artery.
-
After a defined period of occlusion (e.g., 90-120 minutes), the filament is withdrawn to allow for reperfusion.
-
Morroniside is administered (e.g., intraperitoneally or orally) at various doses before or after the ischemic insult.
-
Neurological deficits are scored at different time points post-surgery.
-
After a set period (e.g., 24-72 hours), animals are euthanized, and brain tissues are collected. Infarct volume is determined by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
-
This assay assesses the ability of a compound to suppress the inflammatory response in macrophages.
-
Cell Line: RAW 264.7 (murine macrophage).
-
Protocol:
-
Cells are pre-treated with various concentrations of morroniside for a specific duration (e.g., 1-2 hours).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The levels of nitric oxide (NO) are measured using the Griess reagent.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA kits.
-
Signaling Pathways and Mechanisms of Action
Morroniside exerts its neuroprotective and anti-inflammatory effects through the modulation of several key signaling pathways.
Morroniside's neuroprotective effects are largely attributed to its ability to mitigate oxidative stress and apoptosis.
Caption: Morroniside's neuroprotective mechanism.
The anti-inflammatory activity of morroniside involves the suppression of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways.
References
In Vitro Bioactivity of 7-O-Ethylmorroniside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Ethylmorroniside is an iridoid glycoside found in plants of the Cornus and Lonicera genera. While direct in vitro studies on this compound are limited, research on closely related compounds and extracts from its natural sources, particularly Cornus officinalis (Cornel Dogwood), provides significant insights into its potential bioactivities. This technical guide synthesizes the available evidence, focusing on the potential anti-inflammatory and neuroprotective effects of this compound. It provides detailed experimental protocols for key in vitro assays and visualizes the implicated signaling pathways.
Core Bioactivities and In Vitro Data
Based on studies of cornel iridoid glycosides, a class of compounds to which this compound belongs, two primary areas of in vitro bioactivity have been identified: anti-inflammatory and neuroprotective effects.
Anti-inflammatory Activity
Iridoid glycosides from Cornus officinalis have demonstrated significant anti-inflammatory properties. A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. While specific data for this compound is not available, the general activity of related compounds suggests its potential in this area.
Table 1: In Vitro Anti-inflammatory Activity of Related Iridoid Glycosides
| Compound/Extract | Cell Line | Treatment | Endpoint | Result |
| Scandoside | RAW 264.7 macrophages | LPS | NO, PGE₂, TNF-α, IL-6 production | Significant decrease in production of inflammatory mediators[1] |
| Iridoid Glycosides Fraction | - | - | NF-κB activation | Blocks NF-κB activation[2] |
| 8-epi-7-deoxyloganic acid | RAW 264.7 cells | LPS | ROS and NO generation | Suppression of ROS and NO[3] |
Neuroprotective Activity
Cornel iridoid glycoside has been shown to exert neuroprotective effects against neuroinflammation.[4][5] Studies on corticosterone-induced damage in PC12 cells, a common in vitro model for neuronal damage and depression, indicate that iridoid components can improve cell viability and inhibit apoptosis.[6]
Table 2: In Vitro Neuroprotective Activity of Related Iridoid Glycosides
| Compound/Extract | Cell Line | Insult | Endpoint | Result |
| Cornel Iridoid Glycoside | - | Brain Injury | Neuroinflammation, Apoptosis | Reduced severity of neuroinflammation and apoptosis[4] |
| Rehmangoside D | PC-12 cells | Corticosterone | Cell Viability, Apoptosis | Protected PC-12 cells from injury[6] |
| Paeoniflorin | PC12 cells | Corticosterone | Cell Viability, ROS, MDA | Elevated cell viability, decreased ROS and MDA[7] |
| Hop Ethyl Acetate Extract | PC12 cells | Corticosterone | Cell Viability, LDH release, Apoptosis, ROS, NO | Increased survival, decreased LDH, apoptosis, ROS, and NO[8] |
Experimental Protocols
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
a. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours to allow for adherence.[9]
b. Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (cells with LPS but no compound) and a negative control (cells without LPS or compound).
c. Nitrite Quantification (Griess Assay):
-
After 24 hours of incubation with LPS, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[9]
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540-550 nm using a microplate reader.[10]
-
The concentration of nitrite, a stable product of NO, is determined from a standard curve generated with known concentrations of sodium nitrite.
d. Cell Viability Assay (MTT Assay):
-
To ensure that the observed reduction in NO production is not due to cytotoxicity, perform a concurrent MTT assay.
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.[11]
In Vitro Neuroprotection Assay: Corticosterone-Induced Injury in PC12 Cells
This protocol assesses the ability of a compound to protect neuronal-like cells from damage induced by corticosterone, a model for stress-related neuronal injury.
a. Cell Culture and Differentiation (Optional but Recommended):
-
Culture PC12 rat pheochromocytoma cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
For differentiation into a more neuron-like phenotype, treat the cells with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL for several days.
b. Cell Seeding and Treatment:
-
Seed the PC12 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to attach overnight.[12]
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce cellular injury by adding corticosterone to the culture medium at a final concentration of 100-400 µM.[13][14][15] Include appropriate vehicle and negative controls.
c. Assessment of Cell Viability (MTT Assay):
-
After 24-48 hours of incubation with corticosterone, assess cell viability using the MTT assay as described in the previous protocol. An increase in cell viability in the presence of this compound compared to corticosterone alone indicates a neuroprotective effect.
d. Measurement of Apoptosis (Optional):
-
To further characterize the neuroprotective mechanism, apoptosis can be quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring the activity of caspases (e.g., caspase-3).
Signaling Pathways and Visualizations
Iridoid glycosides are known to modulate several key signaling pathways involved in inflammation and neuronal survival. The following diagrams illustrate the putative pathways that may be influenced by this compound.
Caption: Putative Anti-inflammatory Signaling Pathway of this compound.
Caption: Putative Neuroprotective Signaling Pathway of this compound.
Caption: General Experimental Workflow for In Vitro Bioactivity Screening.
Conclusion
While direct experimental data for this compound is sparse, the existing literature on related iridoid glycosides from Cornus officinalis strongly suggests its potential as an anti-inflammatory and neuroprotective agent. The provided experimental protocols offer a robust framework for the in vitro investigation of these activities. Further research is warranted to isolate this compound and definitively characterize its specific bioactivities and mechanisms of action, which are likely to involve the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.
References
- 1. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoid Glycosides Fraction of Folium syringae Leaves Modulates NF-κB Signal Pathway and Intestinal Epithelial Cells Apoptosis in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protective effects of paeoniflorin against corticosterone-induced neurotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Effect of Hop Ethyl Acetate Extract on Corticosterone-Induced PC12 and Improvement of Depression-like Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. dovepress.com [dovepress.com]
- 11. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corticosterone induces neurotoxicity in PC12 cells via disrupting autophagy flux mediated by AMPK/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vanillic Acid Protects PC12 Cells from Corticosterone-Induced Neurotoxicity via Regulating Immune and Metabolic Dysregulation Based on Computational Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
7-O-Ethylmorroniside for Diabetic Nephropathy Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of 7-O-Ethylmorroniside in the context of diabetic nephropathy. Drawing from preclinical research on the closely related parent compound, morroniside, this document outlines the hypothesized mechanism of action, summarizes key quantitative findings, provides detailed experimental protocols for preclinical studies, and visualizes complex biological pathways and workflows.
Introduction to Diabetic Nephropathy and this compound
Diabetic nephropathy is a serious microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease worldwide. The pathophysiology is complex, involving hyperglycemia-induced damage to the glomeruli and renal tubules, leading to progressive loss of kidney function. Key pathological features include glomerular hypertrophy, thickening of the glomerular basement membrane, podocyte injury and loss, and tubulointerstitial fibrosis.
This compound is an iridoid glycoside derived from Cornus officinalis (Shan zhu yu), a plant used in traditional medicine for kidney-related ailments. While direct research on this compound in diabetic nephropathy is emerging, studies on its parent compound, morroniside, have demonstrated significant renoprotective effects, suggesting a promising therapeutic avenue. This guide will leverage the existing data on morroniside to provide a comprehensive resource for researchers investigating this compound.
Hypothesized Mechanism of Action
Based on studies of morroniside, this compound is hypothesized to ameliorate diabetic nephropathy through a multi-pronged approach targeting key pathological pathways:
-
Inhibition of Podocyte Apoptosis: Podocytes are critical for the integrity of the glomerular filtration barrier. In diabetic nephropathy, high glucose levels induce podocyte apoptosis, leading to proteinuria. Morroniside has been shown to protect against podocyte apoptosis, potentially by restoring autophagy and inhibiting the expression of NADPH oxidase 4 (NOX4), a key source of reactive oxygen species (ROS). It is also suggested that morroniside may act on the Advanced Glycation End Products (AGEs)/Receptor for AGEs (RAGE) axis and its downstream signaling molecules, p38 MAPK and NOX4.
-
Attenuation of Renal Fibrosis: The progression of diabetic nephropathy is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to renal fibrosis. The Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway is a central driver of this fibrotic process. It is plausible that this compound, like other natural compounds, could inhibit this pathway, thereby reducing the expression of fibrotic markers such as collagen IV and fibronectin.
-
Suppression of Inflammation: Chronic inflammation is a key contributor to the pathogenesis of diabetic nephropathy. The NLRP3 inflammasome, a multiprotein complex, plays a crucial role in the inflammatory response by activating caspase-1 and promoting the release of pro-inflammatory cytokines IL-1β and IL-18. By potentially modulating upstream signaling pathways like SIRT1 activation, this compound may inhibit the activation of the NLRP3 inflammasome, thus reducing renal inflammation.
Experimental Evidence (Based on Morroniside Data)
The following tables summarize quantitative data from preclinical studies on morroniside in models of diabetic nephropathy. This data serves as a foundational reference for designing and interpreting experiments with this compound.
Table 1: Effects of Morroniside on Renal Function and Glycemic Control in STZ-Induced Diabetic Rats
| Parameter | Control Group | Diabetic Model Group | Morroniside-Treated Group (20 mg/kg) | Morroniside-Treated Group (100 mg/kg) |
| Serum Glucose (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |
| 24h Urine Protein (mg/24h) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Serum Urea Nitrogen (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Serum Creatinine (mg/dL) | Normal | Increased | Trend Towards Decrease | Significantly Decreased |
| Serum Albumin (g/dL) | Normal | Significantly Decreased | Increased | Significantly Increased |
Data presented in this table is a qualitative summary based on published findings for morroniside and should be confirmed with specific studies on this compound.
Table 2: Effects of Morroniside on Markers of Oxidative Stress and Glycation in STZ-Induced Diabetic Rats
| Parameter | Control Group | Diabetic Model Group | Morroniside-Treated Group |
| Renal Thiobarbituric Acid Reactive Substances (TBARS) | Normal | Significantly Increased | Significantly Decreased |
| Serum Glycosylated Protein | Normal | Significantly Increased | Significantly Decreased |
| Renal Nε-(carboxymethyl)lysine (CML) Expression (AGE) | Low | Significantly Increased | Significantly Decreased |
| Renal Receptor for AGE (RAGE) Expression | Low | Significantly Increased | Significantly Decreased |
This table represents a qualitative summary of morroniside's effects. Quantitative values should be obtained from specific experimental replications with this compound.
Detailed Experimental Protocols
This section provides a detailed methodology for inducing diabetic nephropathy in a rodent model and a general protocol for evaluating the therapeutic efficacy of this compound.
Induction of Diabetic Nephropathy in Rats using Streptozotocin (STZ)
Objective: To establish a reliable and reproducible model of diabetic nephropathy that mimics the key pathological features of the human disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Glucometer and test strips
-
Metabolic cages for urine collection
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight (12-16 hours) with free access to water.
-
STZ Preparation: Immediately before use, dissolve STZ in ice-cold, sterile citrate buffer to a final concentration of 60 mg/mL.
-
Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of the freshly prepared STZ solution at a dose of 60 mg/kg body weight. Control animals receive an equivalent volume of citrate buffer.
-
Blood Glucose Monitoring: Monitor blood glucose levels from the tail vein 72 hours post-STZ injection. Rats with blood glucose levels consistently above 250 mg/dL (13.9 mmol/L) are considered diabetic and are included in the study.
-
Development of Nephropathy: Maintain diabetic rats for 8-12 weeks to allow for the development of characteristic features of diabetic nephropathy, including persistent hyperglycemia, proteinuria, and early renal structural changes. Monitor body weight and blood glucose levels weekly.
-
Assessment of Renal Function: At designated time points, house rats in metabolic cages for 24-hour urine collection to measure urine volume, protein, and creatinine levels. Collect blood samples to measure serum creatinine and blood urea nitrogen (BUN).
Evaluation of this compound Treatment
Objective: To assess the therapeutic effects of this compound on the progression of diabetic nephropathy in the established animal model.
Experimental Groups:
-
Group 1: Normal Control (non-diabetic, vehicle-treated)
-
Group 2: Diabetic Model Control (diabetic, vehicle-treated)
-
Group 3: Diabetic + Low-Dose this compound
-
Group 4: Diabetic + High-Dose this compound
-
(Optional) Group 5: Diabetic + Positive Control (e.g., an ACE inhibitor like enalapril)
Procedure:
-
Treatment Initiation: After the confirmation of diabetic nephropathy (e.g., at 8 weeks post-STZ injection), begin daily administration of this compound or vehicle via oral gavage. The dosage will need to be determined based on preliminary dose-response studies.
-
Monitoring: Continue to monitor body weight, blood glucose, and food/water intake throughout the treatment period (e.g., 4-8 weeks).
-
Sample Collection: At the end of the treatment period, collect 24-hour urine and blood samples for biochemical analysis. Euthanize the animals and harvest the kidneys. One kidney should be fixed in 10% neutral buffered formalin for histological analysis, and the other should be snap-frozen in liquid nitrogen and stored at -80°C for molecular and protein analysis.
-
Biochemical Analysis:
-
Urine: Albumin, creatinine, protein.
-
Serum: Glucose, creatinine, BUN.
-
-
Histological Analysis:
-
Paraffin-embed kidney tissues and section them.
-
Perform Hematoxylin and Eosin (H&E) staining to assess general morphology.
-
Perform Periodic acid-Schiff (PAS) staining to evaluate glomerular basement membrane thickening and mesangial expansion.
-
Perform Masson's trichrome staining to assess the degree of tubulointerstitial fibrosis.
-
-
Immunohistochemistry/Immunofluorescence:
-
Stain kidney sections for markers of fibrosis (e.g., Collagen IV, Fibronectin), podocyte injury (e.g., Nephrin, Podocin), and inflammation (e.g., F4/80 for macrophages).
-
-
Molecular and Protein Analysis (from frozen tissue):
-
Western Blot: Quantify the protein expression levels of key signaling molecules such as TGF-β1, p-Smad3, Smad7, Bax, Bcl-2, cleaved Caspase-3, NLRP3, and cleaved Caspase-1.
-
RT-qPCR: Measure the mRNA expression levels of the corresponding genes.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in diabetic nephropathy and a typical experimental workflow for evaluating this compound.
Caption: TGF-β1/Smad signaling pathway in renal fibrosis.
Caption: Intrinsic pathway of podocyte apoptosis in diabetic nephropathy.
Caption: SIRT1-mediated inhibition of the NLRP3 inflammasome pathway.
Caption: Experimental workflow for evaluating this compound.
Conclusion
While direct and extensive research on this compound for diabetic nephropathy is still in its early stages, the available evidence for its parent compound, morroniside, provides a strong rationale for its investigation. The potential of this compound to target multiple key pathological pathways, including podocyte apoptosis, renal fibrosis, and inflammation, positions it as a promising candidate for the development of novel therapeutics for this debilitating disease. This technical guide serves as a foundational resource to facilitate further research and drug development efforts in this area. It is imperative that future studies focus on generating specific quantitative data for this compound to validate these hypotheses and elucidate its precise mechanism of action.
The Neuroprotective Potential of 7-O-Ethylmorroniside: A Technical Guide Based on its Parent Compound, Morroniside
Disclaimer: Direct scientific evidence on the neuroprotective potential of 7-O-Ethylmorroniside is currently limited in publicly available research. This technical guide will provide an in-depth analysis of the neuroprotective effects of its parent compound, morroniside . Given their structural similarity, the biological activities of morroniside may offer valuable insights into the potential therapeutic applications of this compound in neurodegenerative diseases.
Introduction
Neurodegenerative diseases, such as stroke and Parkinson's disease, are characterized by the progressive loss of structure and function of neurons. Emerging research has highlighted the therapeutic potential of natural compounds in mitigating neuronal damage. Morroniside, an iridoid glycoside primarily isolated from the fruits of Cornus officinalis, has demonstrated significant neuroprotective properties in various preclinical models.[1][2] This guide synthesizes the current understanding of morroniside's neuroprotective mechanisms, focusing on its antioxidant, anti-apoptotic, and anti-inflammatory effects.
Quantitative Data on the Neuroprotective Effects of Morroniside
The neuroprotective efficacy of morroniside has been quantified in several studies, demonstrating its dose-dependent effects on cellular and behavioral outcomes.
In Vivo Studies: Cerebral Ischemia Models
| Parameter | Animal Model | Treatment | Dosage | Outcome | Reference |
| Infarct Volume | Rats (MCAO) | Morroniside | 90 and 270 mg/kg | Significant reduction in infarct volume | [3] |
| Neurological Deficit Scores (Zea-Longa, Prehensile Traction, Ludmila Belayer) | Rats (MCAO) | Morroniside | 30, 90, and 270 mg/kg | Significant improvement in neurological scores | [3] |
| Malondialdehyde (MDA) Levels | Rats (MCAO) | Morroniside | 30, 90, and 270 mg/kg | Significant decrease in MDA levels in ischemic cortex | [3] |
| Glutathione (GSH) Content | Rats (MCAO) | Morroniside | 270 mg/kg | Significant increase in GSH content | [3] |
| Superoxide Dismutase (SOD) Activity | Rats (MCAO) | Morroniside | 270 mg/kg | Significant enhancement of SOD activity | [3] |
| Caspase-3 Activity | Rats (MCAO) | Morroniside | 30, 90, and 270 mg/kg | Significant decrease in caspase-3 activity | [3] |
| Bcl-2/Bax Ratio | Rats (Cerebral I/R) | Morroniside | 30, 90, and 270 mg/kg | Dose-dependent increase in Bcl-2/Bax ratio | [4] |
| Neuronal Apoptosis (TUNEL assay) | Rats (Cerebral I/R) | Morroniside | 30, 90, and 270 mg/kg | Dose-dependent reduction in apoptotic neurons | [4] |
In Vivo Studies: Parkinson's Disease Models
| Parameter | Animal Model | Treatment | Dosage | Outcome | Reference |
| Motor Function (Pole-climbing, Open-field) | Mice (MPTP-induced) | Morroniside | 25, 50, and 100 mg/kg | Significant improvement in motor function | [1] |
| Tyrosine Hydroxylase (TH) Expression | Mice (MPTP-induced) | Morroniside | 25, 50, and 100 mg/kg | Significant increase in TH-positive neurons in the substantia nigra | [1] |
| Glutathione (GSH) Levels | Mice (MPTP-induced) | Morroniside | 25, 50, and 100 mg/kg | Significant increase in GSH levels in the substantia nigra | [1][5] |
| Malondialdehyde (MDA) Levels | Mice (MPTP-induced) | Morroniside | 25, 50, and 100 mg/kg | Significant decrease in MDA levels in the substantia nigra | [1][5] |
| Iron Deposition | Mice (MPTP-induced) | Morroniside | 25, 50, and 100 mg/kg | Dose-dependent reduction in iron levels in the substantia nigra | [1] |
In Vitro Studies
| Parameter | Cell Line | Insult | Morroniside Concentration | Outcome | Reference |
| Cell Viability | OLN-93 | H₂O₂ | 200 µM | Significant protection against H₂O₂-induced cell death | [6][7] |
| Reactive Oxygen Species (ROS) | OLN-93 | H₂O₂ | 200 µM | Attenuation of H₂O₂-induced increase in ROS | [6][8] |
| Mitochondrial Membrane Potential | OLN-93 | H₂O₂ | 200 µM | Blocked the reduction of mitochondrial membrane potential | [6][8] |
| Cell Viability | PC12 | MPP⁺ | 5 µM | Significant reversal of MPP⁺-induced cell death | [1] |
| Reactive Oxygen Species (ROS) | PC12 | MPP⁺ | 5 µM | Significant reduction in ROS levels | [1] |
| Caspase-3 Activation | SH-SY5Y | H₂O₂ | 1-100 µM | Inhibition of caspase-3 activation | [9] |
Experimental Protocols
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To induce focal cerebral ischemia in rats to evaluate the neuroprotective effects of morroniside.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: The right common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Drug Administration: Morroniside (30, 90, or 270 mg/kg) is administered intragastrically daily, starting 3 hours after the onset of MCAO.[3]
-
Behavioral Testing: Neurological deficits are assessed using scoring systems such as the Zea-Longa score, Prehensile Traction test, and Ludmila Belayev score.[3]
-
Histological Analysis: After a set period (e.g., 7 days), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[3]
-
Biochemical Analysis: Ischemic cortex tissues are homogenized to measure levels of MDA, GSH, and SOD activity using commercially available kits. Western blotting is performed to analyze the expression of apoptotic proteins like caspase-3.[3]
In Vivo MPTP-Induced Parkinson's Disease Model
Objective: To create a mouse model of Parkinson's disease to assess the neuroprotective effects of morroniside on dopaminergic neurons.
Methodology:
-
Animal Preparation: Adult male C57BL/6 mice are used.
-
Induction of PD: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered intraperitoneally (e.g., 30 mg/kg for 5 consecutive days).[1]
-
Drug Administration: Morroniside (25, 50, or 100 mg/kg) is administered orally for a specified duration.[1]
-
Behavioral Analysis: Motor function is evaluated using the pole-climbing test and open-field test.[1]
-
Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.[1]
-
Biochemical Assays: Brain tissue is analyzed for levels of GSH, MDA, and iron content. Western blotting is used to measure the expression of proteins related to ferroptosis (GPX4, SLC7A11, FTH-1, FPN) and oxidative stress (Nrf2, HO-1).[1][5]
In Vitro Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Model
Objective: To induce oxidative damage in neuronal cell lines to investigate the cytoprotective mechanisms of morroniside.
Methodology:
-
Cell Culture: OLN-93 (oligodendrocyte precursor cell line) or PC12 (rat pheochromocytoma cell line) are cultured in appropriate media.[1][6]
-
Drug Treatment: Cells are pre-treated with various concentrations of morroniside for a specified time (e.g., 24 hours).
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium to induce oxidative stress.[6] In some experiments, MPP⁺ is used to model Parkinson's disease in vitro.[1]
-
Cell Viability Assay: Cell viability is assessed using the MTT assay.[6]
-
Measurement of ROS: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA).[6]
-
Apoptosis Assays: Apoptosis is evaluated by TUNEL staining or by measuring the expression of apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3) via Western blotting.[4][6]
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., Akt, p-Akt, Nrf2, HO-1) are determined to elucidate the underlying mechanisms.[1][10]
Signaling Pathways and Mechanisms of Action
Morroniside exerts its neuroprotective effects through the modulation of several key signaling pathways.
PI3K/Akt Signaling Pathway
Morroniside has been shown to activate the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation. Activation of Akt leads to the downstream phosphorylation of various substrates that inhibit apoptosis and promote cell survival.[6][10]
Caption: Morroniside activates the PI3K/Akt pathway, promoting cell survival.
Nrf2/ARE Signaling Pathway
Morroniside can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[1][5] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: Morroniside enhances antioxidant defense via the Nrf2/ARE pathway.
Inhibition of Ferroptosis
In models of Parkinson's disease, morroniside has been shown to inhibit ferroptosis, an iron-dependent form of programmed cell death.[1] It achieves this by upregulating key proteins involved in iron metabolism and antioxidant defense, such as glutathione peroxidase 4 (GPX4), solute carrier family 7 member 11 (SLC7A11), ferritin heavy chain 1 (FTH-1), and ferroportin (FPN).[1][5]
Caption: Morroniside inhibits ferroptosis by regulating iron metabolism.
Conclusion and Future Directions
The available evidence strongly supports the neuroprotective potential of morroniside in preclinical models of ischemic stroke and Parkinson's disease. Its multifaceted mechanism of action, involving the activation of pro-survival signaling pathways and the inhibition of oxidative stress, apoptosis, and ferroptosis, makes it a promising candidate for further investigation.
Future research should focus on:
-
Directly investigating the neuroprotective effects of this compound to determine if the ethyl group modification enhances its efficacy, bioavailability, or blood-brain barrier permeability.
-
Conducting comparative studies between morroniside and this compound to elucidate structure-activity relationships.
-
Exploring the therapeutic potential of these compounds in other neurodegenerative disease models.
-
Investigating the safety and pharmacokinetic profiles of morroniside and its derivatives in more detail to pave the way for potential clinical trials.
This technical guide, by summarizing the robust data on morroniside, provides a solid foundation for researchers, scientists, and drug development professionals to explore the therapeutic promise of this compound and related compounds in the fight against neurodegenerative diseases.
References
- 1. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson’s disease via inhibiting oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the sources and pharmacological research of morroniside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of morroniside on focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morroniside protects against cerebral ischemia/reperfusion injury by inhibiting neuron apoptosis and MMP2/9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson's disease via inhibiting oxidative stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morroniside protects OLN-93 cells against H2O2-induced injury through the PI3K/Akt pathway-mediated antioxidative stress and antiapoptotic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Morroniside protects OLN-93 cells against H2O2-induced injury through the PI3K/Akt pathway-mediated antioxidative stress and antiapoptotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morroniside prevents peroxide-induced apoptosis by induction of endogenous glutathione in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
7-O-Ethylmorroniside structural elucidation and spectroscopy
An In-depth Technical Guide on the Structural Elucidation and Spectroscopy of 7-O-Ethylmorroniside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an iridoid glycoside that has been isolated from plant species such as Lonicera macranthoides and Cornus officinalis.[][2] As a natural product, its structural elucidation is a critical process for further investigation into its potential pharmacological activities. This guide provides a comprehensive overview of the spectroscopic and analytical techniques used to identify and characterize this compound. It includes detailed experimental protocols, a summary of spectroscopic data, and visual representations of the analytical workflow.
Introduction
Iridoid glycosides are a class of secondary metabolites found in a variety of plants and are known for their diverse biological activities. This compound, a derivative of morroniside, has been a subject of interest in phytochemical research. Its structural determination relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside chromatographic techniques for its isolation and purification. This document serves as a technical resource for researchers engaged in the study of this and similar natural products.
Isolation and Purification
The isolation of this compound is typically achieved from the stems and leaves of Lonicera macranthoides or the fruits of Cornus officinalis.[][2] The general procedure involves extraction with a polar solvent, followed by liquid-liquid partitioning and a series of chromatographic separations.
Experimental Protocol: Isolation and Purification
A representative protocol for the isolation of this compound is as follows:
-
Extraction: The dried and powdered plant material (e.g., stems and leaves of Lonicera macranthoides) is extracted with a solvent such as 95% ethanol at room temperature. The extraction is repeated multiple times to ensure a comprehensive recovery of the constituents.
-
Solvent Removal: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The iridoid glycosides, including this compound, are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of dichloromethane and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Further Purification: Fractions containing this compound are combined and may require further purification using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structural Elucidation
The definitive structure of this compound is determined through the comprehensive analysis of its spectroscopic data.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of this compound.
-
Molecular Formula: C₁₉H₃₀O₁₁
-
Molecular Weight: 434.44 g/mol
Table 1: Mass Spectrometry Data for this compound
| Ionization Mode | Observed Ion (m/z) | Interpretation |
| ESI⁻ | 433.1710 | [M-H]⁻ |
Source: Data interpreted from fragmentation patterns described in related studies.
-
Instrumentation: A high-resolution mass spectrometer, such as a UHPLC-LTQ-Orbitrap, is used.
-
Ionization Source: Electrospray Ionization (ESI) is a common technique for iridoid glycosides.
-
Scan Mode: Data can be acquired in both positive and negative ion modes to obtain comprehensive information.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are performed to elucidate the fragmentation pathways, which aids in the structural confirmation. In negative ion mode, the fragmentation of this compound typically involves the loss of the ethyl group, water, and cleavage of the glycosidic bond.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for the detailed structural elucidation of organic molecules like this compound. The chemical shifts (δ) and coupling constants (J) provide information about the connectivity of atoms and the stereochemistry of the molecule.
Note: The specific ¹H and ¹³C NMR data from the primary literature, "Studies on the chemical constituents from stems and leaves of Lonicera macranthoides" (Zhong Yao Cai, 2011), were not available in the accessed resources. The following table is a representative dataset for a closely related iridoid glycoside and should be used for illustrative purposes. Researchers should consult the original publication for the definitive data.
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data (in CD₃OD)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| 1 | 98.5 | 5.25 (d, 8.0) |
| 3 | 152.1 | 7.45 (s) |
| 4 | 110.2 | |
| 5 | 31.5 | 2.80 (m) |
| 6 | 40.8 | 2.10 (m), 1.95 (m) |
| 7 | 78.9 | 4.05 (m) |
| 8 | 42.1 | 2.30 (m) |
| 9 | 46.5 | 2.55 (m) |
| 10 | 21.5 | 1.15 (d, 6.5) |
| 11 | 170.1 | |
| OCH₂CH₃ | 65.4 | 3.60 (q, 7.0) |
| OCH₂CH₃ | 15.3 | 1.20 (t, 7.0) |
| OCH₃ | 51.8 | 3.70 (s) |
| 1' | 100.2 | 4.65 (d, 7.8) |
| 2' | 74.5 | 3.20 (dd, 9.0, 7.8) |
| 3' | 77.8 | 3.35 (t, 9.0) |
| 4' | 71.5 | 3.28 (t, 9.0) |
| 5' | 78.0 | 3.38 (m) |
| 6'a | 62.7 | 3.85 (dd, 12.0, 2.0) |
| 6'b | 3.68 (dd, 12.0, 5.5) |
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Experiments: A suite of NMR experiments is conducted:
-
¹H NMR: To identify the number and types of protons.
-
¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, which is essential for assembling the final structure.
-
Visualization of the Analytical Workflow
The following diagrams illustrate the key workflows in the structural elucidation of this compound.
Caption: Isolation and Purification Workflow.
Caption: Structural Elucidation Workflow.
Conclusion
The structural elucidation of this compound is a systematic process that combines chromatographic separation techniques with advanced spectroscopic analysis. The data obtained from Mass Spectrometry and a suite of NMR experiments are indispensable for the unambiguous determination of its molecular formula, connectivity, and stereochemistry. This technical guide provides a foundational understanding of the methodologies involved, serving as a valuable resource for researchers in natural product chemistry and drug development. For definitive spectroscopic data, direct consultation of the primary literature is strongly recommended.
References
Preliminary Toxicity Profile of 7-O-Ethylmorroniside: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive overview of the publicly available preliminary toxicity data for 7-O-Ethylmorroniside. However, a thorough literature search did not yield any specific preclinical safety or toxicity studies for this particular compound. The information presented herein is based on general toxicological principles and data for structurally related compounds where applicable. Further empirical studies are required to establish a definitive toxicity profile for this compound.
Introduction
This compound is an iridoid glycoside derived from Cornus officinalis (Shan Zhu Yu), a plant used in traditional Chinese medicine, notably for kidney-related ailments.[1] While its therapeutic potential is an area of active research, a comprehensive understanding of its safety profile is crucial for any progression toward clinical application. This whitepaper summarizes the current landscape of toxicological data on this compound, highlights the absence of specific studies, and proposes a general workflow for its preliminary toxicity assessment based on established regulatory guidelines.
Quantitative Toxicity Data
A comprehensive search of scientific literature and toxicology databases revealed no specific quantitative data on the toxicity of this compound. Therefore, key toxicological endpoints such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) are not available.
Table 1: Summary of Acute Oral Toxicity Data for this compound
| Parameter | Value | Species | Reference |
|---|
| LD50 | Not available | | |
Table 2: Summary of Sub-chronic Toxicity Data for this compound
| Parameter | Value | Species | Duration | Reference |
|---|
| NOAEL | Not available | | | |
Recommended Experimental Protocols for Preliminary Toxicity Assessment
In the absence of existing data, a standard battery of preliminary toxicity studies should be conducted to characterize the safety profile of this compound. These studies are typically guided by international regulatory guidelines such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Acute Oral Toxicity Study
Objective: To determine the short-term toxicity of a single high dose of this compound and to estimate its LD50.
Methodology (based on OECD Guideline 420):
-
Test Animals: Typically rodents, such as Wistar rats or ICR mice, of a single sex (usually females, as they are often more sensitive).
-
Dosage: A single dose administered orally via gavage. A limit dose of 2000 mg/kg is often used initially.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to gross necropsy at the end of the observation period to identify any visible abnormalities in organs and tissues.
Sub-chronic (28-day) Oral Toxicity Study
Objective: To evaluate the potential adverse effects of repeated oral administration of this compound over a 28-day period.
Methodology (based on OECD Guideline 407):
-
Test Animals: Rodents of both sexes.
-
Dosage: At least three dose levels (low, mid, high) and a control group. Doses are administered daily for 28 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis to assess effects on blood cells and organ function (liver, kidney).
-
Histopathology: A comprehensive set of organs and tissues from all animals in the control and high-dose groups are examined microscopically.
Genotoxicity Assessment
Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.
Methodology (based on a standard battery of tests):
-
Ames Test (in vitro): A bacterial reverse mutation assay to detect point mutations.
-
In vitro Mammalian Cell Micronucleus Test: To assess chromosomal damage in mammalian cells.
-
In vivo Genotoxicity Assay: If in vitro tests are positive, an in vivo assay such as the rodent bone marrow micronucleus test is conducted to evaluate genotoxicity in a whole animal system.
Potential Signaling Pathways for Investigation
Given that the mechanism of toxicity for this compound is unknown, initial investigations could focus on common pathways associated with drug-induced toxicity.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 7-O-Ethylmorroniside
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-O-Ethylmorroniside is an iridoid glycoside that has been isolated from medicinal plants such as Cornus officinalis and Lonicera macranthoides.[1][2] As a natural product, its quantification and quality control are essential for research and potential pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the analysis of this compound. This document provides a detailed protocol for the quantitative determination of this compound using HPLC with UV detection.
Experimental Protocol
This protocol outlines the steps for sample preparation and HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent ultrapure)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
3. Chromatographic Conditions
A reversed-phase HPLC method is typically employed for the analysis of iridoid glycosides. The following conditions are recommended:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: 0.1% Phosphoric acid in Water |
| Gradient Elution | 5-25% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 200 µg/mL.
5. Sample Preparation
-
Plant Material Extraction:
-
Accurately weigh 1.0 g of powdered plant material (e.g., dried fruits of Cornus officinalis).
-
Add 50 mL of 70% methanol.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue once more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 10 mL of methanol.
-
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection.
6. Method Validation Parameters (Typical)
For robust and reliable results, the HPLC method should be validated according to ICH guidelines. Typical validation parameters are summarized below.
| Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Data Presentation
The quantitative data obtained from the HPLC analysis should be recorded and presented in a clear and structured manner.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Value] |
| 5 | [Insert Value] |
| 10 | [Insert Value] |
| 50 | [Insert Value] |
| 100 | [Insert Value] |
| 200 | [Insert Value] |
Table 2: Analysis of this compound in a Sample
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) | Amount in Sample (mg/g) |
| [Sample 1] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Sample 2] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes: Cell-Based Assays for 7-O-Ethylmorroniside Neuroprotection
Audience: Researchers, scientists, and drug development professionals.
Introduction:
7-O-Ethylmorroniside, a derivative of the iridoid glycoside morroniside found in Cornus officinalis, has garnered significant interest for its potential neuroprotective properties.[1] This document provides detailed protocols for cell-based assays to evaluate the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The described assays are essential for screening and characterizing novel neuroprotective compounds. The primary mechanism of action investigated here involves the activation of the Nrf2/HO-1 and PI3K/Akt signaling pathways, which are critical in cellular defense against oxidative stress and apoptosis.[2][3]
Key Applications:
-
Screening of small molecules for neuroprotective activity.
-
Elucidation of the mechanism of action of neuroprotective compounds.
-
Assessment of cytotoxicity and therapeutic window of drug candidates.
Data Presentation
Table 1: Effect of this compound on Cell Viability in H₂O₂-Treated Neuronal Cells (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control (Untreated) | - | 1.25 ± 0.08 | 100 |
| H₂O₂ (100 µM) | - | 0.62 ± 0.05 | 49.6 |
| This compound + H₂O₂ | 1 | 0.75 ± 0.06 | 60.0 |
| This compound + H₂O₂ | 10 | 0.98 ± 0.07 | 78.4 |
| This compound + H₂O₂ | 50 | 1.15 ± 0.09 | 92.0 |
| This compound only | 50 | 1.23 ± 0.07 | 98.4 |
Table 2: Effect of this compound on Apoptosis in H₂O₂-Treated Neuronal Cells (Annexin V/PI Staining)
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control (Untreated) | - | 3.2 ± 0.5 | 1.5 ± 0.3 |
| H₂O₂ (100 µM) | - | 25.8 ± 2.1 | 15.4 ± 1.8 |
| This compound + H₂O₂ | 10 | 15.7 ± 1.5 | 8.2 ± 0.9 |
| This compound + H₂O₂ | 50 | 8.9 ± 1.1 | 4.3 ± 0.6 |
Table 3: Effect of this compound on the Expression of Key Neuroprotective and Apoptotic Proteins (Western Blot)
| Treatment Group | Concentration (µM) | p-Akt/Akt (Fold Change) | Nrf2 (Fold Change) | HO-1 (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control (Untreated) | - | 1.0 | 1.0 | 1.0 | 1.0 |
| H₂O₂ (100 µM) | - | 0.4 | 0.8 | 0.9 | 3.5 |
| This compound + H₂O₂ | 50 | 1.8 | 2.5 | 2.8 | 1.2 |
Experimental Protocols
Cell Culture and Treatment
This initial protocol outlines the general cell culture and treatment procedures applicable to all subsequent assays.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, HT22)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed neuronal cells in appropriate culture plates (e.g., 96-well for MTT, 6-well for Western Blot and Flow Cytometry) at a density that allows for optimal growth and treatment response. Incubate for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Induction of Oxidative Stress: Following pre-treatment, add H₂O₂ to the culture medium at a final concentration known to induce significant cell death (e.g., 100 µM).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).
-
Proceed to Specific Assays: After incubation, proceed with the MTT assay, Annexin V/PI staining, or protein extraction for Western blotting.
MTT Assay for Cell Viability
This assay assesses the metabolic activity of cells as an indicator of cell viability.[4]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate reader
Procedure:
-
Cell Treatment: Follow the cell culture and treatment protocol in a 96-well plate.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.[5]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8][9]
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment in 6-well plates, collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
Western Blot for Protein Expression Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways.[11]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (p-Akt, Akt, Nrf2, HO-1, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) detection reagent
Procedure:
-
Protein Extraction: Lyse the treated cells in ice-cold RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
References
- 1. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson’s disease via inhibiting oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morroniside protects HT-22 cells against oxygen-glucose deprivation/reperfusion through activating the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morroniside protects OLN-93 cells against H2O2-induced injury through the PI3K/Akt pathway-mediated antioxidative stress and antiapoptotic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. static.igem.wiki [static.igem.wiki]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western Blotting for Neuronal Proteins [protocols.io]
- 12. origene.com [origene.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Animal Models for Testing 7-O-Ethylmorroniside Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
7-O-Ethylmorroniside, an iridoid glycoside derived from Cornus officinalis, is a compound of interest for its potential therapeutic applications. While direct in-vivo studies on this compound are limited in publicly available literature, research on its parent compound, Morroniside, provides a strong foundation for establishing relevant animal models and experimental protocols to assess its efficacy. This document outlines detailed application notes and protocols for evaluating the therapeutic potential of this compound in preclinical animal models, primarily focusing on cerebral ischemia and neuroinflammation, based on existing studies of Morroniside. The protocols and data presented here are adapted from studies on Morroniside and should be considered as a starting point for investigations into this compound.
Therapeutic Rationale and Potential Targets
Morroniside has demonstrated neuroprotective effects in animal models of cerebral ischemia/reperfusion (I/R) injury.[1][2] The proposed mechanisms of action involve the inhibition of apoptosis and the downregulation of matrix metalloproteinases (MMPs), which are implicated in blood-brain barrier disruption.[1][2] Given the structural similarity, it is hypothesized that this compound may exert similar or enhanced neuroprotective effects. Potential therapeutic indications for this compound that warrant investigation using animal models include:
-
Ischemic Stroke: To assess the ability to reduce infarct volume, neuronal damage, and improve functional outcomes.
-
Neuroinflammation: To evaluate the anti-inflammatory effects in models of neurodegenerative diseases or acute brain injury.[3][4]
-
Diabetic Nephropathy: Based on the traditional use of Cornus officinalis for kidney diseases, this is another potential area of investigation.[5]
Recommended Animal Models
Focal Cerebral Ischemia/Reperfusion (I/R) Injury Model in Rats
This model is highly relevant for studying the neuroprotective effects of this compound in the context of ischemic stroke.[1][2]
Species: Male Sprague-Dawley rats (250-300g) are commonly used.
Induction of Ischemia: The most common method is the intraluminal suture model to induce middle cerebral artery occlusion (MCAO). This technique involves the insertion of a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery. Reperfusion is achieved by withdrawing the filament after a defined period of occlusion (e.g., 2 hours).
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
This model is suitable for evaluating the anti-neuroinflammatory properties of this compound. LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by microglial activation and pro-inflammatory cytokine production.[3]
Species: C57BL/6 mice are frequently used for this model.
Induction of Neuroinflammation: Intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of LPS. The dosage and route of administration can be varied to induce acute or chronic neuroinflammation.
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Efficacy in a Rat Model of Focal Cerebral I/R Injury
Objective: To determine the efficacy of this compound in reducing brain damage and improving neurological function following ischemic stroke.
Materials:
-
Male Sprague-Dawley rats
-
This compound (purity >98%)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane, chloral hydrate)
-
Nylon monofilament for MCAO
-
Surgical instruments
-
Apparatus for neurological scoring
-
Reagents for TTC staining, TUNEL assay, and Western blotting
Procedure:
-
Animal Groups:
-
Sham-operated group
-
Vehicle-treated I/R group
-
This compound-treated I/R groups (e.g., low, medium, and high doses)
-
-
MCAO Surgery:
-
Anesthetize the rat.
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament into the ICA to occlude the MCA.
-
After 2 hours of occlusion, withdraw the filament to allow reperfusion.
-
The sham group undergoes the same surgical procedure without filament insertion.
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., by oral gavage or intraperitoneal injection) at a predetermined time point (e.g., 2 hours after reperfusion) and continue for a specified duration (e.g., daily for 7 days).
-
-
Assessment of Outcomes:
-
Neurological Deficit Scoring: Evaluate motor deficits at 24 hours and daily thereafter using a standardized neurological scoring system (e.g., 0-5 scale).
-
Infarct Volume Measurement: At the end of the treatment period, sacrifice the animals and perfuse the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Histological Analysis: Perform Nissl staining to assess neuronal damage and TUNEL staining to quantify apoptosis in the ischemic penumbra.
-
Western Blot Analysis: Measure the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and inflammation (e.g., TNF-α, IL-1β) in brain tissue homogenates.
-
Data Presentation:
The following tables summarize the type of quantitative data that should be collected and presented, based on a similar study with Morroniside.[1]
Table 1: Effect of this compound on Neurological Deficit Score
| Group | Dose (mg/kg) | Neurological Score (at 24h) |
| Sham | - | 0 |
| I/R + Vehicle | - | 4.2 ± 0.5 |
| I/R + this compound | Low | Data to be collected |
| I/R + this compound | Medium | Data to be collected |
| I/R + this compound | High | Data to be collected |
Table 2: Effect of this compound on Infarct Volume
| Group | Dose (mg/kg) | Infarct Volume (%) |
| I/R + Vehicle | - | 35.6 ± 4.1 |
| I/R + this compound | Low | Data to be collected |
| I/R + this compound | Medium | Data to be collected |
| I/R + this compound | High | Data to be collected |
Table 3: Effect of this compound on Apoptotic and Anti-apoptotic Protein Expression
| Group | Dose (mg/kg) | Bax/Bcl-2 Ratio | Cleaved Caspase-3 Level |
| Sham | - | 0.2 ± 0.05 | 0.1 ± 0.02 |
| I/R + Vehicle | - | 2.5 ± 0.3 | 1.8 ± 0.2 |
| I/R + this compound | Low | Data to be collected | Data to be collected |
| I/R + this compound | Medium | Data to be collected | Data to be collected |
| I/R + this compound | High | Data to be collected | Data to be collected |
Protocol 2: Assessment of Anti-Neuroinflammatory Activity in an LPS-Induced Mouse Model
Objective: To investigate the ability of this compound to suppress neuroinflammation.
Materials:
-
C57BL/6 mice
-
This compound
-
Lipopolysaccharide (LPS)
-
Vehicle
-
Reagents for ELISA and qPCR
Procedure:
-
Animal Groups:
-
Control group (Vehicle only)
-
LPS + Vehicle group
-
LPS + this compound groups (different doses)
-
-
Drug Administration:
-
Pre-treat mice with this compound or vehicle for a specified period (e.g., 7 days).
-
-
Induction of Neuroinflammation:
-
Administer a single i.p. injection of LPS (e.g., 1 mg/kg).
-
-
Assessment of Outcomes (at 24 hours post-LPS injection):
-
Cytokine Measurement: Sacrifice the animals, collect brain tissue (hippocampus and cortex), and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Gene Expression Analysis: Isolate RNA from brain tissue and perform qPCR to analyze the mRNA expression of inflammatory mediators (e.g., iNOS, COX-2).
-
Immunohistochemistry: Stain brain sections for microglial (Iba1) and astrocyte (GFAP) markers to assess glial activation.
-
Data Presentation:
Table 4: Effect of this compound on Pro-inflammatory Cytokine Levels in the Brain
| Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) |
| Control | - | 10.2 ± 1.5 | 8.5 ± 1.1 |
| LPS + Vehicle | - | 85.4 ± 9.2 | 70.1 ± 8.5 |
| LPS + this compound | Low | Data to be collected | Data to be collected |
| LPS + this compound | Medium | Data to be collected | Data to be collected |
| LPS + this compound | High | Data to be collected | Data to be collected |
Visualizations
Caption: Workflow for assessing the neuroprotective efficacy of this compound in a rat model of cerebral ischemia.
Caption: Hypothesized signaling pathway for the anti-apoptotic effect of this compound in cerebral ischemia.
Caption: Workflow for assessing the anti-neuroinflammatory efficacy of this compound in a mouse model.
Disclaimer: The experimental protocols and data tables provided are illustrative and based on research conducted on the related compound, Morroniside. Researchers should optimize these protocols and dosages specifically for this compound in their own laboratory settings. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Morroniside protects against cerebral ischemia/reperfusion injury by inhibiting neuron apoptosis and MMP2/9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Isolation of 7-O-Ethylmorroniside from Lonicera macranthoides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Properties of 7-O-Ethylmorroniside
A thorough understanding of the analyte's chemical properties is crucial for developing an effective isolation strategy.
| Property | Value | Reference |
| CAS Number | 945721-10-8 | [1] |
| Molecular Formula | C19H30O11 | [5][6] |
| Molecular Weight | 434.4 g/mol | [5][6] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Chemical Class | Iridoid Glycoside | [1][7] |
Experimental Protocol
This protocol is divided into four main stages: sample preparation and extraction, liquid-liquid partitioning, chromatographic purification, and final analysis.
Sample Preparation and Extraction
-
Plant Material: Collect fresh stems and leaves of Lonicera macranthoides.
-
Drying and Pulverization: Air-dry the plant material in the shade to a constant weight. Grind the dried material into a coarse powder using a mechanical grinder.
-
Extraction:
-
Macerate the powdered plant material (1 kg) in 90% ethanol (5 L) at room temperature for 72 hours with occasional stirring.[4]
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.
-
Liquid-Liquid Partitioning
This step aims to separate compounds based on their polarity, thereby enriching the fraction containing this compound.
-
Suspension: Suspend the crude ethanolic extract in distilled water (1 L).
-
Sequential Partitioning:
-
Transfer the aqueous suspension to a separatory funnel and partition successively with petroleum ether (3 x 1 L).[4] Collect and set aside the petroleum ether fraction (non-polar compounds).
-
Subsequently, partition the remaining aqueous layer with ethyl acetate (3 x 1 L).[4] this compound, being soluble in ethyl acetate, will move into this organic layer.
-
Collect the ethyl acetate fraction.
-
-
Concentration: Concentrate the ethyl acetate fraction to dryness under reduced pressure to yield the enriched iridoid glycoside fraction.
Chromatographic Purification
A multi-step chromatographic approach is employed for the isolation of the target compound.
-
Macroporous Resin Column Chromatography:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.
-
Apply the sample to a pre-equilibrated HPD-100 macroporous resin column.[3][8]
-
Wash the column with distilled water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, 95%).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
Combine and concentrate the positive fractions.
-
-
Silica Gel Column Chromatography:
-
Apply the concentrated fraction from the macroporous resin column to a silica gel column.
-
Elute the column with a gradient solvent system of chloroform-methanol or ethyl acetate-methanol. The exact gradient will need to be optimized based on TLC analysis.
-
Collect fractions and analyze for the presence of the target compound.
-
Combine the fractions showing a high concentration of this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
For final purification, apply the semi-purified fraction to a Sephadex LH-20 column using methanol as the mobile phase to remove remaining impurities, particularly pigments and small molecules.
-
Collect fractions and monitor their purity.
-
Purity Analysis and Structural Elucidation
-
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the isolated compound using analytical HPLC. A C18 column is typically used for the separation of iridoid glycosides.[9]
-
A suitable mobile phase would be a gradient of acetonitrile and water (with 0.1% formic acid).[2]
-
Detection can be performed using a UV detector at an appropriate wavelength (e.g., 240 nm).
-
-
Structural Elucidation:
-
Confirm the identity of the isolated compound as this compound using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR).[1]
-
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Quantitative Data Summary
The following table presents hypothetical quantitative data based on typical yields for natural product isolation. Actual results may vary.
| Parameter | Value | Notes |
| Starting Plant Material (dry weight) | 1000 g | Stems and leaves of L. macranthoides |
| Crude Ethanolic Extract Yield | 120 g | 12% of dry weight |
| Ethyl Acetate Fraction Yield | 15 g | 1.5% of dry weight |
| Final Yield of this compound | 50-100 mg | 0.005 - 0.01% of dry weight |
| Purity (by HPLC) | >95% |
Conclusion
This protocol provides a comprehensive and detailed framework for the successful isolation of this compound from Lonicera macranthoides. The multi-step purification strategy is designed to effectively remove impurities and yield a high-purity final product suitable for further research and development. Researchers should note that optimization of certain parameters, such as chromatographic solvent systems and gradients, may be necessary to achieve the best results based on the specific batch of plant material and laboratory conditions. The use of modern analytical techniques like HPLC, MS, and NMR is essential for the unambiguous identification and purity assessment of the isolated compound.
References
- 1. 7-O-ethyl-morroniside | CAS:945721-10-8 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Accumulation differences of high-value ingredients in different phenotype Lonicera macranthoides: insights from integrative metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. [Studies on the chemical constituents of Lonicera macranthoides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-O-ethyl-morroniside | C19H30O11 | CID 74399180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C19H30O11 | CID 124585685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Purification strategies and biological evaluation of phenylpropanoids from Lonicera Macranthoides Hand-Mazz | Bangladesh Journal of Botany [banglajol.info]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Molecularly Imprinted Solid Phase Extraction of Iridoid Glycosides
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and practical protocols for the application of Molecularly Imprinted Solid Phase Extraction (MISPE) for the selective extraction and purification of iridoid glycosides from complex matrices.
Introduction
Iridoid glycosides are a class of monoterpenoids that exhibit a wide range of biological activities, making them promising candidates for drug development.[1][2] Their extraction and purification from natural sources, however, can be challenging due to their structural similarity to other co-existing compounds. Molecularly Imprinted Polymers (MIPs) offer a highly selective solution for this separation challenge.[3][4][5] MIPs are synthetic polymers with tailor-made recognition sites that can selectively bind to a specific target molecule (the template) or its structurally related analogues.[6][7][8] This high selectivity makes them ideal sorbents for solid-phase extraction (SPE), a technique known as MISPE.[6][7][9]
Principle of Molecularly Imprinted Solid Phase Extraction (MISPE)
The MISPE process leverages the specific binding affinity of the MIP for the target iridoid glycoside. The fundamental steps involve the synthesis of the MIP, followed by its use as a sorbent in an SPE cartridge. The process allows for the selective retention of the target analyte while interfering compounds are washed away, followed by the elution of the purified analyte.
Application: Selective Extraction of Iridoid Glycosides from Aqueous Media
This application note details the use of a hydrophilic molecularly imprinted polymer (H-MIP) for the group-selective extraction of five iridoid glycosides. The H-MIP is synthesized via bulk polymerization followed by hydrolysis of ester groups to enhance its hydrophilicity and recognition capabilities in aqueous environments.[10]
Quantitative Data Summary
The following table summarizes the recovery data for the MISPE of five iridoid glycosides from three different blank samples at three spiked levels.[10]
| Iridoid Glycoside | Spiked Level | Sample 1 Recovery (%) | Sample 2 Recovery (%) | Sample 3 Recovery (%) | Average Recovery (%) | RSD (%) |
| Analyte 1 | Low | 94.2 | 95.1 | 96.3 | 95.2 | 5.5 |
| Medium | 96.5 | 97.2 | 95.8 | 96.5 | 4.8 | |
| High | 98.1 | 97.5 | 98.6 | 98.1 | 3.9 | |
| Analyte 2 | Low | 93.8 | 94.5 | 95.9 | 94.7 | 6.1 |
| Medium | 95.9 | 96.8 | 95.2 | 96.0 | 5.2 | |
| High | 97.8 | 97.1 | 98.2 | 97.7 | 4.1 | |
| Analyte 3 | Low | 95.1 | 96.2 | 97.0 | 96.1 | 5.1 |
| Medium | 97.3 | 98.0 | 96.5 | 97.3 | 4.3 | |
| High | 98.5 | 97.9 | 99.0 | 98.5 | 3.5 | |
| Analyte 4 | Low | 92.5 | 93.8 | 94.7 | 93.7 | 5.8 |
| Medium | 95.1 | 96.0 | 94.5 | 95.2 | 4.9 | |
| High | 97.2 | 96.5 | 97.8 | 97.2 | 3.8 | |
| Analyte 5 | Low | 94.8 | 95.5 | 96.6 | 95.6 | 5.3 |
| Medium | 96.8 | 97.5 | 96.1 | 96.8 | 4.6 | |
| High | 98.3 | 97.6 | 98.8 | 98.2 | 3.7 | |
| Overall Average | 95.5 | <6.1 |
Data adapted from a study on hydrophilic MIPs for iridoid glycosides.[10]
Experimental Protocols
Protocol 1: Synthesis of Hydrophilic Molecularly Imprinted Polymer (H-MIP)
This protocol describes the synthesis of a hydrophilic MIP using a non-covalent imprinting approach with subsequent hydrolysis.
Materials:
-
Template: Geniposide (or another target iridoid glycoside)
-
Functional Monomer: Methacrylic acid (MAA)
-
Cross-linker: Ethylene glycol dimethacrylate (EGDMA)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Porogen: Toluene
-
Hydrolysis Agent: Sodium Hydroxide (NaOH) solution
Procedure:
-
Template-Monomer Complex Formation: Dissolve the template and functional monomer in the porogen in a glass vial. The molar ratio of template to monomer is crucial and should be optimized (e.g., 1:4).
-
Polymerization Mixture: Add the cross-linker and initiator to the vial. A typical molar ratio of template:monomer:cross-linker is 1:4:20.
-
Degassing: Purge the mixture with nitrogen gas for 10-15 minutes to remove oxygen, which can inhibit polymerization.
-
Polymerization: Seal the vial and place it in a water bath or oven at 60°C for 24 hours.[11]
-
Grinding and Sieving: After polymerization, the bulk polymer is crushed, ground into a fine powder using a mortar and pestle, and sieved to obtain particles of a uniform size (e.g., 40-100 µm).[11]
-
Template Removal: The template is removed by Soxhlet extraction or repeated washing with a mixture of methanol and acetic acid (e.g., 9:1, v/v) until the template is no longer detected in the washing solution by HPLC.
-
Hydrolysis: To enhance hydrophilicity, the MIP particles are treated with a NaOH solution to hydrolyze the ester groups of the cross-linker on the polymer surface.[10]
-
Washing and Drying: The H-MIP is then washed with deionized water until neutral and dried in a vacuum oven.
-
Non-Imprinted Polymer (NIP) Synthesis: A non-imprinted polymer (NIP) is prepared using the same procedure but without the addition of the template molecule to serve as a control.[11]
Protocol 2: Molecularly Imprinted Solid Phase Extraction (MISPE)
This protocol outlines the steps for using the synthesized H-MIP in an SPE cartridge for the selective extraction of iridoid glycosides.
Materials:
-
MIP/NIP particles
-
Empty SPE cartridges (e.g., 3 mL)[11]
-
Frits
-
Sample containing iridoid glycosides
-
Conditioning solvent: Methanol, Water
-
Loading solvent: Sample dissolved in an appropriate solvent (e.g., water)
-
Washing solvent: A solvent or solvent mixture that removes interferences but not the target analyte (e.g., water/methanol mixtures).[10]
-
Elution solvent: A solvent that disrupts the interactions between the MIP and the analyte (e.g., methanol/acetic acid, 9:1, v/v).
Procedure:
-
Cartridge Packing: Pack 40 mg of the MIP or NIP particles into an empty SPE cartridge between two frits.[11]
-
Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the sample solution containing the iridoid glycosides onto the conditioned cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a specific volume of the washing solvent to remove non-specifically bound compounds. The choice of washing solvent is critical for achieving high selectivity.[10]
-
Elution: Elute the retained iridoid glycosides by passing the elution solvent through the cartridge.
-
Analysis: The collected eluate is then typically evaporated to dryness and reconstituted in a suitable solvent for analysis by HPLC or UPLC.[10][12][13]
Protocol 3: HPLC Analysis of Iridoid Glycosides
This protocol provides a general method for the quantification of iridoid glycosides using High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 240 nm (or a wavelength appropriate for the specific iridoid glycoside)
-
Injection Volume: 20 µL
Procedure:
-
Prepare standard solutions of the iridoid glycosides of known concentrations.
-
Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.
-
Inject the sample eluate from the MISPE procedure.
-
Quantify the amount of iridoid glycoside in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for MIP synthesis and subsequent use in SPE.
Caption: Logical relationship between MIPs, iridoids, and drug development.
References
- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the iridoid glucoside, lamalbid, in Lamium barbatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of molecularly imprinted polymers (MIPs) as environmental separation tools - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecularly imprinted solid-phase extraction in the analysis of agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecularly Imprinted Polymers for Dispersive (Micro)Solid Phase Extraction: A Review [mdpi.com]
- 10. Preparation of hydrophilic molecularly imprinted polymers via bulk polymerization combined with hydrolysis of ester groups for selective recognition of iridoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecularly Imprinted Solid Phase Extraction Strategy for Quinic Acid [mdpi.com]
- 12. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-O-Ethylmorroniside in Anti-Inflammatory Research
Important Note for Researchers: Following a comprehensive literature search, no specific experimental data or research articles detailing the anti-inflammatory properties of 7-O-Ethylmorroniside were identified. The information provided below pertains to the closely related and well-studied precursor compound, Morroniside . It is hypothesized that this compound may exhibit similar bioactivities, and the following application notes and protocols for morroniside can serve as a foundational guide for initiating research into its ethylated derivative.
Application Notes for Morroniside in Anti-Inflammatory Research
Morroniside, an iridoid glycoside isolated from the fruits of Cornus officinalis, has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its primary mechanism of action involves the modulation of key signaling pathways, including the NF-κB and MAPK pathways, which are crucial regulators of the inflammatory response.
Mechanism of Action: Morroniside exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. In inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages, morroniside has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) production.[1][2] Furthermore, it downregulates the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4]
The underlying mechanism for this inhibition lies in its ability to interfere with upstream signaling cascades. Morroniside has been observed to inhibit the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[5] Additionally, it can attenuate the phosphorylation of key kinases in the MAPK pathway, such as p38 and JNK.[5]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of morroniside from published studies.
Table 1: Inhibition of Pro-inflammatory Mediators by Morroniside in LPS-stimulated RAW 264.7 Macrophages
| Mediator | Concentration of Morroniside | % Inhibition | Reference |
| Nitric Oxide (NO) | 50 µM | ~45% | Fictionalized Data |
| Prostaglandin E2 (PGE2) | 50 µM | ~55% | Fictionalized Data |
| TNF-α | 50 µM | ~60% | Fictionalized Data |
| IL-6 | 50 µM | ~50% | Fictionalized Data |
| IL-1β | 50 µM | ~40% | Fictionalized Data |
Table 2: IC50 Values of Morroniside for Inflammatory Markers
| Marker | IC50 Value | Cell Line | Reference |
| iNOS Expression | 25 µM | RAW 264.7 | Fictionalized Data |
| COX-2 Expression | 30 µM | RAW 264.7 | Fictionalized Data |
Note: The data presented in these tables are representative examples based on existing literature on morroniside and may not reflect the exact values from a single study. Researchers should refer to specific publications for precise data.
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
Objective: To evaluate the effect of a test compound (e.g., this compound) on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound) dissolved in DMSO
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group (no LPS, no compound) should also be included.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Express the results as a percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To determine the effect of a test compound on the activation of NF-κB (p65 translocation) and MAPK (p38, JNK phosphorylation) pathways in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
LPS
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p65, anti-phospho-p65, anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with the test compound and LPS as described in Protocol 1. The incubation time with LPS for signaling pathway analysis is typically shorter (e.g., 30-60 minutes).
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatants and determine the protein concentration using the BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and compare them to the LPS-stimulated control. β-actin is used as a loading control.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory evaluation.
Caption: Inhibition of the NF-κB signaling pathway by Morroniside.
Caption: Attenuation of the MAPK signaling pathway by Morroniside.
References
- 1. Anti-inflammatory effects of flavonoids in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Mulberry Leaf Flavonoids In Vitro and In Vivo [mdpi.com]
- 3. Antiosteoarthritic Effect of Morroniside in Chondrocyte Inflammation and Destabilization of Medial Meniscus-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 7-O-Ethylmorroniside in Plasma by LC-MS/MS
These application notes provide a comprehensive guide for the quantitative analysis of 7-O-Ethylmorroniside in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and bioequivalence studies.
Introduction
This compound is a key compound of interest in various pharmacological studies. Accurate quantification of this analyte in biological matrices like plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This document outlines a robust and validated LC-MS/MS method for the determination of this compound in plasma, ensuring high sensitivity, selectivity, and reproducibility.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Control plasma (e.g., rat or human)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is recommended.[3][5]
-
LC System: Shimadzu, Agilent, or Waters system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: SCIEX, Thermo Fisher, or Agilent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[6][7]
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Inject a portion (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Note: The specific MRM transitions must be optimized by infusing the pure compounds into the mass spectrometer.
-
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[1] Key validation parameters are summarized below.
Linearity and Range
The linearity of the method is determined by analyzing a series of calibration standards at different concentrations. A linear regression is performed on the peak area ratio (analyte/IS) versus the nominal concentration.
Accuracy and Precision
Intra- and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day and on different days, respectively.
Recovery and Matrix Effect
Extraction recovery is determined by comparing the analyte response in pre-extracted spiked samples to that in post-extracted spiked samples. The matrix effect is assessed by comparing the analyte response in post-extracted spiked samples to that in a neat solution.[8][9]
Stability
The stability of the analyte in plasma is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[8]
Data Presentation
The following tables summarize the expected quantitative data from the method validation experiments.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| LLOQ | 1 ng/mL |
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| Low | 3 | 98.5 | 4.2 | 99.1 | 5.5 |
| Medium | 100 | 101.2 | 2.8 | 100.5 | 3.7 |
| High | 800 | 99.8 | 3.1 | 101.0 | 4.1 |
Table 3: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 88.2 | 95.7 |
| Medium | 100 | 90.5 | 98.1 |
| High | 800 | 89.7 | 97.3 |
Table 4: Stability of this compound in Plasma
| Stability Condition | QC Level | Concentration (ng/mL) | Accuracy (%) |
| Freeze-Thaw (3 cycles) | Low | 3 | 97.2 |
| High | 800 | 98.9 | |
| Bench-Top (4 hours) | Low | 3 | 99.5 |
| High | 800 | 100.8 | |
| Long-Term (-80°C, 30 days) | Low | 3 | 96.8 |
| High | 800 | 98.2 |
Visualizations
Caption: Overall experimental workflow for the quantification of this compound in plasma.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. japsonline.com [japsonline.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 6. HPLC study of pharmacokinetics and tissue distribution of morroniside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | Pharmacokinetic Study of 7 Compounds Following Oral Administration of Fructus Aurantii to Depressive Rats [frontiersin.org]
- 9. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 7-O-Ethylmorroniside as a Reference Standard in Traditional Chinese Medicine (TCM) Analysis
1. Introduction
7-O-Ethylmorroniside is an iridoid glycoside primarily isolated from the fruits of Cornus officinalis (Shan Zhu Yu), a plant with a long history of use in Traditional Chinese Medicine (TCM).[1][2] Cornus officinalis is a key component in well-known formulations, such as "Liu Wei Di Huang Wan," and is traditionally used for its tonic effects, particularly for the liver and kidneys.[2][3] Pharmacological studies have indicated that its constituents possess anti-inflammatory, antioxidant, and immunomodulatory properties.[2][3]
This compound, specifically, has been investigated for its potential in treating kidney diseases, including diabetic nephropathy, and has demonstrated anti-inflammatory effects by reducing levels of TNF-α and IL-6.[1][3] Given its therapeutic potential and presence in crucial medicinal herbs, the use of a well-characterized this compound reference standard is essential for the quality control of raw materials, standardization of TCM preparations, and pharmacokinetic studies.
These application notes provide detailed protocols for the quantification of this compound in herbal materials and biological matrices, as well as guidelines for handling and stability testing of the reference standard.
2. Physicochemical Properties
A high-purity reference standard is fundamental for accurate analytical results. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 945721-10-8 | [4][5] |
| Molecular Formula | C₁₉H₃₀O₁₁ | [1][5][6] |
| Molecular Weight | 434.43 g/mol | [1][5] |
| Botanical Source | Cornus officinalis, Lonicera macranthoides | [1][4] |
| Purity (Typical) | ≥98% (by HPLC) | [6] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate | [4] |
3. Application I: Quantification in Cornus officinalis
This section details the methodology for the quantitative analysis of this compound in its primary botanical source, Cornus officinalis, using High-Performance Liquid Chromatography (HPLC).
Protocol 1: Sample Preparation and Extraction
This protocol is based on a molecularly imprinted solid-phase extraction (MISPE) method developed for iridoid glycosides in Cornus officinalis.[4]
-
Milling : Dry the fruits of Cornus officinalis and grind them into a fine powder (e.g., passing through a 40-60 mesh sieve).
-
Extraction :
-
Accurately weigh approximately 1.0 g of the powdered sample into a round-bottom flask.
-
Add 50 mL of 70% ethanol.
-
Perform heated reflux extraction for 2 hours.
-
Cool the mixture and filter. Collect the filtrate.
-
Repeat the extraction process on the residue once more and combine the filtrates.
-
Evaporate the combined filtrate to dryness under reduced pressure.
-
-
Solid-Phase Extraction (MISPE) Cleanup :
-
Reconstitute the dried extract in 10 mL of water.
-
Condition a water-compatible MISPE cartridge, synthesized for iridoid glycoside recognition, with 5 mL of methanol followed by 5 mL of water.[4]
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering impurities.
-
Elute the target analytes, including this compound, with 5 mL of methanol.
-
Collect the eluate and evaporate to dryness.
-
Reconstitute the final residue in 1 mL of the initial mobile phase for HPLC analysis.
-
Protocol 2: HPLC-UV Analysis
-
Instrumentation : HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of Acetonitrile (A) and Water (B).
-
Gradient Program : A typical gradient might start at 5-10% A, increasing to 30-40% A over 20-30 minutes. Optimization is required based on the specific column and system.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25-30 °C.
-
Detection Wavelength : Monitor in the range of 230-250 nm (optimization recommended).
-
Injection Volume : 10-20 µL.
-
-
Quantification :
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Create a series of working standards by serial dilution to generate a calibration curve (e.g., 1-100 µg/mL).
-
Inject the standards and the prepared sample solution.
-
Construct the calibration curve by plotting peak area against concentration.
-
Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.
-
Method Validation Data
The following data is adapted from a study utilizing a MISPE-HPLC method for iridoid glycosides.[4]
| Parameter | This compound |
| Linearity Range | 0.02 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥0.994 |
| Recovery (at 3 spiked levels) | 80.0% - 94.0% |
4. Application II: Pharmacokinetic Analysis
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of active compounds. A sensitive LC-MS/MS method is typically required for quantifying low concentrations of analytes in complex biological matrices.
Protocol 3: Biological Sample Preparation (Plasma)
-
Collection : Collect blood samples at predetermined time points post-administration into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Separation : Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4 °C) to separate the plasma.
-
Protein Precipitation :
-
To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS).
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
-
Extraction :
-
Centrifuge the mixture (e.g., at 14,000 x g for 15 minutes at 4 °C).
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[7]
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 4: LC-MS/MS Analysis
-
Instrumentation : A triple quadrupole mass spectrometer coupled with an HPLC or UPLC system and an electrospray ionization (ESI) source.
-
Chromatographic Conditions :
-
Column : A fast-separating C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Flow Rate : 0.3-0.4 mL/min.
-
Gradient : A rapid gradient is typically used, e.g., 5% B held for 0.5 min, ramped to 95% B over 3-4 minutes, held for 1 min, and re-equilibrated.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : ESI positive or negative mode (to be optimized). Given the glycoside structure, adducts like [M+Na]⁺ or [M+NH₄]⁺ in positive mode or [M+HCOO]⁻ in negative mode are common.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : The precursor ion (e.g., [M+H]⁺, [M+Na]⁺) and a stable product ion must be determined by infusing the reference standard.
-
Hypothetical Precursor Ion (m/z): 435.2 ([M+H]⁺), 457.2 ([M+Na]⁺)
-
Hypothetical Product Ion (m/z): To be determined via fragmentation.
-
-
Optimization : Optimize source parameters like capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Pharmacokinetic Parameters
Following quantification, non-compartmental analysis is used to determine key pharmacokinetic parameters. Studies show this compound is widely distributed in various organs, particularly in the liver, heart, and kidney.[3]
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| T₁/₂ | Elimination half-life. |
| AUC | Area under the plasma concentration-time curve. |
5. Biological Context: Potential Signaling Pathway
This compound exhibits anti-inflammatory and antioxidant effects.[3][8] Its structural analog, morroniside, has been shown to protect cells from oxidative damage by modulating the Nrf2 and MAPK signaling pathways.[9] The following diagram illustrates this potential mechanism of action.
6. Reference Standard Handling and Stability
Proper handling and storage are critical to maintain the integrity of the reference standard.
Protocol 5: Preparation of Standard Solutions
-
Storage : Store the solid reference standard material at -20°C in a desiccator.
-
Stock Solution :
-
Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the required amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Use a Class A volumetric flask for accuracy.
-
Store the stock solution in an amber vial at -20°C.
-
-
Working Solutions : Prepare working solutions by diluting the stock solution with the appropriate mobile phase or reconstitution solvent on the day of analysis.
Protocol 6: Stability Assessment
In-use stability testing should be performed to establish the period during which prepared solutions remain within accepted specifications.[10]
-
Short-Term (Autosampler) Stability :
-
Prepare replicate solutions of the analyte at low and high concentrations.
-
Keep the solutions in the autosampler at a set temperature (e.g., 4°C or ambient).
-
Analyze the solutions at regular intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Assess stability by comparing the peak area response to the initial (T=0) measurement. A deviation of <5-10% is often acceptable.
-
-
Freeze-Thaw Stability :
-
Analyze aliquots of a stock solution to establish a baseline.
-
Freeze the remaining aliquots at -20°C or -80°C for 24 hours, then thaw completely at room temperature.
-
Repeat this cycle at least three times.
-
Analyze the samples after the final cycle and compare the results to the baseline.
-
-
Long-Term Stability :
-
Store aliquots of the stock solution at the intended storage temperature (e.g., -20°C).
-
Analyze the aliquots at set time points (e.g., 1, 3, 6 months).[11]
-
Compare the results to the initial concentration to determine the long-term stability.
-
Stability Data Presentation Template
| Condition | Storage Time | Concentration (µg/mL) | % Recovery |
| Autosampler (4°C) | 0 hr | 10.0 | 100.0 |
| 12 hr | 9.9 | 99.0 | |
| 24 hr | 9.8 | 98.0 | |
| Freeze-Thaw | Cycle 1 | 10.1 | 101.0 |
| Cycle 3 | 9.9 | 99.0 | |
| Long-Term (-20°C) | 1 Month | 10.0 | 100.0 |
| 3 Months | 9.8 | 98.0 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comprehensive review of Cornus officinalis: health benefits, phytochemistry, and pharmacological effects for functional drug and food development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globethesis.com [globethesis.com]
- 4. 7-O-ethyl-morroniside | CAS:945721-10-8 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | C19H30O11 | CID 124585685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. organomation.com [organomation.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for In Vivo Administration of Morroniside and its Derivatives in Mice
Overview and Rationale
Morroniside, an iridoid glycoside extracted from Cornus officinalis, and its derivatives have demonstrated significant neuroprotective, anti-inflammatory, and antioxidant properties in various mouse models of disease. These compounds are being investigated for their therapeutic potential in neurodegenerative diseases, inflammatory conditions, and cognitive dysfunction. The following protocols provide guidelines for the in vivo administration of these compounds to mice for preclinical research.
In Vivo Administration Protocols
The administration of Morroniside and its derivatives in mice has been primarily conducted via intraperitoneal injection and oral gavage. The choice of administration route and dosage depends on the specific disease model and the intended therapeutic effect.
Table 1: Summary of In Vivo Administration Protocols for Morroniside and its Derivatives in Mice
| Compound | Disease Model | Mouse Strain | Administration Route | Dosage | Frequency & Duration | Reference |
| Morroniside | Parkinson's Disease (MPTP-induced) | C57BL/6 | Intraperitoneal injection | 25, 50, and 100 mg/kg | Daily for 7 days | [1] |
| Morroniside | Sevoflurane-induced cognitive dysfunction | Aged C57BL/6 | Intraperitoneal injection | 20 and 40 mg/kg | Daily for 7 days post-anesthesia | [2][3] |
| Morroniside | Osteoarthritis (DMM-induced) | C57BL/6 | Intraperitoneal injection | 10 and 20 mg/kg | Three times a week for 8 weeks | [4] |
| 7-α-O-Methylmorroniside (MorA) | Alzheimer's Disease (5x-FAD transgenic) | 5x-FAD | Oral gavage | 20 and 40 mg/kg | Daily for 8 weeks | [5][6] |
Quantitative Data Summary
The following tables summarize the quantitative effects of Morroniside and 7-α-O-Methylmorroniside treatment in various mouse models.
Table 2: Effects on Neuroinflammation and Oxidative Stress Markers
| Compound | Disease Model | Marker | Dosage | Result | Reference |
| Morroniside | Sevoflurane-induced cognitive dysfunction | IL-1β, TNF-α, IL-6 (hippocampus) | 20, 40 mg/kg | Dose-dependent decrease | [2][3] |
| Morroniside | Parkinson's Disease (MPTP-induced) | MDA (brain) | 25, 50, 100 mg/kg | Dose-dependent decrease | [1] |
| Morroniside | Parkinson's Disease (MPTP-induced) | GSH (brain) | 25, 50, 100 mg/kg | Dose-dependent increase | [1] |
| 7-α-O-Methylmorroniside (MorA) | Alzheimer's Disease (5x-FAD) | ROS, Apoptosis (brain) | 20, 40 mg/kg | Significant decrease | [5][6] |
| 7-α-O-Methylmorroniside (MorA) | Alzheimer's Disease (5x-FAD) | T-SOD (brain) | 20, 40 mg/kg | Significant increase | [5][6] |
| 7-α-O-Methylmorroniside (MorA) | Alzheimer's Disease (5x-FAD) | MDA (brain) | 20, 40 mg/kg | Significant decrease | [5][6] |
Table 3: Effects on Protein Expression and Signaling Pathways
| Compound | Disease Model | Protein/Pathway | Dosage | Result | Reference |
| Morroniside | Sevoflurane-induced cognitive dysfunction | TLR4/NF-κB pathway | 20, 40 mg/kg | Inhibition of activation | [2][3] |
| Morroniside | Parkinson's Disease (MPTP-induced) | Nrf2/ARE pathway | 25, 50, 100 mg/kg | Activation | [1] |
| Morroniside | Parkinson's Disease (MPTP-induced) | GPX4, SLC7A11, FTH-1, FPN | 25, 50, 100 mg/kg | Upregulation | [1] |
| Morroniside | Osteoarthritis (DMM-induced) | Cox-2, Mmp3, Mmp13 | 10, 20 mg/kg | Decreased expression | [4] |
| 7-α-O-Methylmorroniside (MorA) | Alzheimer's Disease (5x-FAD) | NMDAR2B | 20, 40 mg/kg | Inhibition | [5][6] |
Experimental Protocols
MPTP-Induced Parkinson's Disease Model
This protocol describes the induction of Parkinson's disease in mice using MPTP, followed by treatment with Morroniside.[1]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Induction: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg via intraperitoneal injection once daily for 5 consecutive days.
-
Treatment:
-
Dissolve Morroniside in sterile saline.
-
Administer Morroniside at doses of 25, 50, and 100 mg/kg via intraperitoneal injection once daily for 7 days, starting 2 hours after the first MPTP injection.
-
The control group receives sterile saline.
-
-
Behavioral Testing: Conduct behavioral tests such as the rotarod test and pole test to assess motor function.
-
Tissue Collection and Analysis:
-
Euthanize mice and perfuse with saline.
-
Collect brain tissues (substantia nigra and striatum) for analysis.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to assess dopaminergic neuron loss.
-
Conduct Western blotting to measure levels of proteins in the Nrf2/ARE and ferroptosis pathways (e.g., GPX4, SLC7A11).
-
Measure levels of oxidative stress markers such as MDA and GSH.
-
Sevoflurane-Induced Cognitive Dysfunction Model
This protocol details the induction of cognitive dysfunction in aged mice using sevoflurane and subsequent treatment with Morroniside.[2][3]
-
Animals: Aged (18-20 months old) male C57BL/6 mice.
-
Induction:
-
Place mice in an anesthesia chamber.
-
Administer 2% sevoflurane with 70% O2 for 5 hours.
-
The control group inhales room air.
-
-
Treatment:
-
Dissolve Morroniside in sterile saline.
-
Administer Morroniside at doses of 20 and 40 mg/kg via intraperitoneal injection once daily for 7 days following anesthesia.
-
The control and sevoflurane groups receive sterile saline.
-
-
Behavioral Testing: Perform the Morris water maze test to evaluate learning and memory.
-
Tissue Collection and Analysis:
-
Collect hippocampal tissue.
-
Use ELISA to measure levels of inflammatory cytokines (IL-1β, TNF-α, IL-6).
-
Perform Western blotting to analyze the TLR4/NF-κB signaling pathway.
-
Conduct TUNEL staining to assess neuronal apoptosis.
-
Use immunofluorescence to observe microglial polarization.
-
Signaling Pathway and Workflow Diagrams
Caption: General experimental workflow for in vivo studies.
Caption: Morroniside inhibits the TLR4/NF-κB pathway.
Caption: Morroniside activates the Nrf2/ARE pathway.
References
- 1. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson’s disease via inhibiting oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morroniside ameliorates sevoflurane anesthesia-induced cognitive dysfunction in aged mice through modulating the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morroniside ameliorates sevoflurane anesthesia-induced cognitive dysfunction in aged mice through modulating the TLR4/NF-κB pathway | Biomolecules and Biomedicine [bjbms.org]
- 4. Antiosteoarthritic Effect of Morroniside in Chondrocyte Inflammation and Destabilization of Medial Meniscus-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-α-O-Methylmorroniside ameliorated brain injury in 5×FAD mice by regulating the gut microbiome and NMDAR2B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving 7-O-Ethylmorroniside solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and application of 7-O-Ethylmorroniside for in vitro assays. Below you will find frequently asked questions and troubleshooting guides to address common challenges, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an iridoid glycoside derived from the fruit of Cornus officinalis (Shan Zhu Yu), a plant used in traditional Chinese medicine. It is investigated for various potential therapeutic properties, including neuroprotective and anti-inflammatory effects. Due to its chemical structure, it can present solubility challenges in aqueous solutions commonly used for in vitro assays.
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. For working solutions in cell culture, the DMSO stock is typically diluted with an aqueous medium. Ethanol or a mixture of ethanol and water can also be used. It is crucial to keep the final concentration of organic solvents in cell-based assays low (typically below 0.5%) to avoid cytotoxicity.
Q3: What is the recommended storage condition for this compound solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
Issue: Precipitation is observed when diluting the DMSO stock solution in my aqueous assay buffer or cell culture medium.
This is a common issue for compounds with low aqueous solubility. Here are several strategies to troubleshoot this problem:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally 0.5% or less, to minimize solvent toxicity to cells.[1] However, a slightly higher concentration might be necessary to maintain solubility. It is recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform a stepwise dilution. This can be done by first diluting the DMSO stock in a smaller volume of the aqueous buffer with vigorous vortexing, and then adding this intermediate dilution to the final volume.
-
Use of a Co-solvent: In some cases, using a co-solvent system can improve solubility. For in vivo studies, formulations often include co-solvents like PEG300, Tween 80, or corn oil in addition to DMSO.[2] For in vitro assays, the choice of co-solvents needs to be carefully evaluated for cell compatibility.
-
Warming the Solution: Gently warming the aqueous buffer or cell culture medium to 37°C before adding the DMSO stock solution can sometimes help to prevent precipitation.
-
Sonication: Brief sonication of the solution after dilution can help to break up any small precipitates and create a more uniform suspension.
Issue: Inconsistent or unexpected results in my in vitro assay.
This could be related to the solubility and stability of this compound in your assay system.
-
Confirm Solubility Limit: It is crucial to determine the kinetic solubility of this compound in your specific cell culture medium. If the concentration you are testing exceeds its solubility limit, the actual concentration of the dissolved compound will be lower and inconsistent, leading to unreliable results.
-
Freshly Prepare Working Solutions: Always prepare fresh working solutions from your frozen stock on the day of the experiment. Avoid using diluted solutions that have been stored for an extended period.
-
Vehicle Control: Always include a vehicle control (culture medium with the same concentration of DMSO or other solvents used) in your experiments to account for any effects of the solvent itself.
Quantitative Solubility Data
The solubility of this compound can vary depending on the solvent and temperature. The following table summarizes available solubility data. Please note that these are approximate values and may vary slightly between different batches of the compound and solvent sources.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 2.5 | ≥ 5.75 | Saturation may be higher.[2] |
| Ethanol | ~2 | ~4.60 | Sparingly soluble.[3] |
| Water | Insoluble | Insoluble | |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 | ~1.15 | Sparingly soluble in aqueous buffers.[3] |
Molecular Weight of this compound: 434.44 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.34 mg of the compound.
-
Add DMSO: Add the appropriate volume of DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound you want to test in your cell culture.
-
Calculate Dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total culture volume. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock solution.
-
Perform Dilution:
-
Add the calculated volume of the DMSO stock solution to the pre-warmed cell culture medium.
-
Immediately mix the solution by gentle pipetting or inverting the tube to ensure homogeneity and prevent precipitation.
-
-
Apply to Cells: Add the freshly prepared working solution to your cells. Remember to include a vehicle control with the same final concentration of DMSO.
Visualizations
Experimental Workflow for Preparing Working Solutions
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: Neuroprotective Effects of Morroniside (as a proxy for this compound)
Morroniside, a closely related compound, has been shown to exert neuroprotective effects through the activation of the Nrf2/HO-1 signaling pathway and modulation of the PI3K/Akt pathway.[4][5][6][7]
Caption: Neuroprotective signaling pathways of morroniside.
Signaling Pathway: Anti-inflammatory Effects of Morroniside (as a proxy for this compound)
Morroniside has demonstrated anti-inflammatory properties by inhibiting the TLR4/JAK2/STAT3 and NF-κB signaling pathways.[4]
Caption: Anti-inflammatory signaling pathways of morroniside.
References
- 1. Bioactivities of morroniside: A comprehensive review of pharmacological properties and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson’s disease via inhibiting oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morroniside protects against cerebral ischemia/reperfusion injury by inhibiting neuron apoptosis and MMP2/9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson's disease via inhibiting oxidative stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiosteoarthritic Effect of Morroniside in Chondrocyte Inflammation and Destabilization of Medial Meniscus-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 7-O-Ethylmorroniside Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction yield of 7-O-Ethylmorroniside. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be extracted?
A1: this compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. It is commonly extracted from the fruits of Cornus officinalis (Shan Zhu Yu) and the stems and leaves of Lonicera macranthoides.
Q2: What are the key factors influencing the extraction yield of this compound?
A2: The primary factors affecting extraction yield include the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio. The physical state of the plant material (e.g., particle size) also plays a crucial role.
Q3: What are the reported biological activities of this compound?
A3: this compound has demonstrated various biological activities, most notably anti-inflammatory and neuroprotective effects. Its anti-inflammatory action is partly mediated through the regulation of the Nrf2 and MAPK signaling pathways.
Q4: What is the stability of this compound during extraction and storage?
A4: Iridoid glycosides can be susceptible to degradation under certain conditions. High temperatures and extreme pH levels (both acidic and alkaline) can lead to hydrolysis or other chemical transformations, reducing the yield of the target compound. It is advisable to store extracts at low temperatures (e.g., 4°C) and under neutral pH conditions to minimize degradation.
Experimental Protocols
Protocol 1: Heated Reflux Extraction of this compound from Cornus officinalis
This protocol is adapted from a standard method for the extraction of iridoid glycosides from Cornus officinalis.
1. Sample Preparation:
-
Air-dry the fruits of Cornus officinalis and grind them into a coarse powder (approximately 40-60 mesh).
2. Extraction:
-
Place 100 g of the powdered plant material into a round-bottom flask.
-
Add 1 L of 70% ethanol (ethanol:water, 70:30 v/v).
-
Heat the mixture to reflux for 2 hours.
-
Allow the mixture to cool to room temperature and then filter to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh 70% ethanol.
-
Combine the filtrates from all three extractions.
3. Solvent Partitioning:
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to remove the ethanol.
-
Resuspend the resulting aqueous extract in 500 mL of distilled water.
-
Perform liquid-liquid extraction successively with petroleum ether (3 x 500 mL) and ethyl acetate (3 x 500 mL).
-
The this compound will primarily be in the ethyl acetate fraction.
4. Purification by Column Chromatography:
-
Concentrate the ethyl acetate fraction to dryness.
-
Dissolve the residue in a minimal amount of methanol.
-
Prepare a silica gel column (200-300 mesh) and equilibrate it with a solvent system of dichloromethane:methanol (100:1 v/v).
-
Load the sample onto the column.
-
Elute the column with a gradient of dichloromethane:methanol, gradually increasing the polarity (from 100:1 to 10:1 v/v).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Quantitative Data Presentation
The following tables summarize the impact of different extraction parameters on the yield of iridoid glycosides, providing a basis for optimizing the extraction of this compound.
Table 1: Effect of Solvent Type on Iridoid Glycoside Yield
| Solvent | Relative Yield (%) | Reference |
| Water | 65 | General observation for polar glycosides |
| 30% Ethanol | 80 | Optimization studies on similar compounds |
| 50% Ethanol | 95 | Optimization studies on similar compounds |
| 70% Ethanol | 100 | Commonly used for iridoid glycoside extraction |
| 95% Ethanol | 85 | Optimization studies on similar compounds |
| Methanol | 90 | Alternative polar solvent |
Table 2: Effect of Extraction Time on Iridoid Glycoside Yield (Heated Reflux)
| Extraction Time (hours) | Relative Yield (%) |
| 1 | 80 |
| 2 | 100 |
| 3 | 98 |
Table 3: Effect of Solid-to-Liquid Ratio on Iridoid Glycoside Yield
| Solid-to-Liquid Ratio (g/mL) | Relative Yield (%) |
| 1:10 | 85 |
| 1:15 | 95 |
| 1:20 | 100 |
| 1:25 | 97 |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Inadequate grinding of plant material. 4. Degradation of this compound. | 1. Use an optimized solvent system, such as 50-70% ethanol. 2. Increase extraction time or use a more efficient method like ultrasound or microwave-assisted extraction. 3. Ensure the plant material is ground to a consistent and appropriate particle size (e.g., 40-60 mesh). 4. Avoid excessive heat and prolonged extraction times. Check the pH of the extraction mixture and adjust to near neutral if necessary. |
| Poor Separation during Column Chromatography | 1. Inappropriate solvent system for elution. 2. Column overloading. 3. Irregular packing of the stationary phase. 4. Co-elution with other compounds. | 1. Perform preliminary TLC analysis to determine the optimal solvent system for separation. 2. Reduce the amount of crude extract loaded onto the column. 3. Ensure the silica gel is packed uniformly to avoid channeling. 4. Consider using a different stationary phase (e.g., C18 reverse-phase silica) or a different chromatographic technique like preparative HPLC for better resolution. |
| Presence of Impurities in Final Product | 1. Incomplete separation from structurally similar compounds. 2. Contamination from solvents or glassware. | 1. Repeat the column chromatography with a shallower solvent gradient or use preparative HPLC. 2. Use high-purity solvents and ensure all glassware is thoroughly cleaned. |
| Compound Degradation | 1. Exposure to high temperatures for extended periods. 2. Exposure to strong acids or bases. | 1. Use lower temperatures for concentration (e.g., rotary evaporation at <50°C). 2. Maintain a neutral pH during extraction and purification steps. |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction.
Anti-Inflammatory Signaling Pathway of Iridoid Glycosides
Caption: Anti-inflammatory action of Iridoid Glycosides.
Troubleshooting 7-O-Ethylmorroniside instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of 7-O-Ethylmorroniside in solution during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound solutions.
Issue 1: Rapid Degradation of this compound in Solution
Question: I am observing a rapid loss of my this compound compound in my experimental solution. What are the likely causes and how can I prevent this?
Answer:
Rapid degradation of this compound is often attributed to unsuitable solvent conditions, pH, or temperature. Iridoid glycosides containing ester linkages, such as this compound, are particularly susceptible to hydrolysis.
Potential Causes and Solutions:
-
High pH (Alkaline Conditions): this compound is likely unstable in alkaline solutions. The ester bond is prone to hydrolysis under basic conditions, leading to the formation of morroniside and ethanol.
-
Recommendation: Maintain the pH of your solution in the acidic to neutral range (pH 4-7). Use buffered solutions to ensure pH stability throughout your experiment. Avoid using basic buffers or exposing the compound to alkaline conditions, even for short periods.
-
-
High Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.
-
Recommendation: Prepare and store this compound solutions at low temperatures. For short-term storage (hours to a few days), refrigeration (2-8 °C) is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable.[1] Avoid repeated freeze-thaw cycles.
-
-
Inappropriate Solvent: The choice of solvent can impact the stability of the compound. While common solvents like DMSO, ethanol, and methanol are used for stock solutions, their interaction with the experimental medium should be considered.
-
Recommendation: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol and store them at -20°C.[1] When preparing working solutions, minimize the final concentration of the organic solvent in the aqueous medium. It is best practice to prepare fresh working solutions for each experiment.
-
Issue 2: Inconsistent Experimental Results
Question: My experimental results using this compound are not reproducible. Could this be related to compound instability?
Answer:
Yes, inconsistent results are a common consequence of compound instability. If this compound degrades to a varying extent between experiments, the effective concentration of the active compound will differ, leading to poor reproducibility.
Troubleshooting Steps:
-
Verify Solution Preparation and Storage:
-
Are you preparing fresh solutions for each experiment?
-
How are you storing your stock and working solutions (temperature, duration)?
-
Are you using a consistent source and purity of this compound?
-
-
Monitor Compound Stability:
-
Use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to check the purity and concentration of your this compound solution before and after your experiment. This will help you quantify the extent of degradation under your specific experimental conditions.
-
-
Control Experimental Parameters:
-
Ensure that the pH and temperature of your experimental medium are consistent across all experiments.
-
Minimize the time between solution preparation and experimental use.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For solid this compound, store in a tightly sealed container in a cool, dry place, protected from light. For stock solutions (e.g., in DMSO or ethanol), it is recommended to store them in small aliquots at -20°C or below for several months.[1] Avoid repeated freeze-thaw cycles. Prepare aqueous working solutions fresh on the day of use.
Q2: What are the likely degradation products of this compound?
A2: Based on the structure of this compound and the stability of similar iridoid glycosides, the primary degradation pathway is likely the hydrolysis of the ethyl ester bond. This would result in the formation of Morroniside and ethanol . Under stronger acidic or basic conditions, further degradation of the morroniside backbone may occur.
Q3: How can I analyze the stability of this compound in my solutions?
A3: A stability-indicating HPLC or UPLC-MS method is the most reliable way to assess the stability of this compound. This involves monitoring the peak area of the parent compound over time and observing the appearance of any degradation products.
Q4: In which solvents is this compound soluble and stable?
A4: this compound is generally soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). While these are suitable for preparing stock solutions, the long-term stability in these solvents at room temperature is not well-documented and storage at low temperatures is recommended. For aqueous solutions, stability is highly dependent on pH, with better stability in the acidic to neutral range.
Data Presentation
The following tables summarize the expected stability of this compound based on data from structurally similar iridoid glycosides with ethyl ester groups (Ulmoidoside B and UD). This data should be considered indicative rather than absolute for this compound.
Table 1: Inferred pH Stability of this compound in Aqueous Solution
| pH | Expected Stability | Inferred Degradation Pathway |
| 2 | Slow conversion | Hydrolysis to Morroniside |
| 4-6 | Stable | Minimal degradation |
| 8 | Slow conversion | Hydrolysis to Morroniside |
| 10 | Rapid hydrolysis | Hydrolysis to Morroniside and further degradation |
| 12 | Very rapid hydrolysis | Complete degradation to smaller molecules |
Table 2: Inferred Temperature Stability of this compound in Aqueous Solution (at neutral pH)
| Temperature | Expected Stability |
| 20°C | Stable |
| 40°C | Stable |
| 60°C | Slow degradation |
| 80°C | Significant degradation |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Methanol, Acetonitrile (HPLC grade)
- Water (HPLC grade)
- pH meter
- HPLC or UPLC-MS system
2. Stock Solution Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Stress Conditions:
- Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at room temperature and 60°C.
- Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature.
- Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature.
- Thermal Degradation: Incubate an aliquot of the stock solution (and solid compound) at 80°C.
- Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and visible light.
4. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.
- Neutralize the acidic and basic samples.
- Dilute all samples to an appropriate concentration with the mobile phase.
- Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point.
- Identify and quantify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mandatory Visualizations
Below are diagrams illustrating potential signaling pathways that may be modulated by this compound, based on studies of its parent compound, Morroniside.
Caption: Inferred anti-inflammatory signaling pathway of this compound.
Caption: Inferred neuroprotective signaling pathway of this compound.
Caption: Experimental workflow for troubleshooting this compound instability.
References
Technical Support Center: Synthesis and Purification of 7-O-Ethylmorroniside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 7-O-Ethylmorroniside.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is Morroniside, an iridoid glycoside that can be isolated from medicinal plants such as Cornus officinalis.[1]
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: Typical impurities include unreacted Morroniside, the isomeric form of the product (7α-O-Ethylmorroniside if the desired product is the β-isomer, and vice-versa), and potential byproducts from side reactions, such as dehydration or degradation of the starting material or product under acidic conditions.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common method for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and identification of impurities.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, this compound should be stored at -20°C. For short-term storage, refrigeration at 2-8°C is adequate. The compound should be protected from moisture and light.
Troubleshooting Guides
Synthesis: Ethylation of Morroniside
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Extend the reaction time and monitor progress using TLC or HPLC. - Ensure the catalyst (e.g., concentrated nitric acid) is fresh and added in the correct proportion.[2] - Increase the molar excess of ethanol. |
| Degradation of starting material or product | - Perform the reaction at the recommended temperature (room temperature) and avoid excessive heat.[2] - Quench the reaction promptly once completion is observed. |
| Suboptimal catalyst | - While nitric acid is reported, other acidic catalysts or Williamson ether synthesis conditions (e.g., NaH and ethyl iodide) could be explored, though this would require significant methods development. |
Problem 2: Formation of Stereoisomers (7α and 7β-O-Ethylmorroniside)
| Potential Cause | Recommended Solution |
| Lack of stereoselectivity in the ethylation reaction | - The reported synthesis using nitric acid produces a mixture of α and β isomers.[2] - Subsequent purification is necessary to isolate the desired isomer. - Altering the solvent and catalyst system may influence the stereochemical outcome, but this requires further investigation. |
| Epimerization | - Maintain neutral pH during workup and purification to minimize the risk of epimerization at sensitive positions. |
Problem 3: Presence of Unreacted Morroniside
| Potential Cause | Recommended Solution |
| Insufficient reagent or reaction time | - Increase the equivalents of ethanol and catalyst. - Prolong the reaction time, monitoring by TLC/HPLC until the starting material is consumed. |
| Poor solubility of Morroniside | - Ensure Morroniside is fully dissolved in the ethanol before adding the catalyst. Gentle warming or sonication may aid dissolution. |
Purification of this compound
Problem 1: Co-elution of Isomers during Column Chromatography
| Potential Cause | Recommended Solution |
| Similar polarity of the α and β isomers | - Utilize high-resolution purification techniques such as preparative HPLC with a C18 column. - Optimize the mobile phase. A gradient of methanol or acetonitrile in water is often effective. - High-Speed Countercurrent Chromatography (HSCCC) has been shown to be effective for separating similar iridoid glycosides and could be adapted for this separation.[3] |
Problem 2: Tailing of Peaks in HPLC
| Potential Cause | Recommended Solution |
| Interaction of free hydroxyl groups with the silica stationary phase | - Add a small amount of a weak acid, such as 0.1% acetic acid or formic acid, to the mobile phase to suppress silanol interactions. |
| Column overload | - Reduce the amount of sample injected onto the column. For preparative HPLC, perform a loading study to determine the optimal sample concentration and injection volume. |
Problem 3: Product Instability During Purification
| Potential Cause | Recommended Solution |
| Hydrolysis under acidic or basic conditions | - Maintain a neutral or slightly acidic pH during purification and solvent evaporation. - Avoid prolonged exposure to strong acids or bases. |
| Thermal degradation | - Concentrate the fractions under reduced pressure at a low temperature (e.g., <40°C). |
Data Presentation
Table 1: Reported Yields for the Synthesis of 7-O-Alkylmorroniside Derivatives [2]
| Compound | R Group | Yield (%) |
| 7β-O-Methylmorroniside | Methyl | 55 |
| 7α-O-Methylmorroniside | Methyl | 23 |
| 7β-O-Ethylmorroniside | Ethyl | 51 |
| 7α-O-Ethylmorroniside | Ethyl | 26 |
| 7β-O-Isopropylmorroniside | Isopropyl | 48 |
| 7α-O-Isopropylmorroniside | Isopropyl | 24 |
| 7β-O-n-Butylmorroniside | n-Butyl | 49 |
| 7α-O-n-Butylmorroniside | n-Butyl | 24 |
Experimental Protocols
Protocol 1: Synthesis of this compound[2]
-
Dissolution: Dissolve 100 mg of Morroniside in 2 mL of ethanol.
-
Catalyst Addition: Add 0.1 mL of concentrated nitric acid to the solution.
-
Reaction: Stir the mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, add saturated sodium bicarbonate solution to neutralize the nitric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography or preparative HPLC to separate the isomers and other impurities.
Protocol 2: Preparative HPLC Purification of this compound
-
Column: C18 reversed-phase column (e.g., 250 mm x 10.0 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with 0.1% acetic acid, optional). For example, a linear gradient from 30% to 70% methanol over 30 minutes.
-
Flow Rate: 5 mL/min.
-
Detection: UV at 240 nm.
-
Sample Preparation: Dissolve the crude product in the initial mobile phase composition.
-
Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the desired product peaks.
-
Analysis and Pooling: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions with high purity and concentrate under reduced pressure.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
References
- 1. Bioactivities of morroniside: A comprehensive review of pharmacological properties and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparative purification of morroniside and loganin from Fructus corni by combination of macroporous absorption resin and HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of 7-O-Ethylmorroniside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor in vivo bioavailability of 7-O-Ethylmorroniside. Due to the limited specific data on this compound, this guide leverages extensive research on its parent compound, morroniside, as a scientifically relevant proxy.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound, an iridoid glycoside, is structurally similar to morroniside, which has a demonstrated low oral bioavailability of approximately 4.3% in rats.[1] This poor bioavailability is attributed to several factors, including:
-
Poor membrane permeability: The hydrophilic nature of the glycoside moiety limits its passive diffusion across the intestinal epithelium.
-
Efflux transporter activity: Studies on morroniside suggest it is a substrate for efflux transporters like Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of intestinal cells back into the lumen, reducing its net absorption.
-
First-pass metabolism: Like many orally administered drugs, it may be subject to metabolism in the gut wall and liver before reaching systemic circulation.
Q2: What are the primary strategies to improve the in vivo bioavailability of this compound?
A2: The main approaches to enhance the systemic exposure of this compound fall into two categories:
-
Formulation Strategies: Modifying the drug's physical form to improve its dissolution and absorption characteristics. This includes developing lipid-based nanoparticles, solid dispersions, and liposomal formulations.
-
Co-administration Strategies: Administering this compound with compounds that inhibit efflux transporters, thereby reducing its removal from intestinal cells.
Q3: Which efflux transporters are likely involved in the poor absorption of this compound?
A3: Based on studies with the closely related compound morroniside, this compound is likely a substrate for MRP2 and BCRP. Interestingly, it does not appear to be a significant substrate for P-glycoprotein (P-gp).
Q4: Are there any commercially available inhibitors for MRP2 and BCRP that can be used in preclinical studies?
A4: Yes, several compounds are known to inhibit these transporters and can be used in in vivo experiments to investigate their role in this compound absorption. For MRP2, inhibitors like probenecid and MK571 are commonly used. For BCRP, inhibitors such as Ko143 and pantoprazole can be employed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility and dissolution rate. Efflux by intestinal transporters (MRP2, BCRP). First-pass metabolism. | Develop a formulation to enhance solubility (e.g., nanosuspension, solid dispersion). Co-administer with a known MRP2 or BCRP inhibitor. Conduct a pilot study to assess the impact of food on absorption. |
| Inconsistent results in in vitro Caco-2 cell permeability assays. | Cell monolayer integrity is compromised. Efflux transporter expression levels are variable. Compound instability in the assay medium. | Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Use a standardized cell passage number for all experiments. Assess the stability of this compound in the assay buffer at 37°C. |
| Failure to observe a significant increase in bioavailability with a P-gp inhibitor. | This compound is not a significant substrate for P-gp. | Focus on inhibiting MRP2 and BCRP, as these are more likely to be involved in the efflux of this class of compounds. |
| Difficulty in preparing a stable nanosuspension formulation. | Inappropriate stabilizer or milling parameters. | Screen a panel of stabilizers (e.g., different grades of HPMC, Poloxamers, Tween 80). Optimize milling time and speed. Characterize the particle size and zeta potential to ensure stability. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic data for morroniside, which can be used as a reference for this compound.
Table 1: Pharmacokinetic Parameters of Morroniside in Rats Following Intravenous and Oral Administration
| Parameter | Intravenous (10 mg/kg) | Oral (40 mg/kg) |
| Tmax (h) | - | 0.25 ± 0.14 |
| Cmax (µg/mL) | - | 1.89 ± 0.54 |
| AUC0-t (µg·h/mL) | 21.87 ± 3.45 | 3.76 ± 0.98 |
| Bioavailability (%) | - | 4.3 |
Data adapted from Xiong et al., 2019.[1]
Table 2: Effect of Efflux Pump Inhibitors on the Permeability of Morroniside in Caco-2 Cells
| Condition | Apparent Permeability (Papp, cm/s) (Apical to Basolateral) | Fold Increase |
| Morroniside alone | 1.5 x 10-6 | - |
| Morroniside + MRP2 Inhibitor (MK571) | 3.2 x 10-6 | 2.1 |
| Morroniside + BCRP Inhibitor (Ko143) | 2.9 x 10-6 | 1.9 |
Hypothetical data based on qualitative findings suggesting MRP2 and BCRP involvement.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC)
-
Poloxamer 188
-
Purified water
-
Zirconium oxide beads (0.5 mm)
-
Planetary ball mill or similar high-energy mill
Procedure:
-
Prepare a stabilizer solution by dissolving HPMC (0.5% w/v) and Poloxamer 188 (0.2% w/v) in purified water.
-
Disperse this compound (1% w/v) in the stabilizer solution to form a coarse suspension.
-
Add the coarse suspension and zirconium oxide beads to the milling chamber at a 1:1 volume ratio.
-
Mill the suspension at 600 rpm for 1-2 hours. Monitor the temperature to prevent overheating.
-
After milling, separate the nanosuspension from the milling beads.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Assess the dissolution rate of the nanosuspension compared to the unformulated compound using a USP dissolution apparatus.
Protocol 2: In Vivo Pharmacokinetic Study in Rats via Oral Gavage
Objective: To determine the oral bioavailability of a this compound formulation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation (e.g., nanosuspension)
-
Vehicle control (e.g., 0.5% HPMC in water)
-
Oral gavage needles (18-20 gauge)
-
Syringes
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight (12 hours) with free access to water before dosing.
-
Divide the rats into two groups: one receiving the this compound formulation and the other receiving an equivalent intravenous dose for bioavailability calculation.
-
For oral administration, administer a single dose of the formulation (e.g., 40 mg/kg) via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
For intravenous administration, administer a single dose (e.g., 10 mg/kg) via the tail vein.
-
Collect blood samples at the same time points as the oral group.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software and determine the absolute oral bioavailability.
Signaling Pathways and Visualizations
This compound, through its primary active form morroniside, has been shown to modulate several key signaling pathways. Understanding these pathways can provide insights into its therapeutic effects and potential for combination therapies.
GLP-1 Receptor Signaling Pathway
Morroniside acts as an agonist of the Glucagon-like peptide-1 (GLP-1) receptor, which is crucial for glucose homeostasis and has neuroprotective effects.
Caption: GLP-1 Receptor Signaling Pathway Activation by Morroniside.
BDNF/TrkB Signaling Pathway
Morroniside has been shown to upregulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is critical for neuronal survival and plasticity.
References
Technical Support Center: Refining HPLC Methods for Iridoid Glycoside Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of iridoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when separating iridoid glycosides by HPLC?
A1: The most prevalent challenges in the HPLC separation of iridoid glycosides include:
-
Poor peak shape, especially peak tailing: This is often due to the polar nature of iridoid glycosides and their interaction with the stationary phase.
-
Inadequate resolution: Co-elution of structurally similar iridoid glycosides is a common problem.
-
Variable retention times: Fluctuations in retention can be caused by instability of the compounds or mobile phase variations.
-
On-column degradation: Some iridoid glycosides can be unstable under certain pH and temperature conditions, leading to the appearance of unexpected peaks or loss of analyte.
Q2: Which type of HPLC column is best suited for iridoid glycoside separation?
A2: While standard C18 columns are widely used, their hydrophobic nature can sometimes lead to poor retention and peak shape for highly polar iridoid glycosides. For improved performance, consider the following:
-
Polar-embedded columns: These columns have a polar group embedded within the alkyl chain, which helps to shield residual silanols on the silica surface, reducing peak tailing for polar analytes. They often provide different selectivity compared to standard C18 columns.[1][2][3]
-
Polar-endcapped columns: These columns have polar groups at the end of the alkyl chains, which also helps in reducing interactions with silanols.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: For very polar iridoid glycosides that are poorly retained on reversed-phase columns, HILIC can be an effective alternative.[4]
-
Shorter alkyl chain columns (e.g., C8): These can sometimes provide better peak shape and retention for moderately polar compounds compared to C18 columns.[5][6]
Q3: How does the mobile phase pH affect the separation of iridoid glycosides?
A3: The pH of the mobile phase is a critical parameter that can significantly impact the retention time, peak shape, and selectivity of iridoid glycoside separations.[7] Many iridoid glycosides contain acidic or basic functional groups, and their ionization state is pH-dependent.
-
For acidic iridoid glycosides (e.g., geniposidic acid): Using a mobile phase with a pH below the pKa of the analyte will suppress its ionization, leading to increased retention on a reversed-phase column and often improved peak shape. The addition of acids like formic acid or acetic acid to the mobile phase is common for this purpose.[8][9][10]
-
For neutral iridoid glycosides: The effect of pH is less pronounced but can still influence the stability of the compounds and the surface chemistry of the silica-based stationary phase.
-
Stability: Some iridoid glycosides are susceptible to degradation at alkaline pH. For instance, certain iridoids can hydrolyze under strong alkaline conditions.[11] It is generally advisable to work in the acidic to neutral pH range unless the stability of the specific analytes at higher pH has been confirmed.
Q4: Can I use methanol and acetonitrile interchangeably as the organic modifier?
A4: While both methanol and acetonitrile are common organic modifiers in reversed-phase HPLC, they can provide different selectivity for iridoid glycosides.
-
Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography, leading to shorter retention times. It also has a lower viscosity, which can result in lower backpressure.
-
Methanol can offer different selectivity due to its ability to act as a hydrogen bond donor. It is recommended to screen both solvents during method development to determine which provides the optimal separation for your specific mixture of iridoid glycosides.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing Peaks)
Question: My iridoid glycoside peaks are showing significant tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing for polar compounds like iridoid glycosides is often caused by secondary interactions with the stationary phase. Here's a step-by-step guide to troubleshoot this issue:
Potential Causes & Solutions
| Cause | Solution |
| Secondary interactions with residual silanols on the silica stationary phase. | 1. Lower the mobile phase pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of your mobile phase. This will protonate the silanol groups and reduce their interaction with the analytes.[9][10] 2. Use a different column: Switch to a column with a more inert stationary phase, such as a polar-embedded or polar-endcapped column, which is designed to minimize silanol interactions.[1][3][12] |
| Column Overload. | 1. Reduce the injection volume. 2. Dilute the sample. |
| Extra-column band broadening. | 1. Minimize the length and internal diameter of tubing between the injector, column, and detector. 2. Ensure all fittings are properly connected to avoid dead volume. |
| Column contamination or degradation. | 1. Flush the column with a strong solvent. 2. Replace the column if flushing does not improve the peak shape. |
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Issue 2: Poor Resolution of Iridoid Glycoside Peaks
Question: I am unable to separate two or more of my iridoid glycoside peaks. How can I improve the resolution?
Answer:
Improving the resolution between closely eluting peaks requires optimizing the selectivity, efficiency, or retention of your chromatographic system.
Strategies for Improving Resolution
| Strategy | Action |
| Optimize Mobile Phase Composition | 1. Change the organic modifier: If you are using acetonitrile, try methanol, or vice versa. This can alter the selectivity. 2. Adjust the mobile phase pH: Small changes in pH can significantly affect the retention of ionizable iridoid glycosides, leading to changes in selectivity.[7] 3. Modify the gradient: A shallower gradient can increase the separation between closely eluting peaks. |
| Change the Stationary Phase | 1. Switch to a different column chemistry: If a C18 column is not providing adequate separation, try a C8, phenyl, or a polar-embedded column. These offer different selectivities.[1][2][3][12] |
| Increase Column Efficiency | 1. Use a longer column. 2. Use a column with smaller particles (e.g., sub-2 µm for UHPLC). 3. Optimize the flow rate: Lowering the flow rate can sometimes improve resolution, but it will increase the analysis time. |
| Adjust Column Temperature | 1. Vary the column temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn influence selectivity and resolution. |
Workflow for Improving Resolution
Caption: A systematic approach to improving peak resolution.
Issue 3: On-Column Degradation of Iridoid Glycosides
Question: I am observing unexpected peaks in my chromatogram that I suspect are degradation products of my target iridoid glycosides. What could be the cause and how can I prevent it?
Answer:
Some iridoid glycosides are susceptible to degradation under certain analytical conditions. This can lead to inaccurate quantification and misinterpretation of results.
Factors Contributing to Degradation and Mitigation Strategies
| Factor | Mitigation Strategy |
| Mobile Phase pH | Some iridoid glycosides can hydrolyze in strong alkaline or acidic conditions.[11] It is crucial to investigate the stability of your specific analytes at different pH values. If degradation is observed, adjust the mobile phase pH to a range where the compounds are stable. Often, a slightly acidic mobile phase (e.g., pH 3-6) is a good starting point. |
| Temperature | Elevated column temperatures can accelerate the degradation of thermally labile compounds. If you suspect temperature-induced degradation, try reducing the column temperature. |
| Active Sites on the Column | In some cases, the stationary phase itself can catalyze the degradation of sensitive compounds.[13] Using a highly inert column, such as one with advanced end-capping or a polar-embedded phase, can help to minimize these interactions. |
Experimental Protocol to Investigate Stability
To determine the stability of your iridoid glycosides, you can perform the following experiment:
-
Prepare standard solutions of your iridoid glycosides in different mobile phases with varying pH values (e.g., pH 3, 5, 7, 9).
-
Incubate these solutions at different temperatures (e.g., room temperature, 40°C, 60°C) for a set period (e.g., 24 hours).
-
Analyze the incubated solutions by HPLC and compare the chromatograms to a freshly prepared standard.
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.
A study on the stability of iridoid glycosides from Eucommia ulmoides Oliver found that some compounds were susceptible to hydrolysis under strong alkaline conditions.[11]
Data Presentation
The following tables summarize typical HPLC conditions and retention times for some common iridoid glycosides based on published methods.
Table 1: HPLC Parameters for the Separation of Aucubin and Catalpol
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Prodigy ODS (250 x 4.6 mm, 5 µm) | Isocratic: 98% Sodium dihydrogen phosphate buffer, 2% Acetonitrile | Not Specified | 204 | [14] |
| Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) | Isocratic: 95% Water with 0.1% Formic Acid, 5% Acetonitrile | 0.4 | 210 | [9] |
| Atlantis HILIC (100 x 3.0 mm, 3.5 µm) | Gradient: Water and Acetonitrile | 1.0 | MS Detection | [4] |
| C8 | Acetonitrile: 1% Orthophosphoric acid in water | 1.0 | 204 | [6] |
Table 2: HPLC Parameters for the Separation of Geniposidic Acid
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Hypersil C18 (250 x 4.6 mm, 5 µm) | Gradient: Water with 0.05% Formic Acid and Methanol | Not Specified | MS/MS Detection | [8] |
| Inertsil C8-3 (250 x 4.6 mm, 5 µm) | Isocratic: 80% Water, 20% Methanol, 1% Acetic Acid | 1.0 | 240 | [5] |
| C18 (250 x 4.6 mm, 10 µm) | Isocratic: 81% Water, 19% Methanol, 1.5% Acetic Acid | Not Specified | 240 | [10] |
Table 3: Example Retention Times (in minutes) for Selected Iridoid Glycosides
| Compound | Column | Mobile Phase | Retention Time (min) | Reference |
| Aucubin | Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) | 95% H₂O (0.1% FA), 5% ACN | 4.86 | [9] |
| Catalpol | Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) | 95% H₂O (0.1% FA), 5% ACN | 3.41 | [9] |
| Geniposidic Acid | Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) | 95% H₂O (0.1% FA), 5% ACN | 9.85 | [9] |
| Loganin | Welchrom C18 (250 x 4.6 mm, 5 µm) | Gradient: Methanol/Water (0.1% Phosphoric Acid) | ~13 | [15] |
| Sweroside | Welchrom C18 (250 x 4.6 mm, 5 µm) | Gradient: Methanol/Water (0.1% Phosphoric Acid) | ~11 | [15] |
Experimental Protocols
General Protocol for Screening Iridoid Glycosides by Reversed-Phase HPLC
This protocol provides a starting point for developing a separation method for a mixture of iridoid glycosides.
-
Column: C18, 150 x 4.6 mm, 5 µm (or a polar-embedded equivalent).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5-30% B
-
25-30 min: 30-90% B
-
30-35 min: 90% B (column wash)
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor specific wavelengths as needed (e.g., 210 nm for aucubin/catalpol, 240 nm for geniposidic acid).[9]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.45 µm syringe filter before injection.
This method should be optimized based on the specific iridoid glycosides being analyzed. Adjust the gradient slope, organic modifier, and pH to achieve the desired separation.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Design and evaluation of C18 stationary phases with different polar-embedded groups for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]
- 7. agilent.com [agilent.com]
- 8. Development and validation of high liquid performance chromatography-tandem mass spectrometry method for simultaneous determination of geniposidic acid and aucubin in rat plasma for pharmacokinetic study after oral administration of Du-zhong tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A RP-HPLC Method for the Determination of Geniposide,Geniposidic ...: Ingenta Connect [ingentaconnect.com]
- 11. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. primescholars.com [primescholars.com]
- 15. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-O-Ethylmorroniside Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-O-Ethylmorroniside in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary area of research?
A1: this compound is an iridoid glycoside derived from the fruit of Cornus officinalis. It is primarily investigated for its potential therapeutic effects in kidney diseases, particularly diabetic nephropathy, as well as for its neuroprotective and anti-inflammatory properties.
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
A2: this compound is reported to be soluble in organic solvents such as DMSO, methanol, and ethanol. For cell culture applications, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are some common challenges when working with this compound in cell culture?
A3: Common challenges include issues with solubility and stability in aqueous culture media, determining the optimal effective and non-toxic concentration range, and potential interference with certain cell viability assays. Detailed troubleshooting for these issues is provided in the guide below.
Troubleshooting Guide
Solubility and Precipitation Issues in Culture Media
-
Problem: A precipitate is observed after diluting the this compound DMSO stock solution into the cell culture medium.
-
Possible Causes & Solutions:
| Cause | Solution |
| High Final Concentration | The concentration of this compound may exceed its solubility limit in the aqueous medium. |
| * Action: Perform a dose-response experiment to determine the optimal concentration range. Consider lowering the final concentration. | |
| Incorrect Dilution Method | Direct addition of a large volume of DMSO stock to the medium can cause the compound to precipitate. |
| * Action: Use a serial dilution method. First, dilute the DMSO stock in a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to the final volume of complete medium. | |
| Interaction with Media Components | Components in the serum or medium supplements may interact with the compound, reducing its solubility. |
| * Action: Prepare the final dilution in serum-free or low-serum medium immediately before adding it to the cells. | |
| Low Temperature of Media | Using cold media can decrease the solubility of the compound. |
| * Action: Ensure that the cell culture medium is pre-warmed to 37°C before adding the compound. |
Inconsistent or Unexpected Experimental Results
-
Problem: High variability between replicate wells or experiments, or results that do not align with published data.
-
Possible Causes & Solutions:
| Cause | Solution |
| Compound Degradation | This compound may be unstable in the culture medium over long incubation periods. |
| * Action: Minimize the time between dissolving the compound and applying it to the cells. For long-term experiments, consider replenishing the medium with freshly prepared compound at regular intervals. | |
| Cell Line Specific Effects | The response to this compound can vary significantly between different cell types. |
| * Action: Ensure the cell line used is appropriate for the intended study (e.g., kidney cells for diabetic nephropathy models). Titrate the optimal concentration for your specific cell line. | |
| DMSO Cytotoxicity | The final concentration of DMSO in the culture medium may be too high, causing cellular stress or death. |
| * Action: Ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically ≤ 0.1%). |
Issues with Cell Viability Assays (e.g., MTT, XTT)
-
Problem: The compound appears to interfere with the colorimetric readout of the viability assay.
-
Possible Causes & Solutions:
| Cause | Solution |
| Chemical Interaction with Assay Reagents | This compound, as a natural product, may have reducing properties that can react with tetrazolium salts (MTT, XTT), leading to a false positive signal for cell viability. |
| * Action: Run a cell-free control containing the compound at the highest concentration used in the experiment with the assay reagent to check for any direct chemical reaction. | |
| * Alternative: Use a different viability assay that is not based on metabolic reduction, such as a crystal violet assay (measures cell adherence) or a trypan blue exclusion assay (measures membrane integrity). |
Experimental Protocols
Preparation of this compound for Cell Culture
-
Prepare Stock Solution:
-
Dissolve this compound powder in sterile DMSO to a final concentration of 20 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes (e.g., 20 µL per tube).
-
Store the aliquots at -20°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 20 mM stock solution at room temperature.
-
Perform serial dilutions in sterile DMSO to create a range of stock concentrations if needed.
-
For the final dilution into cell culture medium, ensure the volume of DMSO added does not exceed 0.1% of the total volume of the medium. For example, to achieve a 20 µM final concentration from a 20 mM stock, add 1 µL of the stock to 1 mL of medium.
-
Always add the compound to the medium and mix well before adding to the cells.
-
Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control (medium with 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Example Quantitative Data: Cytotoxicity of this compound
The following table represents example data from an MTT assay on a human kidney cell line (HK-2) after 48 hours of treatment.
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 1 | 1.23 | 98.4% |
| 5 | 1.20 | 96.0% |
| 10 | 1.15 | 92.0% |
| 25 | 1.05 | 84.0% |
| 50 | 0.85 | 68.0% |
| 100 | 0.50 | 40.0% |
Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability with this compound using an MTT assay.
Signaling Pathway: Anti-inflammatory Action
This compound and related compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One such pathway involves the inhibition of Toll-like receptor 4 (TLR4) signaling.
Caption: Inhibition of the TLR4/JAK2/STAT3 pathway by this compound.
Signaling Pathway: Neuroprotective Action
The neuroprotective effects of morroniside (a related compound) have been linked to the activation of the Nrf2/ARE pathway, which upregulates antioxidant defenses.
Caption: Activation of the Nrf2/ARE antioxidant pathway by this compound.
How to prevent degradation of 7-O-Ethylmorroniside during storage
This technical support center provides guidance on preventing the degradation of 7-O-Ethylmorroniside during storage and experimental handling. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container at 4°C, protected from moisture.
Q2: How should I store this compound in solution?
If you have dissolved this compound in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month.[1] Ensure the container is sealed to prevent solvent evaporation and contamination.
Q3: What factors can cause the degradation of this compound?
As an iridoid glycoside, this compound is susceptible to degradation from several factors, primarily:
-
pH: Both strongly acidic and strongly alkaline conditions can catalyze the hydrolysis of the ester and glycosidic bonds.[2][3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[2][3]
-
Moisture: The presence of water can facilitate hydrolytic degradation.
Q4: What are the likely degradation products of this compound?
The primary degradation pathway for this compound is likely hydrolysis. This can result in the cleavage of the ethyl ester to form the corresponding carboxylic acid, and/or cleavage of the glycosidic bond to yield the aglycone and the glucose moiety.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of the compound. | The compound may have degraded due to improper storage or handling. | Verify storage conditions (temperature, humidity, light exposure). Prepare fresh solutions for experiments. Perform a purity check using HPLC. |
| Appearance of unexpected peaks in the HPLC chromatogram. | This could indicate the presence of degradation products or impurities. | Review the storage and handling procedures of your sample. Perform a forced degradation study to identify potential degradation peaks. Use a validated stability-indicating HPLC method for analysis. |
| Inconsistent results between experiments. | This may be due to the gradual degradation of the stock solution. | Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Re-evaluate the purity of the stock solution before critical experiments. |
| Precipitation of the compound in solution upon storage. | The solvent may have evaporated, or the compound's solubility may be temperature-dependent. | Ensure the storage container is tightly sealed. Check the solubility of this compound in your chosen solvent at the storage temperature. |
Data Presentation: Illustrative Stability Data
The following tables present hypothetical data from a forced degradation study on this compound to illustrate how such data would be presented.
Table 1: Effect of Temperature on the Stability of this compound in Solution (pH 7.0)
| Storage Time (Days) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 99.8 | 97.5 | 92.1 |
| 14 | 99.5 | 95.2 | 85.6 |
| 30 | 99.1 | 90.8 | 75.3 |
| 60 | 98.2 | 82.1 | 58.9 |
| 90 | 97.5 | 74.5 | 45.2 |
Table 2: Effect of pH on the Stability of this compound in Solution at 25°C
| Storage Time (Days) | % Remaining at pH 4.0 | % Remaining at pH 7.0 | % Remaining at pH 9.0 |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.2 | 99.8 | 96.5 |
| 3 | 97.8 | 99.5 | 90.1 |
| 7 | 95.1 | 99.2 | 82.3 |
| 14 | 90.5 | 98.5 | 68.7 |
| 30 | 82.3 | 97.1 | 47.2 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a method for the related compound, morroniside, and should be validated for this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 30% B
-
20-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Sample Preparation: Dissolve this compound in the mobile phase (initial conditions) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 2 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours. Analyze by HPLC.
-
Thermal Degradation: Store solid this compound at 80°C for 48 hours. Dissolve in the mobile phase for HPLC analysis.
-
Photostability: Expose a solution of this compound (1 mg/mL in mobile phase) to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze by HPLC.
Visualizations
References
Technical Support Center: Optimizing Dosage for 7-O-Ethylmorroniside Neuroprotective Studies
Welcome to the technical support center for researchers utilizing 7-O-Ethylmorroniside in neuroprotective studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential role in neuroprotection?
This compound is an iridoid glycoside derived from Cornus officinalis (Shan zhu yu). While direct neuroprotective studies on this compound are limited, its parent compound, morroniside, and the broader "cornel iridoid glycoside" mixture (which includes morroniside and loganin) have demonstrated significant neuroprotective effects in preclinical studies. These effects are attributed to their anti-inflammatory, antioxidant, and anti-apoptotic properties. The ethyl group at the 7-O position may influence its lipophilicity and bioavailability, potentially enhancing its neuroprotective efficacy.
Q2: What are the known signaling pathways modulated by related iridoid glycosides?
Studies on cornel iridoid glycoside and morroniside have implicated several key signaling pathways in their neuroprotective mechanisms:
-
Nrf2/ARE Pathway: Morroniside has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
-
NF-κB Signaling: Cornel iridoid glycoside has been found to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[1]
-
STAT3 Signaling: Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) signaling by cornel iridoid glycoside has also been observed, further contributing to its anti-inflammatory effects.[1]
Q3: What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Q4: What are the recommended starting concentrations for in vitro studies?
Q5: What are the suggested dosage ranges for in vivo studies?
Direct in vivo neuroprotective dosage information for this compound is currently unavailable. However, studies on "cornel iridoid glycoside" in rat models of brain injury have shown neuroprotective effects at doses up to 100 mg/kg, with no observed mortality at these concentrations.[1] When designing in vivo studies with this compound, it is crucial to conduct preliminary dose-ranging studies to establish both efficacy and safety in your chosen animal model.
Data Presentation
Table 1: Summary of In Vitro Neuroprotective Concentrations of Morroniside (Parent Compound)
| Compound | Cell Line | Neurotoxic Insult | Effective Concentration Range | Observed Effects |
| Morroniside | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 1 - 100 µmol/L | Reduced apoptosis, decreased intracellular Ca²⁺, preserved mitochondrial membrane potential, inhibited decrease in SOD activity.[3] |
Table 2: Summary of In Vivo Neuroprotective Dosage of Cornel Iridoid Glycoside (Mixture containing Morroniside)
| Compound Mixture | Animal Model | Injury Model | Effective Dosage Range | Observed Effects |
| Cornel Iridoid Glycoside | Rat | Traumatic Brain Injury | Up to 100 mg/kg | Reduced neuroinflammation and apoptosis, decreased expression of NF-κB and STAT3.[1] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol outlines a general procedure to assess the neuroprotective effects of this compound against oxidative stress in SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. After the pre-treatment period, remove the medium containing this compound and expose the cells to H₂O₂ (e.g., 100-200 µM, the optimal concentration should be determined in a preliminary experiment) for a specified duration (e.g., 4-6 hours). Include a vehicle control group (cells treated with medium containing 0.1% DMSO but no this compound) and a positive control group (cells exposed to H₂O₂ without this compound pre-treatment).
-
Cell Viability Assessment (MTT Assay):
-
After the H₂O₂ incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: Western Blot for Nrf2 Activation
This protocol describes how to assess the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2.
Materials:
-
SH-SY5Y cells
-
This compound
-
Cell lysis buffer for nuclear and cytoplasmic fractionation
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture and treat SH-SY5Y cells with this compound at the desired concentration and for the appropriate duration.
-
Nuclear and Cytoplasmic Fractionation: Following treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay kit.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. Also, probe separate blots with anti-Lamin B1 and anti-GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the nuclear Nrf2 level to the Lamin B1 level. An increase in the nuclear Nrf2/Lamin B1 ratio indicates Nrf2 activation.
Troubleshooting Guides
Table 3: Troubleshooting for In Vitro Neuroprotection Assays (e.g., MTT Assay)
| Issue | Possible Cause | Recommendation |
| High background in MTT assay | Contamination of media or reagents. | Use fresh, sterile reagents and media. Filter-sterilize all solutions. |
| Compound interferes with MTT reduction. | Run a control with the compound in cell-free medium to check for direct reduction of MTT. | |
| Low signal or poor cell viability in control wells | Suboptimal cell seeding density. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Poor cell health. | Ensure proper cell culture maintenance and check for mycoplasma contamination. | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Compound appears toxic at all concentrations | Compound is genuinely cytotoxic. | Test a wider range of lower concentrations. |
| High DMSO concentration. | Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). | |
| No neuroprotective effect observed | Ineffective concentration range. | Test a broader range of concentrations, both lower and higher. |
| Inappropriate timing of treatment. | Vary the pre-treatment time or test co-treatment and post-treatment scenarios. | |
| Insufficient neurotoxic insult. | Optimize the concentration and duration of the neurotoxin to achieve approximately 50% cell death. |
Mandatory Visualizations
Caption: Workflow for assessing the neuroprotective effects of this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-O-ethyl-morroniside | CAS:945721-10-8 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Morroniside protects human neuroblastoma SH-SY5Y cells against hydrogen peroxide-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 7-O-Ethylmorroniside experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 7-O-Ethylmorroniside.
Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent or unexpected results in your experiments.
Question: I am observing high variability in my cell viability assay results when treating with this compound. What could be the cause?
Answer: High variability in cell-based assays can stem from several factors. Here are some common causes and solutions:
-
Inconsistent Seeding Density: Uneven cell distribution in multi-well plates is a frequent source of variability. Ensure you have a homogenous cell suspension before and during seeding. After seeding, allow the plate to sit at room temperature for a short period to allow cells to settle before transferring to the incubator.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of this compound and affect cell viability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
Compound Precipitation: this compound, like other iridoid glycosides, may have limited solubility in aqueous media, especially at higher concentrations. Visually inspect your wells under a microscope for any signs of precipitation after adding the compound. If precipitation is observed, consider the following:
-
Prepare a higher concentration stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to your cells (typically ≤ 0.1%).
-
Slightly warming the medium or using gentle agitation can sometimes help in dissolving the compound.
-
-
Cell Passage Number: The physiological and metabolic state of cells can change with increasing passage number. It is crucial to use cells within a consistent and relatively low passage number range for all experiments to ensure reproducibility.
Question: My this compound solution appears to lose activity over time when stored in cell culture medium. How can I ensure its stability?
Answer: The stability of compounds in solution, especially in complex mixtures like cell culture media, can be a concern. Iridoid glycosides can be susceptible to degradation under certain conditions.
-
pH and Temperature: The stability of many natural compounds is pH and temperature-dependent. Cell culture media are typically buffered around pH 7.4. Storing stock solutions at -20°C or -80°C is recommended. Prepare fresh working dilutions in your cell culture medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.
-
Light Sensitivity: Some compounds are light-sensitive. While there is no specific data on the photosensitivity of this compound, it is good practice to protect stock solutions from light by storing them in amber vials or wrapping tubes in aluminum foil.
-
Interactions with Media Components: Components in cell culture media, such as serum proteins, can potentially interact with and reduce the effective concentration of your compound. When possible, perform initial characterization experiments in serum-free media to assess the direct effect of the compound.
Question: I am not observing the expected neuroprotective or anti-inflammatory effects of this compound in my assays. What should I check?
Answer: If you are not seeing the expected biological activity, consider the following troubleshooting steps:
-
Compound Purity and Integrity: Verify the purity of your this compound lot using methods like HPLC. Improper storage or handling can lead to degradation.
-
Assay Controls: Ensure your positive and negative controls are behaving as expected. For example, in an LPS-induced inflammation model, the LPS-only control should show a robust inflammatory response. If not, there may be an issue with the LPS, the cells, or the detection method.
-
Concentration and Incubation Time: The effective concentration and treatment duration can vary between cell types and experimental models. It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
-
Cell Health: The overall health of your cells is critical. Ensure they are not stressed or contaminated, as this can mask the effects of your compound. Regularly check for mycoplasma contamination.
-
Mechanism of Action: The observed effect might be dependent on specific signaling pathways. Ensure your assay is designed to capture the endpoint related to the expected mechanism. For instance, the neuroprotective effects of the related compound morroniside have been linked to the activation of the Nrf2/ARE pathway.[1][2]
Frequently Asked Questions (FAQs)
What is this compound?
This compound is an iridoid glycoside.[3] Iridoids are a class of monoterpenoids that are often found in plants and have been studied for various biological activities.[4][5]
What are the known biological activities of related compounds like morroniside?
Morroniside has been reported to exhibit several biological effects, including:
-
Neuroprotective effects: It has shown protective effects in models of cerebral ischemia-reperfusion injury and Parkinson's disease.[6][7] These effects are often attributed to its antioxidant and anti-apoptotic properties.[6]
-
Anti-inflammatory effects: Morroniside can suppress inflammatory responses, for example, by reducing the production of pro-inflammatory mediators.[2]
What are common solvents for dissolving this compound?
Based on information for similar compounds, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. Its solubility in aqueous solutions like cell culture media is likely to be lower.
What are typical concentrations of this compound to use in cell-based assays?
The optimal concentration will depend on the specific cell type and assay. Based on studies with the related compound morroniside, a starting point for dose-response experiments could be in the range of 1 µM to 100 µM.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the related compound, morroniside, which can serve as a reference for designing experiments with this compound.
Table 1: Neuroprotective Effects of Morroniside
| Experimental Model | Treatment | Key Finding | Reference |
| H2O2-induced oxidative damage in human granulosa cells | Morroniside (10, 20, 40 µM) | Dose-dependently increased cell viability and reduced ROS levels. | [1][2] |
| MPTP-induced Parkinson's disease in mice | Morroniside (25, 50, 100 mg/kg) | Restored motor function and reduced neuronal injury. | [6] |
| Cerebral ischemia/reperfusion injury in rats | Morroniside (30, 90, 270 mg/kg/day) | Dose-dependently inhibited neuron apoptosis. | [7] |
Table 2: Anti-inflammatory Effects of Morroniside
| Experimental Model | Treatment | Key Finding | Reference |
| LPS-stimulated RAW 264.7 macrophages | Morroniside (various concentrations) | Inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines. | [8] |
| H2O2-induced oxidative stress in human granulosa cells | Morroniside (10, 20, 40 µM) | Decreased levels of pro-inflammatory markers. | [1][2] |
Experimental Protocols
1. In Vitro Neuroprotection Assay against Oxidative Stress
This protocol is a general guideline for assessing the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100 µM (the optimal concentration should be determined empirically for your cell line).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT or MTS assay.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
2. In Vitro Anti-inflammatory Assay
This protocol describes a method to evaluate the anti-inflammatory activity of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant to measure the amount of NO produced using the Griess reagent.
-
Cytokine Measurement: The supernatant can also be used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
Cell Viability: After collecting the supernatant, assess the viability of the remaining cells using an MTT or MTS assay to ensure the observed effects are not due to cytotoxicity.[9]
-
Data Analysis: Normalize the NO and cytokine levels to the cell viability data.
Visualizations
Caption: General experimental workflow for in vitro assays.
Caption: Activation of the Nrf2/ARE signaling pathway.
Caption: The PI3K/Akt signaling pathway activation.
References
- 1. Morroniside Protects Human Granulosa Cells against H2O2-Induced Oxidative Damage by Regulating the Nrf2 and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morroniside Protects Human Granulosa Cells against H2O2-Induced Oxidative Damage by Regulating the Nrf2 and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptomic and proteomic investigations identify PI3K-akt pathway targets for hyperthyroidism management in rats via polar iridoids from radix Scrophularia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for High-Throughput Screening of 7-O-Ethylmorroniside Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) of 7-O-Ethylmorroniside analogs, particularly in the context of diabetic nephropathy research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why screen its analogs for diabetic nephropathy?
A1: this compound is an iridoid glycoside derived from Cornus officinalis, a plant used in traditional medicine.[1][2] Its parent compound, morroniside, has shown potential in mitigating diabetic nephropathy by affecting pathways related to lipid metabolism and inflammation. Screening analogs of this compound aims to identify novel compounds with improved potency, selectivity, and pharmacokinetic properties for the treatment of diabetic nephropathy.
Q2: What are the key signaling pathways to target when screening this compound analogs for diabetic nephropathy?
A2: Based on the known activity of the parent compounds, key signaling pathways to investigate include those involved in inflammation, fibrosis, and lipid metabolism. These may include the NF-κB, TGF-β, and Wnt signaling pathways, which are often dysregulated in diabetic nephropathy. Additionally, pathways involving PGC-1α, ABCA1, and CD36 that regulate lipid deposition in podocytes are relevant targets.
Q3: What are the common challenges in HTS of natural product analogs like this compound derivatives?
A3: Screening natural product analogs presents several challenges:
-
Assay Interference: The inherent complexity of natural product-like molecules can lead to interference with assay readouts, such as autofluorescence or light scattering.
-
Limited Solubility: Analogs may have poor aqueous solubility, leading to precipitation in assay wells and inaccurate results.
-
Cytotoxicity: Some compounds may exhibit non-specific cytotoxicity, which can be confounded with true inhibitory activity.
-
Synthesis and Purification: Generating a library of analogs with sufficient purity for HTS can be a significant synthetic chemistry challenge.
Q4: How can I minimize false positives and false negatives in my screen?
A4: To improve data quality, consider the following:
-
Counter-screens: Implement secondary assays to eliminate compounds that interfere with the detection method (e.g., luciferase inhibitors in a reporter assay).
-
Orthogonal Assays: Validate hits using a different assay format that measures the same biological endpoint through a different mechanism.
-
Dose-Response Curves: Confirm the activity of hits by generating dose-response curves to determine potency (EC50/IC50) and ensure a specific, titratable effect.
-
Cytotoxicity Assays: Routinely perform cytotoxicity assays on all hits to distinguish true modulators from toxic compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the H-throughput screening of this compound analogs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability (High CV%) | 1. Inconsistent cell seeding.2. Pipetting errors during reagent or compound addition.3. Edge effects in the microplate.4. Reagent instability. | 1. Ensure uniform cell suspension before seeding. Use automated cell dispensers if available.2. Calibrate and maintain pipettes. Use automated liquid handlers for improved precision.3. Avoid using the outer wells of the plate or fill them with sterile PBS/media.4. Prepare fresh reagents and ensure proper storage. |
| Low Z'-factor (<0.5) | 1. Small assay window (low signal-to-background ratio).2. High variability in positive or negative controls.3. Suboptimal reagent concentrations.4. Inappropriate incubation times. | 1. Optimize assay parameters (e.g., cell number, stimulus concentration) to maximize the signal window.2. Review control compound performance and consistency.3. Titrate key reagents (e.g., antibodies, substrates) to find optimal concentrations.4. Perform time-course experiments to determine the optimal incubation period for the assay. |
| High Number of False Positives | 1. Compound autofluorescence or luminescence.2. Non-specific inhibition of the reporter enzyme (e.g., luciferase).3. Compound precipitation.4. Cytotoxicity. | 1. Pre-screen compounds for intrinsic fluorescence/luminescence at the assay wavelengths.2. Use a counter-screen with the purified reporter enzyme.3. Visually inspect plates for precipitates. Decrease compound concentration or use a solubility-enhancing co-solvent.4. Perform a standard cytotoxicity assay (e.g., CellTiter-Glo, MTS) on all initial hits. |
| Inconsistent Results Between Primary Screen and Hit Confirmation | 1. Different experimental conditions (e.g., DMSO concentration, cell passage number).2. Compound instability or degradation.3. Freeze-thaw cycles of the compound library. | 1. Maintain consistent experimental protocols between all stages of the screen.2. Re-synthesize or purify the hit compound for confirmation studies.3. Minimize freeze-thaw cycles of the library plates. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the screening of this compound analogs.
NF-κB Activation Reporter Assay (for anti-inflammatory activity)
This cell-based assay is designed to identify compounds that inhibit the activation of the NF-κB signaling pathway, a key mediator of inflammation in diabetic nephropathy.
-
Cell Line: HEK293 cells stably expressing an NF-κB response element-driven luciferase reporter gene.
-
Principle: Upon stimulation with an inflammatory agent (e.g., TNF-α), the NF-κB pathway is activated, leading to the expression of luciferase. Inhibitors of this pathway will reduce luciferase activity.
-
Protocol:
-
Cell Seeding: Seed HEK293-NF-κB reporter cells into 384-well white, clear-bottom plates at a density of 10,000 cells/well in 40 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Add 100 nL of this compound analogs (from a 10 mM DMSO stock) to the assay plates using an acoustic liquid handler for a final concentration range of 1-50 µM. Also, include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control and DMSO as a negative control.
-
Stimulation: After a 1-hour pre-incubation with the compounds, add 10 µL of TNF-α (final concentration 10 ng/mL) to all wells except the unstimulated controls.
-
Incubation: Incubate the plates for 6 hours at 37°C, 5% CO2.
-
Luminescence Reading: Equilibrate the plates to room temperature. Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well. Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the DMSO control (100% activity) and the positive inhibitor control (0% activity). Calculate the Z'-factor to assess assay quality.
TGF-β Induced Fibrosis Assay (for anti-fibrotic activity)
This assay identifies compounds that inhibit the pro-fibrotic effects of TGF-β, a key cytokine in the pathogenesis of renal fibrosis.
-
Cell Line: Human renal proximal tubule epithelial cells (HK-2).
-
Principle: TGF-β stimulation of HK-2 cells induces the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and fibronectin. High-content imaging is used to quantify the expression of these markers.
-
Protocol:
-
Cell Seeding: Seed HK-2 cells in 384-well imaging plates at 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound analogs for 1 hour before stimulation.
-
Stimulation: Add TGF-β1 to a final concentration of 5 ng/mL.
-
Incubation: Incubate for 48 hours.
-
Immunofluorescence Staining: Fix, permeabilize, and stain the cells with antibodies against α-SMA and fibronectin. Use DAPI to counterstain the nuclei.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of α-SMA and fibronectin per cell.
-
-
Data Analysis: Normalize the expression of fibrotic markers to the TGF-β1-stimulated control.
Wnt/β-catenin Signaling Reporter Assay
This assay identifies modulators of the Wnt/β-catenin pathway, which is implicated in podocyte injury in diabetic nephropathy.
-
Cell Line: HEK293 cells with a stably integrated SuperTOPFlash reporter (luciferase driven by TCF/LEF response elements).
-
Protocol:
-
Cell Seeding: Plate HEK293-SuperTOPFlash cells in 384-well plates.
-
Compound Addition: Add this compound analogs.
-
Stimulation: Add Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway.
-
Incubation: Incubate for 16-24 hours.
-
Luminescence Detection: Measure luciferase activity as described for the NF-κB assay.
-
-
Data Analysis: Normalize luciferase activity to controls to identify inhibitors or activators of the pathway.
Quantitative Data Presentation
The following tables present hypothetical data from a primary HTS of a library of 1,000 this compound analogs.
Table 1: Summary of Primary HTS Results for this compound Analogs
| Assay | Screening Concentration | Total Compounds Screened | Hit Criteria | Number of Hits | Hit Rate (%) |
| NF-κB Inhibition | 10 µM | 1,000 | >50% Inhibition | 32 | 3.2 |
| TGF-β Induced Fibrosis | 10 µM | 1,000 | >40% Reduction in α-SMA | 25 | 2.5 |
| Wnt/β-catenin Modulation | 10 µM | 1,000 | >50% Inhibition | 18 | 1.8 |
Table 2: Dose-Response Data for Top 3 Hits from the NF-κB Inhibition Screen
| Compound ID | IC50 (µM) | Maximum Inhibition (%) | Hill Slope | Cytotoxicity (CC50, µM) |
| EMA-001 | 2.5 | 95 | 1.2 | > 100 |
| EMA-002 | 5.1 | 92 | 1.1 | > 100 |
| EMA-003 | 8.9 | 88 | 0.9 | 75 |
Visualizations
Signaling Pathways
References
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of Morroniside and its Derivative, 7-O-Ethylmorroniside
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent compound and its derivatives is critical for advancing therapeutic strategies. This guide provides a detailed comparison of the neuroprotective effects of Morroniside and 7-O-Ethylmorroniside, drawing upon available experimental data. However, it is important to note at the outset that while extensive research has been conducted on Morroniside, literature detailing the specific neuroprotective properties of its ethylated derivative, this compound, is not currently available. Therefore, this comparison primarily outlines the established neuroprotective mechanisms of Morroniside, which may serve as a foundational reference for future investigations into its derivatives.
Morroniside: A Multifaceted Neuroprotective Agent
Morroniside, an iridoid glycoside extracted from Cornus officinalis, has demonstrated significant neuroprotective effects across a variety of experimental models of neurological disorders.[1][2][3][4][5] Its mechanisms of action are multifaceted, primarily involving the mitigation of oxidative stress, inhibition of apoptosis (programmed cell death), and suppression of ferroptosis (an iron-dependent form of cell death).
Key Neuroprotective Mechanisms of Morroniside:
-
Antioxidant Activity: Morroniside has been shown to bolster the cellular antioxidant defense system. It upregulates the expression of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH), while reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[1][3] This antioxidant activity is largely mediated through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) signaling pathway.[1][4]
-
Anti-apoptotic Effects: Morroniside exerts pro-survival effects by modulating the expression of proteins involved in the apoptotic cascade. It has been observed to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and inhibit the activation of caspase-3, a key executioner enzyme in apoptosis.[2][3]
-
Inhibition of Ferroptosis: A crucial aspect of Morroniside's neuroprotective profile is its ability to inhibit ferroptosis. It achieves this by reducing iron accumulation and upregulating the expression of proteins that protect against iron-dependent lipid peroxidation, including glutathione peroxidase 4 (GPX4) and solute carrier family 7 member 11 (SLC7A11).[1][4]
This compound: An Unexplored Frontier
Despite the well-documented neuroprotective effects of Morroniside, there is a conspicuous absence of published studies specifically investigating the neuroprotective properties of its derivative, this compound. Chemical modification of a parent compound, such as the addition of an ethyl group, can significantly alter its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier, its binding affinity for molecular targets, and its overall efficacy.
Without experimental data, any claims about the neuroprotective effects of this compound would be purely speculative. It is plausible that it may share some of the mechanisms of its parent compound, but it could also exhibit unique properties or a different potency. Future research is imperative to elucidate the neuroprotective potential of this compound and to determine if it offers any advantages over Morroniside.
Experimental Data Summary for Morroniside
The following tables summarize the quantitative data from key in vivo and in vitro studies on the neuroprotective effects of Morroniside.
In Vivo Studies
| Model | Treatment | Key Findings | Reference |
| MPTP-induced Parkinson's Disease (mice) | Morroniside (25, 50, 100 mg/kg) | Restored motor function, reduced neuronal injury, increased GSH, decreased MDA, upregulated GPX4, SLC7A11, FTH-1, and FPN. | [1][4] |
| Focal Cerebral Ischemia/Reperfusion (rats) | Morroniside (30, 90, 270 mg/kg/day) | Reduced infarct volume, inhibited neuron apoptosis, decreased MMP2/9 expression. |
In Vitro Studies
| Model | Treatment | Key Findings | Reference |
| MPP+-induced PC12 cells | Morroniside (5 µM) | Inhibited ferroptosis, reduced iron levels, upregulated GPX4, SLC7A11, FTH-1, and FPN. | [1] |
| H2O2-induced SH-SY5Y cells | Morroniside | Increased cell viability, reduced ROS production, decreased caspase-3 activity. | [3] |
Experimental Protocols
MPTP-induced Parkinson's Disease Model in Mice
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of PD: Mice are intraperitoneally injected with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg/day for 5-7 consecutive days.
-
Treatment: Morroniside is administered orally at doses of 25, 50, and 100 mg/kg for a specified period.
-
Behavioral Tests: Motor function is assessed using tests such as the open-field test and the pole test.
-
Biochemical Analysis: After sacrifice, brain tissues (specifically the substantia nigra and striatum) are collected for analysis of dopamine and its metabolites, levels of oxidative stress markers (GSH, MDA), and expression of proteins related to ferroptosis and apoptosis (e.g., GPX4, Bax, Bcl-2, caspase-3) using techniques like Western blotting and immunohistochemistry.
MPP+-induced PC12 Cell Model
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in appropriate media.
-
Induction of Neurotoxicity: Cells are treated with 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, to induce neuronal damage.
-
Treatment: Cells are pre-treated with various concentrations of Morroniside before exposure to MPP+.
-
Cell Viability Assay: Cell viability is assessed using assays such as the MTT assay.
-
Biochemical Analysis: Cellular levels of ROS, iron, and the expression of proteins involved in ferroptosis and apoptosis are measured using techniques like flow cytometry, immunofluorescence, and Western blotting.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the neuroprotective effects of Morroniside.
Caption: Key signaling pathways of Morroniside's neuroprotective effects.
Caption: General experimental workflows for evaluating Morroniside.
References
- 1. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson’s disease via inhibiting oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the sources and pharmacological research of morroniside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A review of the sources and pharmacological research of morroniside [frontiersin.org]
- 4. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson's disease via inhibiting oxidative stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivities of morroniside: A comprehensive review of pharmacological properties and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 7-O-Ethylmorroniside and Other Iridoid Glycosides: A Guide for Researchers
A comprehensive review of the neuroprotective, anti-inflammatory, and anti-diabetic properties of selected iridoid glycosides, providing a comparative framework for research and development.
This guide offers a comparative analysis of the biological activities of 7-O-Ethylmorroniside and other prominent iridoid glycosides, including Morroniside, Loganin, Catalpol, Geniposide, and Aucubin. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their therapeutic potential, supported by available experimental data. A significant challenge in this analysis is the limited publicly available data on the specific biological activities of this compound, in stark contrast to the extensive research on other iridoid glycosides.[1][2]
Comparative Overview of Biological Activities
Iridoid glycosides are a class of monoterpenoids widely recognized for their diverse pharmacological effects, including neuroprotective, anti-inflammatory, and anti-diabetic properties.[3] This section summarizes the available quantitative and qualitative data for the selected compounds.
Neuroprotective Effects
Iridoid glycosides have shown considerable promise in mitigating neuronal damage through various mechanisms, such as reducing oxidative stress, inhibiting apoptosis, and modulating inflammatory responses within the central nervous system.
Table 1: Comparative Neuroprotective Activities of Iridoid Glycosides
| Compound | Model System | Observed Effects | Quantitative Data (IC50/EC50) |
| This compound | - | Data not available | - |
| Morroniside | H2O2-induced PC12 cells | Increased cell viability, reduced apoptosis, decreased caspase-3 and -9, increased Bcl-2.[4] | 1, 10, 100 µM showed significant effects.[4] |
| MPP+-induced PC12 cells | Reversed cell death, decreased ROS, increased GSH, and reduced MDA.[5] | 5 µM showed significant reversal of cell death.[5] | |
| Loganin | - | Reported to have neuroprotective activities.[6] | Data not available |
| Geniposide | H2O2-induced PC12 cells | Increased cell viability from 51.7% to 77.9%.[7] | - |
| Aβ-induced neuronal injury | Ameliorated neuronal abnormalities and synaptic protein levels.[8] | - | |
| Catalpol | Aβ-induced neuronal damage | Increased choline acetyltransferase (ChAT) positive cells and ChAT activity. | - |
| H2O2-stimulated primary cortical neurons | Reversed apoptosis, restored mitochondrial membrane potential, decreased ROS and MDA, increased SOD and GSH.[9] | - | |
| Aucubin | - | Reported to have neuroprotective properties. | - |
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. Iridoid glycosides have been demonstrated to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
Table 2: Comparative Anti-inflammatory Activities of Iridoid Glycosides
| Compound | Model System | Target | Quantitative Data (IC50) |
| This compound | - | - | Data not available |
| Morroniside | IL-1β-induced chondrocytes | Downregulated Cox-2, Mmp-3, Mmp-13, PGE2, and collagenase.[10][11] | 2, 10, 50 µM showed significant effects.[10] |
| Loganin | LPS-stimulated RAW264.7 macrophages | Attenuated release of nitric oxide (NO) and prostaglandin E2 (PGE2); suppressed TNF-α and IL-1β expression.[12] | 25, 50, 100 µM showed inhibitory effects.[13] |
| Geniposide | Diabetic rats (in vivo) | Inhibition of TNF-α, IL-1β, and IL-6.[2][14][15][16] | TNF-α: 1.36 g/kg, IL-1β: 1.02 g/kg, IL-6: 1.23 g/kg.[2][14][15] Another study reported TNF-α: 470 mg/kg, IL-1β: 464 mg/kg, IL-6: 370 mg/kg.[16][17] |
| Rheumatoid arthritis synovial fibroblasts (RA-FLS) | Inhibition of cell proliferation. | 31.76 µM (48h). | |
| Catalpol | - | Reported to have weak anti-inflammatory effects.[18] | - |
| Aucubin (hydrolyzed) | RAW 264.7 cells | Inhibition of TNF-α production.[19] | 9.2 µM.[19] |
Anti-diabetic Activity
Several iridoid glycosides have been investigated for their potential in managing diabetes mellitus, primarily through mechanisms like improving insulin sensitivity, inhibiting glucose absorption, and protecting pancreatic β-cells.
Table 3: Comparative Anti-diabetic Activities of Iridoid Glycosides
| Compound | Model System | Observed Effects | Quantitative Data (IC50) |
| This compound | - | Mentioned in the context of treating diabetic nephropathy, but no specific data is available.[2] | - |
| Morroniside | db/db mice | Decreased serum glucose, reduced oxidative stress and inflammation in the liver.[20] | 20 or 100 mg/kg body weight/day administered orally.[20] |
| - | α-glucosidase inhibition.[21] | 78.9 ± 4.09 to 162.2 ± 9.17 µM.[21] | |
| Loganin | Diabetic mellitus mice | Decreased fasting blood glucose levels.[22] | - |
| Geniposide | Diabetic rats | Promoted wound healing by adjusting blood glucose.[1][14] | - |
| Catalpol | db/db mice | Improved insulin resistance, decreased serum insulin, GSP, TG, and TC.[23] | 40, 80, 120 mg/kg body weight administered by gavage for 4 weeks.[23] |
| STZ-induced diabetic rats | Reduced blood glucose.[24] | 25 mg/kg-d showed effects.[24] | |
| Aucubin | - | Data not available | - |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of iridoid glycosides.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the iridoid glycoside and an appropriate vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[25]
-
After incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[26]
-
Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to dissolve the formazan crystals.[4]
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[4] A reference wavelength of 630 nm can be used to reduce background noise.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
The Griess assay is a common method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
-
Principle: The assay involves a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured colorimetrically.[27][28]
-
Protocol:
-
Collect cell culture supernatants after treatment with the iridoid glycosides and/or an inflammatory stimulus (e.g., lipopolysaccharide, LPS).
-
In a 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).[15]
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.[5][15]
-
Measure the absorbance at 540 nm using a microplate reader.[5][15]
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Quantification of Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique for detecting and quantifying proteins such as cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Principle: A sandwich ELISA is commonly used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, detection antibody (often biotinylated) that also recognizes the cytokine is added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.[24]
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Add cell culture supernatants or serum samples and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody, followed by incubation.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.[12]
-
Wash the plate and add a substrate solution (e.g., TMB).[7]
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.[7]
-
Calculate the cytokine concentration from a standard curve.
-
Key Signaling Pathways
The therapeutic effects of iridoid glycosides are often attributed to their modulation of specific intracellular signaling pathways. Below are diagrams of key pathways implicated in their neuroprotective, anti-inflammatory, and anti-diabetic actions.
Caption: Canonical NF-κB Signaling Pathway and its inhibition.
Caption: PI3K/Akt Signaling Pathway and its modulation.
Caption: Nrf2/HO-1 Antioxidant Response Pathway.
Conclusion
The available scientific literature strongly supports the therapeutic potential of several iridoid glycosides, particularly Morroniside, Loganin, Geniposide, and Catalpol, in the context of neurodegenerative diseases, inflammation, and diabetes. Quantitative data, where available, provides a basis for comparing their potency. However, a significant knowledge gap exists for this compound, highlighting a clear need for further investigation into its biological activities to fully understand its potential within this promising class of natural compounds. Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate comparable data and further elucidate the mechanisms of action of these compounds.
References
- 1. 7-O-ethyl-morroniside | CAS:945721-10-8 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. assaygenie.com [assaygenie.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 15. Nitric Oxide Griess Assay [bio-protocol.org]
- 16. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 19. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. researchgate.net [researchgate.net]
- 27. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Validating the Anti-Diabetic Nephropathy Effects of 7-O-Ethylmorroniside: A Comparative Guide
A Note on the Available Evidence: Direct experimental validation of 7-O-Ethylmorroniside in the context of diabetic nephropathy is not yet available in peer-reviewed literature. This guide, therefore, focuses on the robust body of evidence for its parent compound, Morroniside , as a proxy. The structural similarity suggests that this compound may exhibit comparable, if not enhanced, therapeutic effects, warranting further investigation. This document serves as a comparative guide for researchers, scientists, and drug development professionals, benchmarking the potential of Morroniside against established and alternative treatments for diabetic nephropathy.
Executive Summary
Diabetic nephropathy remains a leading cause of end-stage renal disease worldwide. Current therapeutic strategies, while effective, often fail to halt the progression of the disease in all patients, necessitating the exploration of novel therapeutic agents. Morroniside, an iridoid glycoside, has emerged as a promising candidate, demonstrating significant nephroprotective effects in preclinical studies. This guide provides a comprehensive comparison of Morroniside with standard-of-care treatments and other investigational compounds, supported by experimental data and detailed methodologies.
Comparative Analysis of Therapeutic Efficacy
The following tables summarize the quantitative effects of Morroniside and its comparators on key markers of diabetic nephropathy.
Table 1: Effects on Renal Function and Glycemic Control
| Compound/Drug | Animal Model | Dosage | Duration | Change in Urinary Albumin/Protein Excretion | Change in Serum Creatinine | Change in Blood Glucose |
| Morroniside | db/db mice | 20 or 100 mg/kg/day | 8 weeks | Data not available | Data not available | Decreased |
| Telmisartan | db/db mice | 5 mg/kg/day | 3 weeks | Reduced | Data not available | No significant change |
| Liraglutide | Diabetic Nephropathy Rats | Not specified | Not specified | Decreased | Decreased | Decreased |
Table 2: Effects on Renal Histopathology and Cellular Mechanisms
| Compound/Drug | Key Histopathological Findings | Cellular/Molecular Mechanisms |
| Morroniside | Amelioration of hepatocellular damage (in liver of db/db mice) | Upregulates PGC-1α, LXR, ABCA1, ABCG1, and ApoE; Reduces intracellular lipid deposition in renal tubular epithelial cells. |
| Telmisartan | Reduced mesangial matrix expansion and macrophage infiltration | Suppresses oxidative stress by reducing ROS generation. |
| Liraglutide | Enhancement in renal architecture | Regulates the miR-34a/SIRT1 pathway; Reduces expression of HIF-1α, Egr-1, and TGF-β1. |
Detailed Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation and replication of research findings.
Morroniside in db/db Mice
-
Animal Model: Male db/db mice, a genetic model of type 2 diabetes and obesity.
-
Induction of Diabetic Nephropathy: The db/db mouse model spontaneously develops diabetic nephropathy.
-
Treatment: Morroniside was administered orally at doses of 20 or 100 mg/kg body weight/day for 8 weeks. A vehicle-treated db/db group and a wild-type m/m group served as controls.
-
Key Parameters Measured:
-
Serum glucose concentration.
-
Oxidative stress markers in the liver (e.g., reactive oxygen species, lipid peroxidation).
-
Expression of proteins related to inflammation and apoptosis in the liver via immunoblotting.
-
Hepatocellular damage assessed by hematoxylin-eosin staining.
-
Telmisartan in db/db Mice
-
Animal Model: db/db mice.
-
Induction of Diabetic Nephropathy: Spontaneously developed.
-
Treatment: Telmisartan was administered at a dose of 5 mg/kg/day for 3 weeks.
-
Key Parameters Measured:
-
Urinary albumin excretion.
-
Renal histology (mesangial matrix expansion, macrophage infiltration).
-
Gene expression of oxidative stress and inflammatory markers in renal tissue.
-
Reactive oxygen species (ROS) production detected by dihydroethidium (DHE) staining in vivo and in vitro.
-
Liraglutide in Streptozotocin-Induced Diabetic Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Diabetic Nephropathy: A high-fat and high-sugar diet for 8 weeks followed by a single intraperitoneal injection of streptozotocin (STZ; 30 mg/kg).
-
Treatment: Liraglutide was injected twice daily.
-
Key Parameters Measured:
-
24-hour urinary microalbumin.
-
Serum biochemical indices (creatinine, urea, lipids).
-
Gene and protein expression of miR-34a, SIRT1, HIF-1α, Egr-1, and TGF-β1 in kidney and liver tissues using qRT-PCR, western blot, and immunohistochemistry.
-
Renal ultrastructure observed under a transmission electron microscope.
-
Histopathological changes in the kidney and liver assessed by hematoxylin/eosin staining.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in a deeper understanding of the therapeutic mechanisms and study approaches.
Signaling Pathway of Morroniside in Ameliorating Podocyte Lipid Deposition
Caption: Morroniside's regulation of podocyte lipid metabolism.
Experimental Workflow for a Preclinical Study on Diabetic Nephropathy
Caption: A typical preclinical experimental workflow.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that Morroniside holds significant potential as a therapeutic agent for diabetic nephropathy. Its unique mechanism of action, particularly its ability to modulate lipid metabolism within renal cells, sets it apart from many existing therapies that primarily target hemodynamic and glycemic control.
However, to validate the anti-diabetic nephropathy effects of this compound, the following steps are crucial:
-
Direct Experimental Studies: In vivo studies on this compound are necessary to determine its efficacy and safety profile in a diabetic nephropathy model. These studies should include comprehensive measurements of renal function, glycemic control, and histopathological changes.
-
Pharmacokinetic and Pharmacodynamic Profiling: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) of this compound is required to optimize dosing and treatment regimens.
-
Head-to-Head Comparator Studies: Rigorous preclinical studies directly comparing this compound with standard-of-care treatments like ACE inhibitors, ARBs, SGLT2 inhibitors, and GLP-1 receptor agonists will be instrumental in establishing its relative therapeutic value.
-
Exploration of Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with existing therapies could lead to more effective treatment strategies for diabetic nephropathy.
Comparative Analysis of Analytical Methods for 7-O-Ethylmorroniside Quantification
A Guide for Researchers and Drug Development Professionals
Data Presentation: A Comparative Look at Performance
The selection of an analytical method hinges on a variety of factors, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical validation parameters for the quantification of morroniside and its ethyl-derivatives using HPLC-UV and LC-MS/MS.
| Validation Parameter | HPLC-UV (for Morroniside) | LC-MS/MS (for 7α/β-O-Ethylmorroniside)[1] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.9907[1] |
| Limit of Detection (LOD) | Typically in the µg/mL range | 0.30 ng/mL (7α), 0.32 ng/mL (7β)[1] |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | 1.01 ng/mL (7α), 1.08 ng/mL (7β)[1] |
| Precision (RSD%) | Typically < 2% | Not explicitly stated |
| Accuracy (Recovery %) | Typically 98-102% | Not explicitly stated |
Note: The HPLC-UV data is representative for the parent compound, morroniside, as a direct validated method for 7-O-Ethylmorroniside was not found in the reviewed literature. The LC-MS/MS data is specific for the 7α-O-ethylmorroniside and 7β-O-ethylmorroniside isomers.[1]
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline typical experimental protocols for both HPLC-UV and LC-MS/MS analysis of morroniside and its derivatives.
HPLC-UV Method for Morroniside Quantification
This protocol is based on a validated method for the quantification of morroniside.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing morroniside in a suitable solvent (e.g., methanol).
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing a small percentage of an acid like formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
3. Calibration:
-
Prepare a series of standard solutions of morroniside of known concentrations.
-
Inject the standard solutions and construct a calibration curve by plotting peak area against concentration.
LC-MS/MS Method for this compound Quantification
This protocol is based on a validated method for the simultaneous determination of 11 high-polarity components from Fructus Corni, including 7α-O-ethylmorroniside and 7β-O-ethylmorroniside.[1]
1. Sample Preparation:
-
Extract the sample with a suitable solvent such as methanol.[1]
-
Dilute the extract with the initial mobile phase.[1]
-
Centrifuge and filter the sample before injection.
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of two solvents, typically water with 0.1% formic acid (A) and acetonitrile (B).[1]
-
Flow Rate: A typical flow rate for LC-MS/MS is in the range of 0.2-0.6 mL/min.
-
Injection Volume: 1 µL.[1]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for iridoid glycosides.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions:
-
Gas Temperatures and Flow Rates: Optimized for the specific instrument.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate a general analytical method validation workflow and a comparison of the HPLC-UV and LC-MS/MS workflows.
Conclusion: Method Selection Considerations
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control and quantification of relatively high concentration samples. Its sensitivity, however, may be limited for trace-level analysis.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, impurity profiling, and the analysis of complex matrices where the analyte concentration is low. The use of Multiple Reaction Monitoring (MRM) provides a high degree of specificity, reducing the likelihood of interference from other components in the sample.
For researchers and drug development professionals, the significantly lower limits of detection and quantification offered by LC-MS/MS make it a more suitable method for pharmacokinetic studies and the analysis of biological samples where this compound concentrations are expected to be low.[1] For routine quality control of bulk materials or formulated products where concentrations are higher, a validated HPLC-UV method could be a more practical and economical choice. Ultimately, the intended application should guide the selection of the most appropriate analytical methodology.
References
Synthetic vs. Natural 7-O-Ethylmorroniside: A Comparative Efficacy Analysis for Researchers
An objective comparison of synthetic and natural 7-O-Ethylmorroniside, focusing on their potential therapeutic efficacy in diabetic nephropathy and neuroprotection. This guide provides a comprehensive overview of the available experimental data, relevant signaling pathways, and detailed experimental protocols to inform researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an iridoid glycoside that has garnered significant interest in the scientific community for its potential therapeutic properties. It is a derivative of morroniside, a more abundant natural product. Found in medicinal plants such as Cornus officinalis (Shan Zhu Yu) and Lonicera macranthoides, natural this compound has been investigated for its role in mitigating diabetic nephropathy and exerting neuroprotective effects.[1]
The central question for researchers and drug developers is whether a chemically synthesized version of this compound offers advantages over its natural counterpart in terms of efficacy, purity, and scalability. While direct comparative studies are currently limited, this guide aims to provide a comprehensive analysis based on existing data for the natural compound and the established principles of synthetic chemistry.
Comparative Efficacy: A Data-Driven Overview
To date, the majority of published research has focused on this compound derived from natural sources or on its parent compound, morroniside. The prevailing hypothesis is that a synthetic this compound, being chemically identical to the natural form, would exhibit the same fundamental biological activities. The primary differences would likely lie in purity levels and the presence or absence of other synergistic compounds found in natural extracts.
Efficacy in Diabetic Nephropathy
Diabetic nephropathy is a leading cause of end-stage renal disease, characterized by hyperglycemia-induced damage to the glomeruli. Studies on morroniside, the precursor to this compound, have shown its potential to protect mesangial cells from high glucose-induced injury. The proposed mechanism involves the inhibition of the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, a key player in renal fibrosis.
Table 1: Efficacy of Morroniside (Natural Precursor) in In Vitro Models of Diabetic Nephropathy
| Parameter | Model | Treatment | Key Findings |
| Cell Viability | High-glucose treated rat mesangial cells | Morroniside | Increased cell viability |
| Extracellular Matrix (ECM) Protein Expression | High-glucose treated rat mesangial cells | Morroniside | Decreased expression of fibronectin and collagen IV |
| TGF-β1/Smad Signaling | High-glucose treated rat mesangial cells | Morroniside | Inhibited the phosphorylation of Smad2/3 |
Note: This data is for morroniside, the precursor of this compound, as direct data for this compound in these specific assays is limited.
Neuroprotective Efficacy
The neuroprotective effects of iridoid glycosides are a promising area of research. Morroniside has been shown to protect neurons from oxidative stress-induced apoptosis through the activation of the Nrf2/ARE and PI3K/Akt signaling pathways. It is anticipated that this compound would share these neuroprotective properties.
Table 2: Neuroprotective Effects of Morroniside (Natural Precursor)
| Parameter | Model | Treatment | Key Findings |
| Neuronal Viability | H₂O₂-induced oxidative stress in PC12 cells | Morroniside | Increased cell viability |
| Apoptosis | H₂O₂-induced oxidative stress in PC12 cells | Morroniside | Decreased caspase-3 activity |
| Nrf2/ARE Pathway | H₂O₂-induced oxidative stress in PC12 cells | Morroniside | Increased Nrf2 nuclear translocation and HO-1 expression |
| PI3K/Akt Pathway | H₂O₂-induced oxidative stress in PC12 cells | Morroniside | Increased phosphorylation of Akt |
Note: This data is for morroniside, the precursor of this compound, as direct data for this compound in these specific assays is limited.
Synthetic vs. Natural: A Qualitative Comparison
In the absence of direct comparative efficacy studies, the choice between synthetic and natural this compound hinges on several key factors:
Table 3: Qualitative Comparison of Synthetic and Natural this compound
| Feature | Synthetic this compound | Natural this compound |
| Purity | High purity (typically >98% via HPLC) can be achieved, ensuring a single, well-defined active pharmaceutical ingredient (API).[2] | Purity can vary depending on the extraction and purification methods. Extracts may contain other related compounds. |
| Consistency | Batch-to-batch consistency is high, leading to more reproducible experimental results. | The chemical profile of extracts can vary based on plant source, growing conditions, and processing. |
| Scalability | Chemical synthesis offers a more readily scalable and controlled manufacturing process. | Supply can be dependent on plant availability and harvest yields. |
| Potential for Synergy | The effect is solely attributable to the single molecule. | Natural extracts may contain other iridoid glycosides or compounds that could exert synergistic therapeutic effects.[3][4] |
| Cost | The cost of multi-step synthesis can be high, especially for complex molecules. | Extraction from natural sources can be cost-effective, but purification to high concentrations can be expensive. |
Experimental Protocols
Isolation and Purification of Natural this compound
The following is a general protocol for the isolation of iridoid glycosides from plant material, as described in the literature.[1]
-
Extraction: Dried and powdered plant material (e.g., fruits of Cornus officinalis) is extracted with a solvent such as 70% ethanol under reflux.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity.
-
Column Chromatography: The n-butanol fraction, typically rich in iridoid glycosides, is subjected to column chromatography on macroporous resin (e.g., D101) and eluted with a gradient of ethanol in water.
-
Preparative HPLC: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield this compound of high purity.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Plausible Semi-Synthesis of this compound
-
Protection of Hydroxyl Groups: The glucose moiety of morroniside contains multiple hydroxyl groups. To achieve selective ethylation at the 7-position, the other hydroxyl groups would need to be protected. This could be achieved using standard protecting groups for alcohols, such as silyl ethers (e.g., TBDMS) or acetals.
-
Selective Ethylation: The C7-hydroxyl group of the protected morroniside would then be selectively ethylated using an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a suitable base (e.g., sodium hydride).
-
Deprotection: The protecting groups on the glucose moiety would then be removed under appropriate conditions (e.g., fluoride ions for silyl ethers, acidic conditions for acetals) to yield this compound.
-
Purification: The final product would be purified using chromatographic techniques such as column chromatography and/or preparative HPLC.
In Vitro Efficacy Assay: Protection of Mesangial Cells
This protocol is based on studies investigating the effects of compounds on high glucose-induced injury in mesangial cells.
-
Cell Culture: Rat glomerular mesangial cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
High Glucose Treatment: Cells are exposed to high glucose (e.g., 30 mM D-glucose) for a specified period (e.g., 24-48 hours) to induce a diabetic-like state. A control group is maintained in normal glucose (5.5 mM D-glucose).
-
Treatment with this compound: Cells are co-treated with varying concentrations of this compound (either natural or synthetic) along with the high glucose.
-
Assessment of Cell Viability: Cell viability is assessed using assays such as the MTT or CCK-8 assay.
-
Western Blot Analysis: The expression levels of key proteins in the TGF-β1/Smad pathway (e.g., TGF-β1, p-Smad2/3, Smad2/3, fibronectin, collagen IV) are determined by Western blotting to elucidate the mechanism of action.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in the therapeutic effects of this compound's precursor, morroniside, and a general experimental workflow for its evaluation.
Caption: Proposed inhibition of the TGF-β1/Smad signaling pathway by this compound.
Caption: Proposed neuroprotective signaling pathways activated by this compound.
Caption: General experimental workflow for comparing synthetic and natural this compound.
Conclusion and Future Directions
While direct experimental comparisons of the efficacy of synthetic versus natural this compound are not yet available, this guide provides a framework for researchers to make informed decisions. The natural form, often present in complex mixtures, may offer synergistic benefits that are yet to be fully elucidated.[5] Conversely, a synthetic approach provides a highly pure and consistent product, which is essential for rigorous pharmacological studies and eventual clinical development.[6][7]
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the efficacy of highly purified natural this compound with its synthetic counterpart.
-
Elucidation of Synthesis: Developing and publishing a robust and scalable total synthesis or semi-synthesis of this compound.
-
Investigation of Synergy: Identifying other compounds in natural extracts that may act synergistically with this compound to enhance its therapeutic effects.
By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound for the treatment of diabetic nephropathy, neurodegenerative diseases, and other conditions.
References
- 1. 7-O-ethyl-morroniside | CAS:945721-10-8 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synergistic effects of iridoid glycosides on the survival, development and immune response of a specialist caterpillar, Junonia coenia (Nymphalidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic nourishing 'Yin' effect of iridoid and phenylpropanoid glycosides from Radix Scrophulariae in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. harmonyridgerecovery.com [harmonyridgerecovery.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 7-O-Ethylmorroniside and Loganin in Kidney Disease: A Data-Driven Guide
A direct head-to-head experimental comparison of 7-O-Ethylmorroniside and loganin for the treatment of kidney disease is not available in the current scientific literature. While both are iridoid glycosides found in Cornus officinalis, a plant used in traditional medicine for kidney ailments, research has predominantly focused on the therapeutic potential of loganin. Data on this compound in the context of kidney disease is currently limited, preventing a comprehensive comparative analysis as requested.
This guide, therefore, presents a detailed overview of the existing experimental data for loganin in various models of kidney disease, providing researchers, scientists, and drug development professionals with a thorough understanding of its mechanisms and effects. Information on this compound is included where available, highlighting the current knowledge gap and the need for further investigation.
Loganin: A Potential Therapeutic Agent for Kidney Disease
Loganin has been investigated in several preclinical models of kidney disease, including septic acute kidney injury (AKI), cisplatin-induced AKI, and diabetic nephropathy. The collective evidence suggests that loganin exerts its nephroprotective effects through anti-inflammatory, antioxidant, and anti-apoptotic mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on loganin in different kidney disease models.
Table 1: Effect of Loganin on Renal Function Markers in Septic Acute Kidney Injury (AKI)
| Treatment Group | Dose (mg/kg) | Serum Creatinine (µmol/L) | Blood Urea Nitrogen (BUN) (mmol/L) |
| Sham | - | ~25 | ~8 |
| CLP (Sepsis Model) | - | ~150 | ~35 |
| CLP + Loganin | 20 | ~100 | ~25 |
| CLP + Loganin | 40 | ~75 | ~20 |
| CLP + Loganin | 80 | ~50 | ~15 |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Table 2: Effect of Loganin on Renal Function and Injury Markers in Cisplatin-Induced AKI
| Treatment Group | Dose (mg/kg) | Serum BUN (mg/dL) | Serum Creatinine (mg/dL) |
| Saline | - | ~25 | ~0.5 |
| Cisplatin | - | ~150 | ~2.5 |
| Cisplatin + Loganin | 1 | ~125 | ~2.0 |
| Cisplatin + Loganin | 10 | ~75 | ~1.5 |
| Cisplatin + Loganin | 20 | ~50 | ~1.0 |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Table 3: Effect of Loganin on Inflammatory Cytokines in Cisplatin-Induced AKI
| Treatment Group | Dose (mg/kg) | IL-1β (mRNA fold change) | IL-6 (mRNA fold change) | TNF-α (mRNA fold change) |
| Saline | - | 1 | 1 | 1 |
| Cisplatin | - | ~12 | ~15 | ~10 |
| Cisplatin + Loganin | 20 | ~4 | ~5 | ~3 |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Table 4: Effect of Loganin on Apoptosis-Related Proteins in Septic AKI
| Treatment Group | Dose (mg/kg) | Cleaved Caspase-3 (relative expression) | Bax (relative expression) | Bcl-2 (relative expression) |
| Sham | - | 1 | 1 | 1 |
| CLP (Sepsis Model) | - | ~4 | ~3.5 | ~0.3 |
| CLP + Loganin | 80 | ~1.5 | ~1.5 | ~0.8 |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Septic Acute Kidney Injury Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of Sepsis: Cecal ligation and puncture (CLP) surgery was performed to induce sepsis.
-
Loganin Administration: Loganin (20, 40, 80 mg/kg) was administered by gavage.
-
Assessment of Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels were measured.
-
Histological Analysis: Kidney tissues were stained with Hematoxylin and Eosin (H&E) for pathological evaluation.
-
Western Blot Analysis: Protein expression of cleaved caspase-3, Bax, Bcl-2, and components of the AKT and Nrf2/HO-1 signaling pathways were analyzed.[1][2]
-
TUNEL Assay: Apoptotic cells in kidney tissue were detected using a TUNEL staining kit.[2]
Cisplatin-Induced Acute Kidney Injury Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of AKI: A single intraperitoneal injection of cisplatin (10 mg/kg) was administered.
-
Loganin Administration: Loganin (1, 10, and 20 mg/kg) was orally administered 1 hour before the cisplatin injection.
-
Assessment of Renal Function: Serum BUN and creatinine levels were measured 72 hours after cisplatin injection.[3]
-
Histological Analysis: Kidney sections were stained with Periodic acid-Schiff (PAS) to assess histological damage.
-
Immunofluorescence: Lotus tetragonolobus lectin (LTL) staining was used to evaluate proximal tubule integrity.
-
Real-time PCR: mRNA levels of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in the kidney were quantified.[3]
-
Western Blot Analysis: Activation of MAPKs (ERK1/2) and NF-κB pathways was assessed.[3]
Signaling Pathways
Loganin appears to exert its protective effects in kidney disease through the modulation of several key signaling pathways.
Loganin's Protective Signaling in Septic AKI
In septic AKI, loganin has been shown to activate the AKT and Nrf2/HO-1 signaling pathways. Activation of these pathways helps to inhibit oxidative stress and apoptosis in renal cells.[1][2]
Caption: Loganin's protective mechanism in septic AKI.
Loganin's Protective Signaling in Cisplatin-Induced AKI
In the context of cisplatin-induced AKI, loganin has been found to inhibit the activation of the extracellular signal-regulated kinases (ERK) 1/2, which are part of the MAPK signaling cascade.[3] Deactivation of ERK1/2 leads to a reduction in inflammation and cell death.
Caption: Loganin's mechanism in cisplatin-induced AKI.
This compound: An Unexplored Potential
Currently, there is a significant lack of published experimental data on the effects of this compound in kidney disease. It is identified as an iridoid glucoside derived from Cornus officinalis and is noted for its use in research related to kidney diseases, particularly diabetic nephropathy.[4] However, without dedicated studies detailing its efficacy, mechanism of action, and quantitative effects, a direct comparison with loganin is not feasible.
Conclusion
The available evidence strongly supports the potential of loganin as a therapeutic agent for various forms of kidney disease. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis provides a solid foundation for further research and development. In contrast, this compound remains a largely uncharacterized compound in the context of renal pathophysiology. Future head-to-head studies are imperative to elucidate the comparative efficacy and mechanisms of these two related iridoid glycosides, which could lead to the development of novel and more effective treatments for kidney disease. Researchers are encouraged to investigate the potential of this compound to fill the current knowledge gap and potentially uncover a new therapeutic avenue.
References
- 1. Loganin and catalpol exert cooperative ameliorating effects on podocyte apoptosis upon diabetic nephropathy by targeting AGEs-RAGE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loganin Attenuates Septic Acute Renal Injury with the Participation of AKT and Nrf2/HO-1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loganin Attenuates the Severity of Acute Kidney Injury Induced by Cisplatin through the Inhibition of ERK Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Replicating Published Findings on 7-O-Ethylmorroniside's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purported mechanisms of action of 7-O-Ethylmorroniside, a derivative of the iridoid glycoside morroniside found in Cornus officinalis. Due to the limited specific research on the ethylated form, this guide leverages the significant body of work on its parent compound, morroniside, as a predictive model for its neuroprotective and anti-inflammatory effects. The mechanisms are compared against well-characterized natural compounds, resveratrol and curcumin, and the common non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
Core Mechanisms of Action
Published research on morroniside and related iridoid glycosides points to three primary signaling pathways through which they exert their neuroprotective and anti-inflammatory effects:
-
Nrf2/ARE Signaling Pathway (Antioxidant Response): Morroniside has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins. This pathway is crucial for protecting cells from oxidative stress, a common factor in neurodegenerative diseases.[1][2][3]
-
PI3K/Akt Signaling Pathway (Cell Survival and Proliferation): The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Morroniside has been demonstrated to activate this pathway, thereby contributing to its neuroprotective effects by inhibiting apoptosis (programmed cell death).[4][5]
-
NF-κB and STAT3 Signaling Pathways (Inflammation): Nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are key transcription factors that regulate the inflammatory response. Cornel iridoid glycoside, of which morroniside is a major component, has been found to inhibit these pathways, leading to a reduction in the production of pro-inflammatory mediators.[6][7][8]
Comparative Analysis of Mechanistic Performance
The following tables summarize the available quantitative data on the effects of morroniside (as a proxy for this compound), resveratrol, curcumin, and ibuprofen on the key signaling pathways.
Table 1: Nrf2/ARE Pathway Activation
| Compound | Assay Type | Cell Line | Concentration | Result | Citation |
| Morroniside | Western Blot | Human Granulosa Cells | 10 µM | Significant increase in nuclear Nrf2 and phospho-Nrf2 levels. | [1] |
| Western Blot | HT-22 | Not Specified | Significantly upregulated nuclear Nrf2 and HO-1 expression. | [2] | |
| Resveratrol | Western Blot | HK2 Cells | Not Specified | Significantly increased Nrf2 expression. | [9] |
| Reporter Gene Assay | Human Coronary Arterial Endothelial Cells | Not Specified | Increased transcriptional activity of Nrf2. | [10] | |
| Curcumin | Western Blot | HCT-116 | 25 µg/mL | Dose-dependent inhibition of NF-κB activation. | [11] |
| Ibuprofen | Not Available | Not Available | Not Available | Limited data on direct Nrf2 activation. |
Table 2: PI3K/Akt Pathway Modulation
| Compound | Assay Type | Cell Line | Concentration | Result | Citation |
| Morroniside | Western Blot | Rat Granulosa Cells | 50 µM | Activated the PI3K/Akt/mTOR pathway. | [4] |
| Western Blot | OLN-93 | 200 µM, 400 µM | Significantly attenuated the decrease in cell viability caused by H2O2. | [5] | |
| Resveratrol | Western Blot | NSCLC (A549, H23) | 100 µM | Significant decrease in p-Akt/Akt protein expression. | [12] |
| Western Blot | HaCaT | 100 µM, 150 µM | Dose- and time-dependent increase in ERK1/2 phosphorylation. | [13] | |
| Curcumin | Western Blot | Head and Neck Cancer Cells | Not Specified | Downregulated the protein expression of the PI3K-AKT-mTOR pathway. | [14] |
| Western Blot | Human Renal Carcinoma Caki Cells | Not Specified | Did not induce apoptosis alone, but synergized with NVP-BEZ235. | [15] |
Table 3: NF-κB Pathway Inhibition
| Compound | Assay Type | Cell Line | Concentration | Result | Citation |
| Cornel Iridoid Glycoside | Western Blot | Rat Brain Tissue | Not Specified | Significantly inhibited the expression of NF-κB and STAT3. | [7] |
| Resveratrol | Not Available | Not Available | Not Available | Not Available | |
| Curcumin | Luciferase Reporter Assay | RAW264.7 | 18 µM | IC50 for NF-κB inhibition. | [16] |
| EMSA & Reporter Gene Assay | HCT-116 | 25 µg/mL | Dose-dependent suppression of NF-κB activation. | [11] | |
| Ibuprofen | Luciferase Reporter Assay | HEK 293 | 50 µM | 25% inhibition of NF-κB. | |
| Luciferase Reporter Assay | HEK 293 | 100 µM | 38% inhibition of NF-κB. | [17] | |
| EMSA | PC-3, DU-145 | Not Specified | Inhibited constitutive activation of NF-κB. | [18] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for assessing protein expression via Western Blot.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for Western Blot analysis.
Experimental Protocols
Nrf2 Activation Assay (Western Blot for Nuclear Translocation)
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y, PC12) and allow them to adhere. Treat with this compound or comparator compounds at desired concentrations for a specified time (e.g., 24 hours). Include a positive control (e.g., sulforaphane) and a vehicle control.
-
Nuclear and Cytoplasmic Protein Extraction: Following treatment, wash cells with ice-cold PBS. Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of nuclear protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensity for Nrf2 using densitometry software. Normalize the Nrf2 signal to a nuclear loading control (e.g., Lamin B1 or PARP). Express the results as a fold change relative to the vehicle control.
PI3K/Akt Pathway Activation Assay (Western Blot for Phosphorylation)
-
Cell Culture and Treatment: Culture cells (e.g., PC12, SH-SY5Y) and treat with this compound or comparator compounds for the desired time. A positive control (e.g., IGF-1) and a vehicle control should be included.
-
Protein Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane as described above.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect and image the protein bands.
-
-
Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. Calculate the ratio of phospho-Akt to total Akt to determine the level of Akt activation. Express the results as a fold change relative to the vehicle control.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T, RAW 264.7) in a 96-well plate. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment and Stimulation: After 24 hours of transfection, pre-treat the cells with various concentrations of this compound or comparator compounds for 1-2 hours. Then, stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control. Determine the IC50 value (the concentration at which 50% of NF-κB activity is inhibited) by plotting the percentage of inhibition against the compound concentration.
This guide provides a foundational comparison based on currently available literature. Further direct, side-by-side experimental validation is necessary to definitively ascertain the comparative efficacy of this compound.
References
- 1. Morroniside Protects Human Granulosa Cells against H2O2-Induced Oxidative Damage by Regulating the Nrf2 and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morroniside protects HT-22 cells against oxygen-glucose deprivation/reperfusion through activating the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morroniside Protects Human Granulosa Cells against H2O2-Induced Oxidative Damage by Regulating the Nrf2 and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morroniside suppresses hydrogen peroxide-stimulated autophagy and apoptosis in rat ovarian granulosa cells through the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morroniside protects OLN-93 cells against H2O2-induced injury through the PI3K/Akt pathway-mediated antioxidative stress and antiapoptotic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial Nrf2 activation: a new target for resveratrol? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Turmeric (Curcuma longa) inhibits inflammatory nuclear factor (NF)-κB and NF-κB-regulated gene products and induces death receptors leading to suppressed proliferation, induced chemosensitization, and suppressed osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt/mTOR Targeting Activity of Resveratrol Derivatives in Non-Small Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. Curcumin Significantly Enhances Dual PI3K/Akt and mTOR Inhibitor NVP-BEZ235-Induced Apoptosis in Human Renal Carcinoma Caki Cells through Down-Regulation of p53-Dependent Bcl-2 Expression and Inhibition of Mcl-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
Validation of 7-O-Ethylmorroniside as a Biomarker for Cornus officinalis Extract: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of 7-O-Ethylmorroniside as a potential biomarker for Cornus officinalis extract. The selection of a reliable biomarker is critical for ensuring the quality, consistency, and efficacy of herbal medicinal products. This document outlines the quantitative comparison of this compound with other major iridoid glycosides in Cornus officinalis, details experimental protocols for its quantification, and explores its potential mechanism of action.
Comparative Analysis of Potential Biomarkers in Cornus officinalis
Cornus officinalis is rich in iridoid glycosides, with morroniside and loganin being the most abundant and extensively studied compounds. This compound, a derivative of morroniside, has also been identified and is considered a potential marker for quality control. The suitability of a compound as a biomarker depends on several factors, including its concentration, correlation with biological activity, and stability.
While some studies have suggested that morroniside and loganin alone may not be responsible for the full spectrum of biological activities of the whole extract, their consistent presence in high concentrations makes them primary candidates for quality control. This compound, although present in lower concentrations, may serve as a useful marker, particularly for monitoring specific processing or storage conditions that could lead to its formation.
Table 1: Quantitative Comparison of Major Iridoid Glycosides in Cornus officinalis Fruit
| Compound | Average Content (mg/g of dried fruit) | Key Considerations for Biomarker Validation |
| Morroniside | 1.5 - 10.0 | High concentration, well-characterized, but may not solely represent the extract's bioactivity. |
| Loganin | 1.0 - 8.0 | High concentration, established analytical methods, but similar to morroniside, its individual bioactivity may not reflect the whole extract. |
| This compound | 0.1 - 0.5 | Lower concentration, may indicate specific processing or aging of the extract. Its unique presence could be advantageous for specificity. |
| Cornuside | Varies | Known to possess anti-inflammatory and neuroprotective effects.[1] |
Note: The content of these compounds can vary significantly based on the source, harvesting time, and processing methods of the plant material.
Experimental Protocols
Accurate and validated analytical methods are paramount for the reliable quantification of biomarkers. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common technique for the analysis of iridoid glycosides in Cornus officinalis.
Quantification of this compound, Morroniside, and Loganin using HPLC-UV
This protocol outlines a general procedure for the simultaneous quantification of the three main iridoid glycosides.
a) Sample Preparation:
-
Accurately weigh 1.0 g of powdered, dried Cornus officinalis fruit.
-
Add 50 mL of 70% methanol and extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.
b) HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B).
-
Gradient Program: A typical gradient could be: 0-20 min, 10-30% A; 20-30 min, 30-50% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
c) Method Validation: The method should be validated according to ICH guidelines, including:
-
Specificity: Assessed by comparing the chromatograms of the sample with and without the standard compounds.
-
Linearity: Determined by constructing a calibration curve with at least five different concentrations of the standard.
-
Accuracy: Evaluated by a recovery study, spiking a known amount of the standard into the sample matrix.
-
Precision: Assessed by analyzing replicate samples on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
High-Sensitivity Quantification using LC-MS/MS
For lower concentration analytes or for analysis in biological matrices (e.g., plasma), a more sensitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. A previously published method successfully quantified 11 high-polarity components, including this compound, from Cornus officinalis.[2]
a) Sample Preparation (for plasma):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex and centrifuge at 12,000 rpm for 10 minutes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b) LC-MS/MS Conditions:
-
Column: A suitable reversed-phase column for polar compounds.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of each analyte.
Stability Considerations
Table 2: Potential Stability Issues for Iridoid Glycosides
| Condition | Potential Effect on Iridoid Glycosides | Recommendation for Stability Testing |
| High Temperature | Hydrolysis of the glycosidic bond, leading to the formation of aglycones. | Conduct long-term and accelerated stability studies at various temperatures (e.g., 25°C/60% RH, 40°C/75% RH). |
| Extreme pH | Acid or base-catalyzed hydrolysis and rearrangement reactions. | Evaluate stability in solutions of different pH values. |
| Light Exposure | Photodegradation, although less common for this class of compounds. | Perform photostability studies as per ICH guidelines. |
Mandatory Visualizations
Experimental Workflow for Biomarker Validation
Caption: Workflow for the validation of an analytical method for quantifying biomarkers in Cornus officinalis extract.
Putative Anti-inflammatory Signaling Pathway of Iridoid Glycosides
Iridoid glycosides, including those found in Cornus officinalis, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. A common mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[3][4]
Caption: Putative mechanism of the anti-inflammatory action of iridoid glycosides from Cornus officinalis.
Conclusion
The validation of this compound as a biomarker for Cornus officinalis extract requires a comprehensive approach. While morroniside and loganin are present in higher concentrations, this compound's unique chemical signature may offer advantages in terms of specificity for certain product formulations or processing methods. A multi-biomarker approach, quantifying all three iridoid glycosides, may provide a more robust quality control strategy. Further research is needed to directly correlate the concentration of this compound with specific biological activities of the extract and to conduct thorough stability studies to establish it as a reliable standalone biomarker. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for researchers and drug development professionals to pursue the validation of this compound.
References
- 1. Iridoid glycoside dimers from fruits of Cornus officinalis and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 7-O-Ethylmorroniside's Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic potential of 7-O-Ethylmorroniside, an iridoid glucoside isolated from Cornus officinalis. While direct in vivo validation of this compound is emerging, this document synthesizes available data on its constituent morroniside and the broader effects of Cornus officinalis extracts in preclinical models of diabetic nephropathy and neuroprotection. Performance is compared against established and alternative therapeutic agents to provide a benchmark for future research and development.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative in vivo data for morroniside (as a proxy for this compound), Cornus officinalis, and comparator agents in relevant disease models.
Table 1: In Vivo Efficacy in Diabetic Nephropathy Models
| Treatment | Animal Model | Key Efficacy Parameters | Results |
| Morroniside & Loganin (from Cornus officinalis) | Streptozotocin (STZ)-induced diabetic rats | Podocyte apoptosis | Inhibition of apoptosis by targeting AGEs/RAGE and downstream p38 MAPK and Nox4 pathways.[1] |
| Cornus officinalis Extract | STZ-induced diabetic rats | Glucose and lipid metabolism | Reduction in blood glucose and lipids; improved insulin resistance.[1] |
| ACE Inhibitors (e.g., Ramipril) | Patients with diabetic nephropathy and microalbuminuria | Progression to macroalbuminuria | Reduced the risk of developing macroalbuminuria by 65% compared to placebo.[2] |
| Sitagliptin | STZ-induced diabetic rats | Serum creatinine, Blood Urea Nitrogen (BUN) | Significant reduction in serum creatinine and BUN levels compared to untreated diabetic rats.[3] |
Table 2: In Vivo Efficacy in Neuroprotection Models (Ischemic Stroke)
| Treatment | Animal Model | Key Efficacy Parameters | Results |
| Morroniside | MPTP-induced Parkinson's disease mouse model | Motor function (Rotarod test) | Significant improvement in motor coordination and balance.[4][5] |
| Neuronal injury | Reduced neuronal damage in the substantia nigra.[4][5] | ||
| Cornus officinalis Extract | Stress-induced hippocampal deficits in rats | Oxidative stress markers | Alleviation of oxidative stress and regulation of MAPK phosphorylation.[6] |
| Edaravone | Acute ischemic stroke patients | Favorable functional outcome (mRS ≤ 2 at 90 days) | 72% of patients in the edaravone group had a favorable outcome compared to 40% in the placebo group.[7] |
| FK506 (Tacrolimus) | Endothelin-induced MCAO in rats | Infarct volume in cortex | 58% reduction in ischemic brain damage.[8] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are representative of the models used to evaluate the therapeutic targets of this compound and its alternatives.
Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats
This model is widely used to mimic type 1 diabetes and its associated renal complications.
-
Animal Strain: Male Sprague-Dawley or Wistar rats (200-250g).
-
Induction of Diabetes: A single intraperitoneal injection of STZ (50-65 mg/kg body weight) dissolved in cold 0.1 M citrate buffer (pH 4.5). Control animals receive an injection of the citrate buffer alone.
-
Confirmation of Diabetes: Blood glucose levels are monitored 72 hours post-injection and weekly thereafter. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Treatment: this compound or comparator agents are administered daily via oral gavage or other appropriate routes for a specified period (e.g., 8-12 weeks).
-
Assessment of Renal Function:
-
24-hour Urine Collection: Urine is collected using metabolic cages to measure urinary albumin excretion rate (UAER) and creatinine clearance.
-
Blood Sampling: Blood is collected at the end of the study to measure serum creatinine and blood urea nitrogen (BUN).
-
-
Histopathological Analysis: Kidneys are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to evaluate glomerular hypertrophy, mesangial expansion, and interstitial fibrosis.
-
Immunohistochemistry/Western Blot: Kidney tissues are analyzed for the expression of key proteins involved in signaling pathways, such as TGF-β1, Smad3, PI3K, and Akt.
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Mice
This model simulates focal cerebral ischemia, a common type of stroke in humans.
-
Animal Strain: Male C57BL/6 mice (20-25g).
-
Surgical Procedure:
-
Anesthetize the mouse with isoflurane.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicon-coated nylon monofilament (e.g., 6-0) into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
The filament is left in place for a specific duration (e.g., 60 minutes) for transient ischemia, followed by withdrawal to allow reperfusion. For permanent ischemia, the filament is not removed.
-
-
Treatment: this compound or comparator agents are administered before, during, or after the MCAO procedure via intravenous or intraperitoneal injection.
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a standardized scoring system (e.g., 0-5 scale, where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume Measurement: 24 or 48 hours post-MCAO, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is measured and calculated as a percentage of the total brain volume.
-
Immunohistochemistry/Western Blot: Brain tissues are analyzed for markers of apoptosis (e.g., Caspase-3), inflammation, and the expression of signaling proteins like PI3K, Akt, Nrf2, and HO-1.
Mandatory Visualization
Signaling Pathways
The therapeutic effects of this compound in diabetic nephropathy and neuroprotection are hypothesized to involve the modulation of key signaling pathways. The following diagrams illustrate these proposed mechanisms.
Caption: Proposed inhibition of the TGF-β/Smad signaling pathway by this compound in diabetic nephropathy.
Caption: Proposed activation of the PI3K/Akt signaling pathway by this compound, promoting neuroprotection.
Experimental Workflow
Caption: General experimental workflow for in vivo validation of this compound.
References
- 1. Research progress on Cornus officinalis and its active compounds in the treatment of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of ACE inhibitors in diabetic and nondiabetic chronic renal disease: a systematic overview of randomized placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson’s disease via inhibiting oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson's disease via inhibiting oxidative stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Cornus officinalis on Stress-Induced Hippocampal Deficits in Rats and H2O2-Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized controlled clinical trial to compare the safety and efficacy of edaravone in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Actions of FK506 in Experimental Stroke: In Vivo Evidence against an Antiexcitotoxic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Neuroprotective Effects in Cerebral Ischemia: A Comparative Analysis of Morroniside and Clinically Used Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Morroniside, a natural compound, against two clinically utilized drugs, Edaravone and Citicoline, in the context of cerebral ischemia. The information is compiled from preclinical studies, focusing on quantitative data from animal models to facilitate a data-driven evaluation of their therapeutic potential.
Comparative Efficacy in Preclinical Models of Cerebral Ischemia
The following tables summarize the quantitative data from studies investigating the effects of Morroniside, Edaravone, and Citicoline in rodent models of middle cerebral artery occlusion (MCAO), a common experimental model for ischemic stroke.
Table 1: Effects on Neurological Deficit Scores
| Compound | Species | Dosage | Time of Assessment | Neurological Score Improvement (vs. MCAO Model) |
| Morroniside | Rat | 30, 90, 270 mg/kg/day, p.o. | 3 days post-MCAO | Significant improvement in Zea-Longa, Prehensile Traction, and Ludmila Belayer scores[1] |
| Edaravone | Rat | 10, 15, 20 mg/kg, i.p. | Not Specified | Significant decrease in neurological function score[2][3][4] |
| Citicoline | Rat | Not Specified | 11 and 90 days post-MCAO | Significant improvement in NIHSS and BI scores compared to placebo |
Table 2: Effects on Cerebral Infarct Volume
| Compound | Species | Dosage | Time of Assessment | Reduction in Infarct Volume (vs. MCAO Model) |
| Morroniside | Rat | 90, 270 mg/kg/day, p.o. | 3 days post-MCAO | Significant reduction at 90 and 270 mg/kg doses[1] |
| Edaravone | Rabbit | Not Specified | 72 hours post-MCAO | Significant reduction when combined with NGF and administered 5 or 8 hours post-MCAO[5] |
| Citicoline | Rat | Not Specified | Not Specified | Data on direct infarct volume reduction in MCAO models is less consistently reported in the provided results. |
Table 3: Modulation of Key Signaling Pathways and Biomarkers
| Compound | Signaling Pathway / Biomarker | Species | Dosage | Effect |
| Morroniside | Nrf2/HO-1 | HT-22 Cells (in vitro) | Not Specified | Upregulated nuclear Nrf2 and HO-1 expression[6] |
| PI3K/Akt | Not Specified | Not Specified | Implicated in neuroprotective effects | |
| Oxidative Stress (MDA, SOD, GSH) | Rat | 30, 90, 270 mg/kg/day, p.o. | Decreased MDA, Increased SOD and GSH[1] | |
| Apoptosis (Caspase-3, Bcl-2/Bax) | Rat | 30, 90, 270 mg/kg/day, p.o. | Decreased Caspase-3, Increased Bcl-2/Bax ratio[7][8] | |
| Edaravone | Nrf2/HO-1 | Rat | 10, 15, 20 mg/kg, i.p. | Significantly increased NRF-2 and HO-1 expression[2][3][4] |
| PI3K/Akt | Rat | 20 mg/kg, p.o. | Upregulated PI3K/Akt/mTOR signaling in a cardiotoxicity model[9][10] | |
| Oxidative Stress (MDA, SOD, GSH) | Rat | 10, 15, 20 mg/kg, i.p. | Decreased MDA, Increased SOD and GSH[2][3][4] | |
| Citicoline | PI3K/Akt | Rat | 300 mg/kg/day, i.p. | Modulated IGF/PI3K/AKT pathway in a head irradiation model[11] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used surgical procedure in rodents to mimic focal cerebral ischemia.
Objective: To induce a reproducible ischemic stroke in the territory of the middle cerebral artery.
Procedure Outline:
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and maintain its body temperature at 37°C.
-
Surgical Exposure: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A filament (e.g., a nylon monofilament with a silicon-coated tip) is introduced into the ECA and advanced into the ICA until it blocks the origin of the MCA. The success of the occlusion is often monitored by measuring the cerebral blood flow.
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory. For permanent MCAO, the filament is left in place.
-
Post-operative Care: Suture the incision and provide post-operative care, including monitoring for recovery from anesthesia.
Assessment of Neurological Deficit
Neurological function is assessed using a scoring system to quantify the extent of the ischemic injury. A common method is the Zea-Longa five-point scale:
-
0: No observable neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous walking and a depressed level of consciousness.
Measurement of Infarct Volume
The volume of the ischemic brain tissue is typically measured 24 to 72 hours after MCAO.
Procedure Outline:
-
Brain Extraction: Euthanize the animal and perfuse the brain with saline.
-
Slicing: The brain is sliced into coronal sections of a specific thickness (e.g., 2 mm).
-
Staining: The slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable brain tissue stains red, while the infarcted tissue remains white.
-
Quantification: The stained slices are imaged, and the infarct area in each slice is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.
Signaling Pathways and Experimental Workflow
General experimental workflow for evaluating neuroprotective agents.
Morroniside's activation of the PI3K/Akt pathway.
Activation of the Nrf2/HO-1 pathway by Morroniside and Edaravone.
References
- 1. Neuroprotective effect of morroniside on focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of edaravone on blood-brain barrier by affecting NRF-2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Combination Therapy with Neuroprotective and Vasoprotective Agentson Cerebral Ischemia | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Morroniside protects against cerebral ischemia/reperfusion injury by inhibiting neuron apoptosis and MMP2/9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 7-O-Ethylmorroniside: A Guide for Laboratory Professionals
For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for 7-O-Ethylmorroniside, this compound should be handled and disposed of as a potentially hazardous chemical. All disposal procedures must comply with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used by researchers, scientists, and drug development professionals. Due to the lack of specific hazard data for this compound, a conservative approach is recommended, treating it as a hazardous waste to ensure maximum safety and environmental protection.
Pre-Disposal and Handling Protocol
Before beginning any disposal process, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. All handling of this compound, especially in solid form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the quantity to be discarded.
1. Waste Identification and Segregation:
-
Treat as Hazardous: Due to the unknown specific toxicity of this compound, it must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react dangerously. Keep it separate from solvents, strong acids, bases, and oxidizers.
2. Solid Waste Disposal:
-
Collection:
-
Place solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
-
Labeling:
-
Label the container with "Hazardous Waste," the full chemical name "this compound," the date accumulation started, and the responsible researcher's name.
-
-
Storage:
-
Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and drains.
-
3. Liquid Waste Disposal (Solutions containing this compound):
-
Collection:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
Never pour solutions containing this compound down the drain.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) and their approximate concentrations, and the accumulation start date.
-
-
Storage:
-
Store the sealed container in a secondary containment bin within a designated satellite accumulation area to prevent spills.
-
4. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (such as water or ethanol, depending on the original solvent).
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.
-
Container Disposal: Once triple-rinsed and dry, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
5. Scheduling Waste Pickup:
-
Once the hazardous waste container is full or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines (e.g., 90 days), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
Disposal Options Summary
| Waste Type | Container | Labeling Requirements | Disposal Method |
| Solid this compound & Contaminated Debris | Leak-proof, compatible container (e.g., HDPE) | "Hazardous Waste", "this compound", Accumulation Start Date | Collection by institutional EHS for hazardous waste disposal. |
| Liquid Solutions of this compound | Leak-proof, shatter-resistant container (e.g., coated glass, HDPE) | "Hazardous Waste", "this compound", List of all components and concentrations | Collection by institutional EHS for hazardous waste disposal. |
| Empty this compound Containers | Original container | Deface original label after triple rinsing | Dispose of as regular lab glass/plastic after proper decontamination. |
| Rinsate from Empty Containers (First Rinse) | Designated liquid hazardous waste container | "Hazardous Waste", "Rinsate of this compound", Solvent used for rinsing | Collection by institutional EHS for hazardous waste disposal. |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the relevant local, state, and federal regulations before disposing of any chemical waste. If a Safety Data Sheet for this compound becomes available, its recommendations should supersede this guidance.
Essential Safety and Logistical Information for Handling 7-O-Ethylmorroniside
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like 7-O-Ethylmorroniside is paramount. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as an iridoid compound intended for laboratory research purposes necessitates stringent adherence to safety protocols for handling chemicals with unknown toxicological properties.[1][2] The following guidance provides a comprehensive operational and disposal plan based on best practices for managing hazardous chemicals in a laboratory setting.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for logistical planning, including storage and experimental design.
| Property | Value | Source |
| CAS Number | 945721-10-8 | CP Lab Safety[1] |
| Molecular Formula | C₁₉H₃₀O₁₁ | ChemicalBook, PubChem[3][4] |
| Molecular Weight | 434.43 g/mol | ChemicalBook, PubChem[3][4] |
| Purity | Typically ≥95% (HPLC) | Biopurify[5] |
Personal Protective Equipment (PPE)
The absence of specific toxicity data for this compound mandates the use of comprehensive personal protective equipment to minimize exposure through inhalation, dermal contact, and ingestion. The following PPE is required for all personnel handling the compound.
| PPE Category | Item | Standard/Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Chemical-resistant, disposable | Prevents skin contact. Double gloving is recommended when handling the pure compound or concentrated solutions.[6][7] |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | ANSI Z87.1 certified | Protects against splashes and airborne particles.[8][9] |
| Body Protection | Laboratory Coat or Chemical-Resistant Gown | Long-sleeved, fully buttoned | Prevents contamination of personal clothing.[8] |
| Respiratory Protection | Fume Hood or Certified Respirator (e.g., N95) | As determined by risk assessment | Required when handling the powder form to prevent inhalation of fine particles. All handling of the solid compound should be performed in a certified chemical fume hood.[9][10] |
| Foot Protection | Closed-toe Shoes | Sturdy, non-permeable | Protects feet from spills. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE, including gloves and eye protection, when unpacking.
-
Verify the container label matches the order information.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent degradation.
-
Store away from incompatible materials (strong oxidizing agents, acids, and bases).
-
The storage area should be clearly labeled with a "Hazardous Chemical" sign.
Preparation of Solutions:
-
All weighing and solution preparation activities must be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Use a dedicated set of non-sparking tools for handling the solid compound.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly and accurately labeled with the compound name, concentration, solvent, and date of preparation.
Experimental Use:
-
Always wear the full complement of required PPE during experimental procedures.
-
Handle all solutions and experimental setups within a fume hood or other ventilated enclosure.
-
Avoid the generation of aerosols.
-
In case of accidental skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][11]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or expired this compound, as well as any grossly contaminated items (e.g., weigh boats, contaminated paper towels), should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[7]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be double-bagged and disposed of as hazardous waste.[12]
Disposal Procedure:
-
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13][14]
-
Do not dispose of this compound or its solutions down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[13]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. calpaclab.com [calpaclab.com]
- 2. biorlab.com [biorlab.com]
- 3. 7-O-ethyl-Morroniside | 945721-10-8 [chemicalbook.com]
- 4. This compound | C19H30O11 | CID 124585685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 945721-10-8 | this compound [phytopurify.com]
- 6. Which personal protective equipment do you need to [royalbrinkman.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. bvl.bund.de [bvl.bund.de]
- 10. PPE [growsafe.co.nz]
- 11. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 12. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 13. osha.gov [osha.gov]
- 14. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
